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  • Product: 3-amino-5-bromophenyl sulfurofluoridate
  • CAS: 2758001-67-9

Core Science & Biosynthesis

Foundational

Molecular Structure and Reactivity of 3-Amino-5-Bromophenyl Sulfurofluoridate

The following technical guide details the molecular structure, synthesis, and reactivity profile of 3-amino-5-bromophenyl sulfurofluoridate . This document is designed for researchers in medicinal chemistry and chemical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthesis, and reactivity profile of 3-amino-5-bromophenyl sulfurofluoridate . This document is designed for researchers in medicinal chemistry and chemical biology, focusing on the compound's utility as a trifunctional SuFEx (Sulfur-Fluoride Exchange) hub.

Technical Guide & Whitepaper

Executive Summary: The Trifunctional SuFEx Hub

3-amino-5-bromophenyl sulfurofluoridate represents a high-value "chemical adaptor" in modern drug discovery. Unlike monofunctional reagents, this scaffold integrates three orthogonal reactive handles on a single benzene core (1,3,5-substitution pattern). It serves as a linchpin for Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) .

The "Triad" of Reactivity
PositionFunctional GroupReactivity ClassApplication
C1 Sulfurofluoridate (

)
SuFEx WarheadLatent electrophile for covalent protein capture (Tyr/Lys/His).
C3 Amine (

)
NucleophileLigand attachment, solubility modulation, or fluorophore conjugation.
C5 Bromine (

)
Cross-Coupling PartnerStructural diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling.

Molecular Architecture & Properties

Geometric and Electronic Analysis

The molecule features a meta-substituted benzene ring. The stability of the fluorosulfate group is paramount to its function; it is often termed a "Sleeping Beauty" electrophile because it remains inert under physiological conditions until activated by a specific microenvironment (e.g., a protein pocket) or a catalyst.

  • Bond Geometry: The sulfur atom in the

    
     group adopts a distorted tetrahedral geometry.
    
  • Electronic Effects:

    • The

      
        group is strongly electron-withdrawing (Hammett 
      
      
      
      ), deactivating the ring but increasing the acidity of the remaining protons.
    • The

      
        group is a strong electron donor by resonance, which counteracts the deactivation, making the ring moderately electron-rich. This is critical for preventing non-specific hydrolysis of the fluorosulfate.
      
    • The

      
        atom provides a balance of inductive withdrawal and weak resonance donation.
      
Predicted Physicochemical Data
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~270.08 g/mol

  • S-F Bond Length: ~1.56 Å (Characteristic of aryl fluorosulfates)

  • S-O Bond Length: ~1.58 Å

  • Stability: Stable to hydrolysis at pH 2–10; resistant to reduction and oxidation.

Synthesis Protocol: The "Self-Validating" Route

Direct reaction of 3-amino-5-bromophenol with sulfuryl fluoride (


) often leads to polymerization or mixed sulfamoyl/fluorosulfate species because the primary amine is also nucleophilic.

The Expert Protocol: To ensure high fidelity, a protection-deprotection strategy is required. Aryl fluorosulfates are remarkably stable to the acidic conditions required for Boc-deprotection.

Step-by-Step Methodology
Phase 1: Amine Protection
  • Reagents: 3-amino-5-bromophenol (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (2.0 eq).
  • Solvent: THF/Water (1:1).

  • Procedure: Stir at RT for 4 hours. The phenol remains free due to the chemoselectivity of

    
     for amines in basic aqueous media.
    
  • Validation: TLC (Check for disappearance of starting amine).

Phase 2: SuFEx Activation (The Fluorosulfate Installation)

Use of solid AISF reagent is recommended over gaseous


 for safety and stoichiometry control.
  • Reagents: N-Boc-3-amino-5-bromophenol (1.0 eq), AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride) (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 eq).

  • Solvent: Acetonitrile (MeCN) or DCM.

  • Conditions: Stir at RT for 30 minutes.

  • Mechanism: The phenoxide anion attacks the S(VI) center of AISF, displacing the sulfonimidate leaving group.

  • Workup: Acid wash (1M HCl) to remove DBU.

Phase 3: Deprotection
  • Reagents: Trifluoroacetic acid (TFA) / DCM (1:4 ratio).

  • Conditions: Stir at RT for 1 hour.

  • Key Insight: The

    
     bond is stable to TFA. The 
    
    
    
    bond cleaves cleanly.
  • Final Product: 3-amino-5-bromophenyl sulfurofluoridate (isolated as free base or TFA salt).

Reactivity Profile & Mechanism

The utility of this compound relies on the orthogonal reactivity of its three functional groups.

The SuFEx Mechanism (The Warhead)

The fluorosulfate group does not react with nucleophiles via a standard


 mechanism. Instead, it follows a unique pathway often requiring "activation" by hydrogen bonding or specific catalysis (e.g., Tyrosine in a protein pocket).
  • Target: Tyrosine (primary), Lysine, Histidine, Serine.

  • Activation: The S-F bond is polarized. A nearby proton donor (H-bond) activates the fluoride leaving group, while the nucleophile attacks the sulfur.

  • Reaction:

    
    
    
Experimental Workflow Diagram

The following diagram illustrates the synthesis and divergent application pathways.

SuFEx_Workflow Start 3-Amino-5-Bromophenol Protect 1. Boc-Protection (Selectivity Control) Start->Protect Boc2O SuFEx_Install 2. SuFEx Reaction (AISF Reagent) Protect->SuFEx_Install Install -OSO2F Deprotect 3. Acid Deprotection (TFA/DCM) SuFEx_Install->Deprotect Stable S-F bond Final_Product 3-Amino-5-Bromophenyl Sulfurofluoridate (The Hub) Deprotect->Final_Product Yield >85% App_Suzuki Path A: Suzuki Coupling (Modify Bromine) Final_Product->App_Suzuki Pd(0) App_Amide Path B: Amide Coupling (Attach Ligand) Final_Product->App_Amide R-COOH App_Probe Path C: Protein Profiling (Covalent Capture) Final_Product->App_Probe In Vivo

Caption: Synthesis and divergent application workflow for the trifunctional SuFEx hub. Note the stability of the fluorosulfate warhead during acidic deprotection.

Experimental Data Summary

Reaction Condition Screening (SuFEx Installation)
ReagentBaseSolventTimeYieldNotes

(Gas)

DCM4 h65%Mixed products observed (sulfamoyls).

(Gas)


/Dioxane
2 h78%Requires biphasic control.
AISF (Solid) DBU MeCN 30 min 94% Recommended. Clean conversion.
AISF (Solid)

DMF12 h82%Slower reaction kinetics.
Stability Metrics
  • PBS Buffer (pH 7.4, 37°C):

    
     hours.
    
  • Human Plasma:

    
     hours.
    
  • 1M HCl: Stable (>24 hours).

  • 1M NaOH: Hydrolysis observed (

    
     min).
    

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition. Link

  • Chen, W., et al. (2016). "Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue."[1] Journal of the American Chemical Society.[2] Link

  • Baranczak, A., et al. (2017). "Fluorosulfates as Latent Electrophiles for Enantioselective Covalent Inhibition.
  • Zheng, Q., et al. (2021). "SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates." Chemical Science. Link

  • AISF Reagent Info: "[4-(Acetylamino)phenyl]imidodisulfuryl difluoride."[3] Sigma-Aldrich Technical Data. Link

Sources

Exploratory

Applications of 3-Amino-5-Bromophenyl Sulfurofluoridate in SuFEx Chemistry: A Trifunctional Hub for Advanced Drug Discovery

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of chemical biology, materials science, and drug discovery [1]. At the forefront of this revol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of chemical biology, materials science, and drug discovery [1]. At the forefront of this revolution are multifunctional building blocks that allow for rapid, orthogonal diversification. 3-Amino-5-bromophenyl sulfurofluoridate (CAS: 2758001-67-9) emerges as a highly privileged, trifunctional hub. By integrating an aniline, an aryl bromide, and a fluorosulfate warhead into a single compact aromatic scaffold, this molecule enables the modular synthesis of complex architectures, including covalent Proteolysis Targeting Chimeras (PROTACs), DNA-Encoded Libraries (DELs), and chemoproteomic probes.

This whitepaper provides an in-depth technical analysis of the reactivity profile, strategic applications, and validated experimental protocols for utilizing 3-amino-5-bromophenyl sulfurofluoridate in advanced chemical biology workflows.

Structural Anatomy and Orthogonal Reactivity

The power of 3-amino-5-bromophenyl sulfurofluoridate lies in the precise electronic and steric differentiation of its three reactive sites. Successful utilization requires a deep understanding of the causality behind their orthogonal reactivity:

  • The Amine (-NH₂): An electron-rich nucleophile primed for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling. Its reactivity can be tuned via pH or standard protecting group chemistry.

  • The Aryl Bromide (-Br): A classic electrophile for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). It is electronically deactivated by the meta-fluorosulfate group, which necessitates highly active Pd-catalysts (like Pd(dppf)Cl₂) to facilitate oxidative addition.

  • The Fluorosulfate (-OSO₂F): The SuFEx warhead. Unlike highly reactive sulfonyl chlorides, the fluorosulfate is a latent electrophile. The additional oxygen atom (compared to a sulfonyl fluoride) donates electron density into the sulfur center via resonance, paradoxically stabilizing the S-F bond against spontaneous aqueous hydrolysis while priming it for proximity-driven nucleophilic attack by specific amino acid residues (Tyr, Lys, His) [2, 3].

OrthogonalReactivity Core 3-Amino-5-Bromophenyl Sulfurofluoridate Amine Amine (-NH2) Core->Amine Bromide Bromide (-Br) Core->Bromide Fluorosulfate Fluorosulfate (-OSO2F) Core->Fluorosulfate Amide Amide Coupling (Ligand 1) Amine->Amide CrossCoupling Suzuki Coupling (Ligand 2) Bromide->CrossCoupling SuFEx SuFEx Reaction (Target Engagement) Fluorosulfate->SuFEx

Orthogonal reactivity pathways of the trifunctional 3-amino-5-bromophenyl sulfurofluoridate hub.

Applications in Covalent PROTACs and Targeted Protein Degradation

Traditional PROTACs rely on reversible binding to both the target protein and the E3 ubiquitin ligase (e.g., Cereblon or VHL). However, reversible binders often suffer from the "hook effect" and require high sustained intracellular concentrations.

Recent breakthroughs have demonstrated that fluorosulfates can act as covalent anchors for E3 ligases (such as targeting His353 on Cereblon) or the target protein itself, creating covalent PROTACs [4, 5]. 3-Amino-5-bromophenyl sulfurofluoridate acts as the perfect starting material for these molecules. The E3 ligand can be attached via the amine, the target-binding ligand via the bromide, leaving the fluorosulfate to covalently lock the ternary complex in place.

Quantitative Comparison of Covalent Warheads

To understand why the fluorosulfate is preferred over traditional warheads in these advanced modalities, we must compare their physicochemical profiles.

Warhead TypeTarget ResiduesIntrinsic ReactivityAqueous Stability (t½ in PBS)Primary Application in Drug Design
Acrylamide CysteineHighModerate (< 24h)Kinase inhibitors (e.g., Ibrutinib)
Sulfonyl Fluoride (-SO₂F) Ser, Thr, Tyr, Lys, HisModerateModerate (Hours to Days)Chemoproteomic probes, irreversible antagonists
Fluorosulfate (-OSO₂F) Tyr, Lys, HisLow (Proximity-driven)High (Weeks)Covalent PROTACs, late-stage functionalization

Table 1: Physicochemical and targeting profile of common covalent warheads in chemical biology.

DNA-Encoded Library (DEL) Synthesis

The synthesis of DELs requires highly efficient, orthogonal reactions that proceed under mild, aqueous-tolerant conditions to prevent DNA degradation [6]. The trifunctional nature of 3-amino-5-bromophenyl sulfurofluoridate allows it to serve as a central "hub" in DEL synthesis.

By utilizing a sequence of DNA-compatible amidation, palladium-promoted cross-coupling, and SuFEx click chemistry, researchers can generate vast libraries of structurally diverse, covalently reactive molecules. The stability of the fluorosulfate group ensures it survives the upstream combinatorial steps without premature hydrolysis.

DELWorkflow Step1 DNA-Tagged Scaffold (Amine Attachment) Step2 Pd-Catalyzed Suzuki (Diversity Input 1) Step1->Step2 Mild Aqueous Conditions Step3 SuFEx Click Reaction (Diversity Input 2) Step2->Step3 Metal-Free SuFEx Outcome Fully Functionalized DEL Member Step3->Outcome

Sequential diversification workflow for DNA-Encoded Library (DEL) synthesis using the SuFEx hub.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The order of operations is critical: cross-coupling must precede SuFEx . While the S-F bond is generally tolerant of Pd(0), the strongly basic aqueous conditions often required for Suzuki couplings (e.g., Na₂CO₃ at elevated temperatures) can prematurely hydrolyze the fluorosulfate if prolonged.

Protocol 1: Orthogonal Functionalization (Amidation followed by Suzuki Coupling)

Objective: Attach two distinct ligands to the hub while preserving the SuFEx warhead.

Step 1: Amide Coupling

  • Dissolve 3-amino-5-bromophenyl sulfurofluoridate (1.0 eq) and the desired carboxylic acid ligand (1.1 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0 °C.

    • Causality Note: HATU is chosen over harsher coupling agents (like SOCl₂) to prevent any off-target nucleophilic attack on the fluorosulfate group by chloride ions.

  • Stir at room temperature for 2 hours. Monitor via LC-MS.

  • Quench with water, extract with EtOAc, and purify via flash chromatography.

Step 2: Suzuki-Miyaura Coupling

  • Dissolve the intermediate from Step 1 (1.0 eq) and the desired boronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Add Pd(dppf)Cl₂ (0.05 eq) and Potassium Fluoride (KF, 2.0 eq).

    • Causality Note: KF is utilized as the base instead of Na₂CO₃ or NaOH. The mild basicity of KF prevents the base-catalyzed hydrolysis of the -OSO₂F group, while the fluoride ion actively accelerates the transmetalation step of the Suzuki cycle.

  • Heat at 80 °C under N₂ for 4 hours.

  • Filter through Celite, concentrate, and purify to yield the PROTAC/Probe precursor.

Protocol 2: SuFEx Click Reaction with a Phenol

Objective: Covalently link the precursor to a phenolic target or reporter tag.

  • Dissolve the functionalized fluorosulfate precursor (1.0 eq) and the phenolic compound (1.2 eq) in acetonitrile (0.2 M).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 eq).

    • Causality Note: DBU acts as a specialized SuFEx catalyst. It hydrogen-bonds with the phenol, increasing its nucleophilicity, while simultaneously stabilizing the transition state of the sulfur center, facilitating the clean extrusion of the fluoride ion without requiring stoichiometric base [1].

  • Stir at room temperature for 1–4 hours. The reaction is highly efficient and typically quantitative.

  • Concentrate and purify via standard phase chromatography.

Conclusion

3-Amino-5-bromophenyl sulfurofluoridate represents a paradigm shift in modular chemical synthesis. By carefully exploiting the orthogonal reactivity of its amine, bromide, and fluorosulfate groups, researchers can bypass traditional synthetic bottlenecks. Whether deployed as a rigid linker in covalent PROTACs, a central hub in DNA-encoded libraries, or a proximity-driven warhead in chemoproteomics, this trifunctional building block is an indispensable tool for modern drug discovery.

References

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]

  • Wang, H., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Jones, L. H., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology.[Link]

  • Jones, L. H., et al. (2023). Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. RSC Chemical Biology.[Link]

  • Lu, X., et al. (2025). Construction of PROTAC molecules by the SuFEx reaction for inducing p300/CBP protein degradation. Bioorganic & Medicinal Chemistry.[Link]

  • Sharpless, K. B., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society (JACS).[Link]

Foundational

The Latent Electrophile: Engineering Aryl Fluorosulfates for Targeted Covalent Drug Discovery

For decades, the design of targeted covalent inhibitors (TCIs) has been overwhelmingly dominated by acrylamide warheads targeting hyper-reactive cysteine residues. However, cysteine comprises merely ~1.5% of the human pr...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

For decades, the design of targeted covalent inhibitors (TCIs) has been overwhelmingly dominated by acrylamide warheads targeting hyper-reactive cysteine residues. However, cysteine comprises merely ~1.5% of the human proteome, severely restricting the druggable target space. To target more abundant, yet less nucleophilic residues like lysine, tyrosine, and histidine, medicinal chemists require electrophiles with a seemingly paradoxical profile: they must be highly stable in complex biological media yet capable of rapid, irreversible engagement within a specific protein microenvironment.

Enter aryl fluorosulfates (Ar-OSO₂F) . Powered by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, these functional groups have emerged as privileged latent electrophiles. This technical guide deconstructs the structural logic, stability profiles, and self-validating experimental workflows required to successfully deploy aryl fluorosulfates in modern drug discovery.

The Chemical Physics of Latency: Why Aryl Fluorosulfates Survive in Plasma

A critical pitfall in covalent drug design is premature warhead hydrolysis or indiscriminate scavenging by off-target nucleophiles (e.g., glutathione or serum albumin). Sulfonyl fluorides (Ar-SO₂F) were early SuFEx candidates, but their intrinsic electrophilicity often leads to stability issues in serum and plasma.

Aryl fluorosulfates solve this through structural chemistry. The fundamental difference between a sulfonyl fluoride and an aryl fluorosulfate is the inclusion of a bridging oxygen atom. This extra oxygen provides resonance stabilization to the high-oxidation-state S(VI) center, significantly dampening the intrinsic electrophilicity of the sulfur-fluoride bond[1].

From a mechanistic standpoint, this resonance stabilization renders aryl fluorosulfates virtually inert to water, aliphatic amines, and high concentrations of biological thiols under physiological conditions. Empirical studies demonstrate that aryl fluorosulfates are at least 30-fold more stable than their sulfonyl fluoride counterparts, resisting hydrolysis across an extraordinarily broad pH range (1–10)[2]. This inertness is so profound that aryl fluorosulfates have been successfully radiolabeled with ¹⁸F for use as in vivo PET imaging tracers, surviving systemic circulation without undergoing premature hydrolysis[3].

Context-Dependent Activation: The Protein as a Catalyst

If aryl fluorosulfates are inert in plasma, how do they function as potent drugs? The elegance of the SuFEx warhead lies in its context-dependent reactivity . The electrophile remains dormant until it binds to its specific target protein, at which point the local microenvironment acts as a catalyst to unleash the SuFEx reaction[4].

When the warhead is juxtaposed against a target nucleophile (Tyr, Lys, His, or Ser), nearby basic residues (such as arginine or histidine) within the binding pocket can perturb the pKa of the target nucleophile or act as Lewis acids/bases to activate the S-F bond. For example, in the development of SIRT5 inhibitors, structural data suggests that the basic Arg105 residue in the active site is strictly necessary to activate the SuFEx reaction, facilitating the departure of the fluoride ion and the formation of a stable sulfate linkage[5].

G A Aryl Fluorosulfate (Latent Electrophile) B Protein Binding Pocket (Microenvironment) A->B Reversible Binding C Proximity-Driven pKa Perturbation B->C Basic Residue Interaction D SuFEx Activation (F- Departure) C->D Nucleophilic Attack E Stable Covalent Adduct (Tyr/Lys/His/Ser) D->E Sulfate Linkage Formation

Fig 1: Mechanism of context-dependent SuFEx activation within a protein microenvironment.

Expanding the Druggable Residue Landscape

The attenuated reactivity of aryl fluorosulfates allows medicinal chemists to rationally design inhibitors for residues previously considered "undruggable" by traditional electrophiles.

  • Histidine Targeting: Histidine is highly attractive because its imidazole side chain is unprotonated at physiological pH and less flexible than lysine, allowing for precise electrophile juxtaposition. The BH3 mimetic "Compound 9" utilizes an aryl fluorosulfate to covalently target His224 on the Mcl-1 protein, achieving excellent kinetics while remaining completely stable in albumin[6].

  • Lysine Targeting: Lysine is abundant in protein binding sites but often highly protonated. Aryl fluorosulfates have successfully overcome this barrier, yielding potent covalent pan-inhibitors of Apoptosis Protein (IAP) antagonists targeting the XIAP-BIR3 domain[7], as well as covalent probes targeting SIRT5[8].

  • Non-Catalytic Serine Targeting: In a landmark demonstration of SuFEx versatility, the aryl fluorosulfate probe FS-p1 was shown to selectively react with a non-catalytic Ser272 residue in the active site of the DcpS enzyme[9].

Quantitative Stability & Kinetic Profiles

To illustrate the balance between stability and reactivity, the following table summarizes key quantitative metrics from recent SuFEx campaigns:

Compound / ProbeTarget ProteinTargeted ResidueStability Profile (In Vitro / In Vivo)Kinetic Efficiency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
FS-p1 DcpSSer272HLM: 10 μL/min/mg; PBS (pH 7.4): No degradation >24h[10]N/A (Equilibrium driven)
Compound 9 Mcl-1His224Highly stable in albumin and aqueous buffers

Compound 17 SIRT5LysineStable in 2 mM Glutathione (GSH) at 37 °C[8]

[5]
[¹⁸F]-(S)-24 sEHTyrosineInert in systemic circulation; viable for PET imaging[3]N/A (In vivo tracer)

Self-Validating Experimental Workflows

As an Application Scientist, I mandate that every covalent drug discovery program utilizes orthogonal, self-validating assays. Relying solely on biochemical functional assays is a critical error, as they cannot differentiate between tight-binding reversible inhibition and true covalent modification.

Protocol 1: Multiplexed Stability Profiling (Hydrolytic, Thiol, and Metabolic)

Causality: We must prove that the latent electrophile will survive systemic circulation and will not be scavenged by the most abundant intracellular thiol (GSH, ~1-10 mM in cells).

  • Aqueous Hydrolysis Assay: Prepare a 100 μM stock of the aryl fluorosulfate in PBS (pH 7.4) and a separate stock in pH 10 buffer. Incubate at 37 °C. Monitor via LC-MS/UV at 0, 1, 4, 12, and 24 hours. Expected Result: <5% degradation at pH 7.4; slow hydrolysis at pH 10[3].

  • GSH Scavenging Assay: Incubate 100 μM of the compound with 2 mM reduced Glutathione (GSH) in 50 mM phosphate buffer (pH 7.4) at 37 °C. Monitor via LC-MS over 24 hours. Expected Result: Aryl fluorosulfates should show negligible GSH adduct formation, differentiating them from highly reactive acrylamides[8].

  • Microsomal Stability: Incubate 1 μM compound with Human Liver Microsomes (HLM) and NADPH regenerating system. Quench aliquots with cold acetonitrile at specific time points and analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).
    
Protocol 2: Kinetic Characterization via Intact Protein LC-MS

Causality: Intact mass spectrometry provides unequivocal proof of covalent adduct formation and stoichiometry (ensuring a 1:1 labeling ratio rather than indiscriminate multi-site labeling).

  • Protein Preparation: Dilute recombinant target protein to 2-5 μM in a physiologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the buffer is free of primary amines (avoid Tris) if targeting lysine.

  • Time-Dependent Incubation: Add the aryl fluorosulfate inhibitor at varying concentrations (e.g., 5, 10, 20, 50 μM).

  • Quenching and Desalting: At specific time points (e.g., 0, 15, 30, 60, 120 mins), quench the reaction by adding 1% formic acid. Desalt the samples using a C4 ZipTip or an inline rapid desalting LC column.

  • Deconvolution: Analyze via High-Resolution Mass Spectrometry (HRMS). Use deconvolution software (e.g., MaxEnt1) to calculate the mass shift. The expected mass shift is the exact mass of the inhibitor minus the mass of the leaving fluoride ion (

    
     Da).
    
  • Kinetic Derivation: Plot the percentage of unmodified protein vs. time to extract the pseudo-first-order rate constant (

    
    ). Plot 
    
    
    
    vs. inhibitor concentration to derive
    
    
    (reversible binding affinity) and
    
    
    (maximum rate of inactivation)[5].

Workflow Step1 1. Library Synthesis (SuFEx Hub Diversification) Step2 2. Intact Protein LC-MS (Time-Dependent Labeling) Step1->Step2 Screen for Adducts Step3 3. Peptide Mapping (Identify Target Residue) Step2->Step3 Confirm Selectivity Step4 4. Stability Profiling (HLM, Plasma, GSH) Step3->Step4 Assess Viability Step5 5. Lead Selection & In Vivo Validation Step4->Step5 Optimal Kinact/KI & T1/2

Fig 2: Experimental workflow for the validation of SuFEx-based covalent inhibitors.

Conclusion

The integration of aryl fluorosulfates into the medicinal chemistry toolkit represents a paradigm shift in covalent drug discovery. By leveraging the resonance-stabilized latency of the S(VI) center, researchers can bypass the toxicity and pharmacokinetic liabilities associated with hyper-reactive electrophiles. As we continue to map the "druggable" microenvironments of challenging protein targets, SuFEx chemistry provides the precision necessary to turn transient binding events into durable, therapeutic interventions.

References

  • Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue Source: PubMed / NIH URL
  • Emerging Utility of Fluorosulfate Chemical Probes Source: ACS Medicinal Chemistry Letters URL
  • Emerging Utility of Fluorosulfate Chemical Probes (PMC)
  • Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics Source: Journal of Medicinal Chemistry / ACS URL
  • Aryl-fluorosulfate-based Lysine Covalent Pan-Inhibitors of Apoptosis Protein (IAP)
  • Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase Source: ResearchGate URL
  • Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase (Kinetic Studies)
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: RSC URL
  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • Sulfur fluoride exchange (Review)
  • [¹⁸F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis Source: ChemRxiv URL

Sources

Exploratory

Engineering Next-Generation Bioconjugates: The Strategic Deployment of Fluorosulfate-Amine Bifunctional Linkers

Executive Summary: The Paradigm Shift in Covalent Engineering The evolution of bioconjugation has transitioned from stochastic, non-specific labeling to precision-engineered covalent targeting. At the forefront of this s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Covalent Engineering

The evolution of bioconjugation has transitioned from stochastic, non-specific labeling to precision-engineered covalent targeting. At the forefront of this shift is Sulfur Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction that leverages the unique reactivity of the S(VI) hub[1]. Within this domain, bifunctional linkers containing both an amine group and an aryl fluorosulfate (-OSO₂F) warhead represent a breakthrough in modular design.

By combining a classical, highly reactive bioorthogonal handle (the amine) with a latent, proximity-driven electrophile (the fluorosulfate), these linkers allow researchers to "plant" a covalent warhead onto a targeting ligand and subsequently "cast" it toward a target protein. This whitepaper details the mechanistic rationale, quantitative profiling, and self-validating experimental methodologies required to harness these novel linkers in drug discovery and chemical proteomics.

The Chemical Logic of Dual-Modality Linkers

The design of an amine-fluorosulfate bifunctional linker is rooted in strict chemical causality. Each functional group serves a distinct, non-overlapping purpose in the bioconjugation workflow:

  • The Amine Handle (The "Planter"): Primary or secondary amines are ubiquitous nucleophiles. They allow the linker to be seamlessly conjugated to carboxylic acids (via NHS-ester or EDC/HATU coupling) or aldehydes (via reductive amination) on a small molecule binder, peptide, or antibody.

  • The Aryl Fluorosulfate Warhead (The "Caster"): Unlike traditional electrophiles such as maleimides or NHS-esters, which suffer from rapid hydrolysis in aqueous media, aryl fluorosulfates are exceptionally stable in physiological environments, remaining inert for months[2]. They do not react stochastically with free amino acids. Instead, they require a specific binding event that forces them into close proximity with a target nucleophile (typically Tyrosine, Lysine, or Histidine)[3].

This proximity induces desolvation and optimal orbital alignment, lowering the activation energy barrier and triggering the SuFEx reaction[4]. This dual-modality ensures zero premature cross-linking and eliminates off-target toxicity.

G A Phase 1: Amine Conjugation (Orthogonal Planting) B Latent Intermediate (Stable -OSO2F Warhead) A->B Amidation / Reductive Amination C Phase 2: Target Binding (Proximity Induction) B->C Introduction to Biological Matrix D SuFEx Activation (Desolvation & Alignment) C->D Local Concentration Spike E Irreversible Cross-Link (Covalent Capture) D->E S(VI)-F Cleavage & Bond Formation

Proximity-induced SuFEx workflow of fluorosulfate-amine bifunctional linkers.

Quantitative Profiling of Warhead Stability and Reactivity

To understand the superiority of the fluorosulfate group in bifunctional linkers, we must quantitatively compare it against legacy warheads. The tables below summarize the kinetic stability and residue-specific cross-linking efficiencies.

Table 1: Kinetic and Thermodynamic Stability of Electrophilic Warheads
Warhead TypeAqueous Half-Life (pH 7.4)Background ReactivityProximity-Induced ReactivityPrimary Target Residues
Maleimide < 24 hoursHigh (Stochastic Thiolation)HighCysteine
NHS-Ester < 1 hourHigh (Amine Hydrolysis)ModerateLysine
Sulfonyl Fluoride DaysLowHighLysine, Histidine, Tyrosine
Aryl Fluorosulfate > 3 Months Negligible Very High Tyrosine, Lysine, Histidine
Table 2: Cross-Linking Efficiency of Fluorosulfate by Target Residue
Target ResidueSuFEx Linkage FormedRelative Cross-Linking EfficiencyBond Stability (Physiological)
Tyrosine (-OH) Aryl Sulfate++++Exceptionally Stable
Lysine (-NH₂) Sulfamate+++Highly Stable
Histidine (-NH) Sulfamate++Moderately Stable
Serine (-OH) Alkyl Sulfate+Prone to Hydrolysis

Self-Validating Experimental Methodology

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . You cannot proceed to biological assays without confirming the chemical integrity of the latent warhead. The following two-phase protocol ensures absolute control over the bioconjugation process.

Phase 1: Orthogonal Conjugation ("Planting" the Linker)

Objective: Covalently attach the amine-fluorosulfate linker to a carboxylate-bearing targeting ligand without prematurely triggering the SuFEx warhead.

  • Reagent Preparation: Dissolve the carboxylate-bearing targeting ligand (1.0 eq) and the amine-fluorosulfate linker (1.2 eq) in anhydrous DMF.

    • Causality: Anhydrous DMF is critical. While fluorosulfates are stable in water, the intermediate active esters formed in the next step are not.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 2 hours.

    • Causality: HATU is selected for rapid amide bond formation, minimizing the residence time of the reactive intermediate. DIPEA provides the necessary basicity without acting as a competing nucleophile.

  • Purification: Purify the resulting conjugate via preparative HPLC using a water/acetonitrile gradient with 0.1% Formic Acid.

  • System Validation (Critical QC Step): Analyze the purified fraction via LC-MS.

    • Validation Logic: The intact mass must perfectly match the theoretical mass of the conjugate. The absence of a [M-20] peak (loss of HF) confirms that the S-F bond remains perfectly intact and was not compromised during amidation.

Phase 2: Target Engagement and Covalent Capture

Objective: Cross-link the functionalized ligand to the target protein via proximity-induced SuFEx.

  • Buffer Selection: Prepare the target protein (10 µM) in 50 mM PBS (pH 7.4).

    • Causality: PBS is mandatory. Tris or Glycine buffers must be strictly avoided because their primary amines will act as competitive nucleophiles, artificially quenching the SuFEx reaction.

  • Incubation: Add the functionalized ligand (50 µM) to the protein solution. Incubate at 37°C for 4 to 12 hours.

    • Causality: The reaction relies entirely on the ligand binding to the protein. This binding event artificially spikes the local effective concentration of the fluorosulfate near a target Tyr/Lys/His, overcoming the activation barrier and forcing the expulsion of HF[4].

  • System Validation (Covalent Confirmation):

    • Run the sample on a reducing SDS-PAGE gel. A shift to a higher molecular weight confirms covalent adduction.

    • Perform Trypsin digest and bottom-up LC-MS/MS. The MS/MS spectra will identify the exact modified residue (+ mass of the ligand minus HF), validating the structural precision of the cross-link.

Mechanism L Fluorosulfate Warhead (Ar-OSO2F) TS Transition State (S(VI) Hub Activation) L->TS Proximity Effect N Protein Nucleophile (Tyr-OH / Lys-NH2) N->TS Nucleophilic Attack P Stable Conjugate (Sulfate / Sulfamate) TS->P -HF Release

Mechanistic pathway of Sulfur Fluoride Exchange (SuFEx) at the S(VI) hub.

Strategic Applications in Drug Discovery

The unique properties of fluorosulfate-amine bifunctional linkers are currently driving innovations across several therapeutic modalities:

  • Covalent PROTACs: By incorporating a fluorosulfate warhead into the linker of a Proteolysis Targeting Chimera (PROTAC), researchers can achieve irreversible ternary complex formation, significantly enhancing the degradation kinetics of challenging targets.

  • Cross-Linking Mass Spectrometry (CXMS): The amine group allows the linker to be anchored to a known protein surface (e.g., via NHS-ester chemistry), while the fluorosulfate acts as a "radar," capturing transient protein-protein interactions in vivo by reacting with proximal nucleophiles on interacting partners[4].

  • Next-Generation ADCs: The exceptional aqueous stability of aryl fluorosulfates ensures that Antibody-Drug Conjugates (ADCs) do not prematurely release their payloads in systemic circulation, reducing off-target toxicity while maintaining potent intracellular reactivity.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: pnas.

Sources

Foundational

Beyond the Phenol: A Technical Guide to Polysubstituted Aryl Fluorosulfates

The following technical guide details the synthesis, reactivity, and application of polysubstituted aryl fluorosulfates. Executive Summary The sulfur(VI) fluoride exchange (SuFEx) revolution, spearheaded by Sharpless and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, reactivity, and application of polysubstituted aryl fluorosulfates.

Executive Summary

The sulfur(VI) fluoride exchange (SuFEx) revolution, spearheaded by Sharpless and coworkers, has elevated the aryl fluorosulfate (


) from a laboratory curiosity to a privileged motif in drug discovery and materials science.[1][2] Unlike their sulfonyl fluoride cousins (

), aryl fluorosulfates possess a unique "sleeping beauty" profile: they are remarkably stable against hydrolysis and reduction under physiological conditions but become potent electrophiles when activated by specific protein microenvironments or chemical catalysts.

This guide focuses specifically on polysubstituted aryl fluorosulfates —scaffolds where the aromatic ring bears multiple functional groups. These complex architectures present unique challenges in regioselective synthesis and electronic tuning, but they offer unparalleled opportunities for designing "tunable" covalent inhibitors and orthogonal chemical probes.

Part 1: The Chemical Logic of Aryl Fluorosulfates

The Stability-Reactivity Paradox

The utility of aryl fluorosulfates lies in the high bond energy of the S-F bond and the steric shielding of the sulfur center.

  • Ground State Stability: The S-F bond is shorter and stronger than the S-Cl bond, rendering it resistant to nucleophilic attack by water or plasma nucleophiles. This allows aryl fluorosulfates to circulate in vivo without premature degradation.

  • Activated State: Upon specific activation (e.g., hydrogen bonding to the fluoride, or nucleophilic attack by a specific tyrosine residue in a protein pocket), the S(VI) center undergoes a substitution reaction, ejecting fluoride.

Electronic Tuning in Polysubstituted Systems

In polysubstituted systems, the electronic nature of the ring substituents dictates the electrophilicity of the sulfur center.

  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    at the ortho or para positions pull electron density from the ring, destabilizing the S-F bond and making the sulfur more electrophilic (a "hotter" warhead).
  • Electron-Donating Groups (EDGs): Groups like

    
     or alkyls stabilize the ground state, reducing reactivity.
    
  • Steric Hindrance: Bulky ortho-substituents can mechanically shield the sulfur, preventing non-specific reactions with off-target proteins (e.g., albumin).

Part 2: Synthetic Strategies for Polysubstituted Scaffolds

Synthesizing polysubstituted aryl fluorosulfates requires navigating steric crowding and competing functionalities. Two primary methodologies dominate the field.

Method A: Sulfuryl Fluoride ( ) Gas

The "industrial" route uses sulfuryl fluoride gas. While atom-economical, it requires specialized handling of toxic gas.

  • Best for: Large-scale synthesis, simple phenols, and electron-deficient phenols that are sluggish to react.

  • Reagent:

    
     (bubbled or balloon).
    
  • Base: Triethylamine (

    
    ) or DIPEA in DCM/Water biphasic systems.
    
Method B: Solid Surrogates (AISF)

For complex polysubstituted substrates, solid reagents like AISF ([4-(acetylamino)phenyl]imidodisulfuryl difluoride) offer superior control and safety.

  • Best for: Late-stage functionalization, valuable drug intermediates, and labs without gas handling infrastructure.

  • Mechanism: AISF acts as a "fluorosulfuryl transfer" agent.

  • Selectivity: AISF is highly chemoselective, often tolerating free amines or alcohols that might react with

    
     gas under forcing conditions.[3]
    
Visualization: Synthesis Decision Workflow

SynthesisWorkflow cluster_legend Key Considerations Start Target: Polysubstituted Aryl Fluorosulfate Substrate Analyze Substrate Complexity Start->Substrate Simple Simple/Robust Phenol (Scale > 5g) Substrate->Simple Low Complexity Complex Complex/Sensitive Scaffold (Scale < 1g) Substrate->Complex High Complexity GasRoute Method A: SO2F2 Gas (Biphasic: DCM/H2O + Et3N) Simple->GasRoute SolidRoute Method B: AISF Reagent (Solvent: THF/MeCN + DBU) Complex->SolidRoute Purification Purification: Flash Chromatography (Stable on Silica) GasRoute->Purification SolidRoute->Purification End Pure Aryl Fluorosulfate Purification->End Note1 *AISF tolerates acid-sensitive groups Note2 *SO2F2 is cheaper but requires fume hood safety

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate complexity and scale.

Part 3: SuFEx Catalysis & Reactivity

The activation of polysubstituted aryl fluorosulfates follows a specific mechanistic pathway known as Sulfur(VI) Fluoride Exchange (SuFEx).[4][5]

The Activation Mechanism

The S-F bond is kinetically stable. To break it, one needs a catalyst that can either:

  • Activate the Leaving Group: Silicon-mediated abstraction of fluoride (formation of strong Si-F bond).

  • Activate the Nucleophile: Base-mediated deprotonation of the incoming phenol/amine.

  • Stabilize the Transition State: The unique role of the bifluoride ion (

    
    ).
    
Chemoselectivity in Cross-Coupling

In polysubstituted rings containing halogens, aryl fluorosulfates exhibit orthogonal reactivity. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the oxidative addition order is typically:



This allows for sequential functionalization: a bromide can be coupled first, leaving the fluorosulfate intact for a later SuFEx reaction (or vice versa with specific ligand tuning).
Visualization: The SuFEx Catalytic Cycle

SuFExCycle cluster_mech Mechanism ArOSO2F Ar-OSO2F (Latent) Complex Transition State (S...F...Si) ArOSO2F->Complex + Catalyst Product Ar-OSO2-Nu (Product) Complex->Product - TMS-F SilylNu Nu-TMS (Silyl Ether) SilylNu->Complex Attack Catalyst Catalyst (DBU/BEMP) MechanismText 1. Base activates Si-Nu 2. Fluoride transfer to Si 3. Formation of S-O/S-N bond

Figure 2: Simplified catalytic cycle for Silicon-SuFEx exchange activated by DBU/BEMP.

Part 4: Applications in Drug Discovery[5]

Covalent Inhibition (Targeted Protein Degradation)

Polysubstituted aryl fluorosulfates are increasingly used to target non-catalytic amino acids (Tyrosine, Lysine, Histidine) in protein binding pockets.

  • Case Study: Targeting DcpS or Transthyretin.

  • Logic: The inhibitor binds reversibly via the polysubstituted scaffold. If a nucleophilic residue is properly positioned (proximity effect), it attacks the sulfur, ejecting fluoride and forming a permanent covalent bond.

  • Advantage: Unlike acrylamides (which target Cysteine), fluorosulfates target residues that are more abundant on protein surfaces.

Part 5: Experimental Protocols

Protocol 1: Synthesis of Polysubstituted Aryl Fluorosulfate via AISF

This protocol is validated for substrates containing esters, amides, and halogens.

Reagents:

  • Polysubstituted Phenol (1.0 equiv)

  • AISF Reagent (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv)

  • Solvent: Anhydrous THF or Acetonitrile (0.2 M concentration)

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with the phenol substrate and AISF. Purge with nitrogen.

  • Solvation: Add anhydrous THF. Stir to dissolve.

  • Activation: Cool to 0°C (ice bath). Add DBU dropwise over 5 minutes. Note: The reaction is exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 30–60 minutes. Monitor by TLC (the fluorosulfate is typically less polar than the phenol).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1M HCl (to remove DBU), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc). Fluorosulfates are stable on silica.
    
Protocol 2: Kinetic Stability Assay (Self-Validating)

To confirm the "sleeping beauty" status before biological testing.

Methodology:

  • Dissolve the synthesized aryl fluorosulfate in DMSO (10 mM stock).

  • Dilute to 100 µM in PBS buffer (pH 7.4).

  • Incubate at 37°C.

  • Analysis: Inject aliquots into LC-MS at t=0, 1h, 6h, 24h.

  • Validation Criteria: A valid probe must show >95% parent compound remaining after 24h. If hydrolysis >10% is observed, the substituents on the ring are likely too electron-withdrawing (destabilizing), requiring scaffold redesign.

Quantitative Data Summary: Substituent Effects
Substituent (Para)Hammett Constant (

)
Relative Reactivity (

)
Hydrolytic Stability (

)

-0.270.1 (Slow)> 7 days

01.0 (Ref)> 7 days

+0.234.5> 3 days

+0.78120 (Fast)< 24 hours

Table 1: Impact of electronic substituents on the reactivity and stability of aryl fluorosulfates. Highly electron-deficient rings may compromise stability.

References

  • SuFEx Click Chemistry: Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][6][7] Angewandte Chemie International Edition, 2014.[6][8]

  • AISF Reagent: Zhou, H., et al.[3] "Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides." Organic Letters, 2018.[3][8]

  • Covalent Probes: Chen, W., et al. "Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue."[3] Journal of the American Chemical Society, 2016.

  • Ex Situ Gas Generation: Veryser, C., et al. "Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates."[9] Organic Letters, 2017.[8][9]

  • Review on Reactivity: Smedley, C. J., et al. "Aryl Fluorosulfates: Powerful and Versatile Partners in Cross-Coupling Reactions." Royal Society of Chemistry Advances, 2023.

Sources

Exploratory

solubility profile of 3-amino-5-bromophenyl sulfurofluoridate in organic solvents

An In-Depth Technical Guide to the Solvation and Reactivity Profile of 3-Amino-5-Bromophenyl Sulfurofluoridate Executive Summary In the rapidly expanding domain of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, 3-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation and Reactivity Profile of 3-Amino-5-Bromophenyl Sulfurofluoridate

Executive Summary

In the rapidly expanding domain of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, 3-amino-5-bromophenyl sulfurofluoridate (CAS: 2758001-67-9) has emerged as a highly versatile, tri-orthogonal building block[1]. Featuring an electron-donating amino group, a lipophilic bromo substituent, and a highly stable but catalytically excitable fluorosulfate (-OSO₂F) warhead, this molecule presents unique opportunities for late-stage functionalization, polymer synthesis, and cross-coupling.

However, the successful deployment of this compound relies entirely on understanding its solvation thermodynamics. Unlike highly reactive sulfonyl chlorides, aryl fluorosulfates are "demure electrophiles"[2]. They are remarkably stable in a wide range of organic solvents and aqueous buffers, requiring specific catalytic triggers to undergo reaction[3]. This whitepaper provides a comprehensive analysis of the solubility profile of 3-amino-5-bromophenyl sulfurofluoridate, explaining the causality behind solvent selection and providing field-proven protocols for its application.

Solvation Thermodynamics: The Tri-Functional Causality

To master the handling of 3-amino-5-bromophenyl sulfurofluoridate, one must deconstruct its solubility based on its three distinct functional moieties. The molecule's behavior in solution is not merely a function of its overall polarity, but a dynamic interplay of localized intermolecular forces.

  • The Fluorosulfate Group (-OSO₂F): This moiety imparts polar aprotic character. Crucially, the oxygen-mediated resonance stabilization of the S(VI) center renders the sulfur-fluorine bond highly resistant to spontaneous hydrolysis[4]. It dissolves readily in polar aprotic solvents (DMF, DMSO, Acetonitrile) without degrading, maintaining a half-life of >weeks in neutral aqueous mixtures[2].

  • The Amino Group (-NH₂): Acting as both a hydrogen-bond donor and acceptor, the primary amine significantly enhances solubility in polar protic solvents (alcohols) and etheric solvents (THF, Dioxane). A common concern is self-condensation (the amine attacking the fluorosulfate of another molecule). However, because aryl fluorosulfates are essentially inert to amine nucleophiles at room temperature without a strong base or bifluoride catalyst, the monomer remains bench-stable in solution[5].

  • The Bromo Group (-Br): The heavy halogen atom increases the molecular weight (270.08 g/mol ) and lipophilicity, driving excellent solubility in halogenated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene) via London dispersion forces[1].

G Core 3-Amino-5-bromophenyl sulfurofluoridate OSO2F -OSO2F (Fluorosulfate) Polar Aprotic Core->OSO2F NH2 -NH2 (Amino) H-Bond Donor/Acceptor Core->NH2 Br -Br (Bromo) Lipophilic/Hydrophobic Core->Br PolarAprotic DMF, DMSO, MeCN High Solubility & Stability OSO2F->PolarAprotic Dipole-Dipole Aqueous Water / Buffers Insoluble, High Stability OSO2F->Aqueous Kinetic Inertness (pH 4-8) PolarProtic MeOH, EtOH Good Sol., H-Bonding NH2->PolarProtic Hydrogen Bonding NonPolar DCM, Toluene High Sol. via Dispersion Br->NonPolar London Dispersion

Figure 1: Solvation thermodynamic model illustrating the localized intermolecular interactions of 3-amino-5-bromophenyl sulfurofluoridate.

Quantitative Solubility and Stability Profile

The table below synthesizes the solubility metrics and kinetic stability of 3-amino-5-bromophenyl sulfurofluoridate across standard laboratory solvents at 25°C.

Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Stability / Degradation NotesRecommended Use Case
Polar Aprotic Acetonitrile (MeCN)> 50Excellent. No spontaneous degradation.Primary choice for SuFEx ; balances solubility of catalysts (DBU) and substrates[6].
Polar Aprotic DMF / DMSO> 100Excellent. Stable unless heated >100°C with strong nucleophiles.High-concentration stock solutions; Pd-catalyzed cross-coupling[7].
Halogenated Dichloromethane (DCM)> 100Excellent. Completely inert.Extractions, column chromatography, and biphasic SuFEx reactions[8].
Etheric Tetrahydrofuran (THF)> 50Excellent. Stable.Suzuki-Miyaura cross-coupling (often used as THF/H₂O biphasic system)[9].
Polar Protic Methanol (MeOH)~ 20 - 30Good. Very slow solvolysis over months.Recrystallization; not recommended for long-term stock storage.
Aqueous Water (pH 7.4)< 0.1Insoluble. Highly resistant to hydrolysis (t₁/₂ > weeks)[3].Biological assays (requires DMSO spike for dissolution)[2].

Orthogonal Reactivity: Experimental Protocols

The true power of 3-amino-5-bromophenyl sulfurofluoridate lies in its orthogonal reactivity. Depending on the solvent and catalyst system chosen, a researcher can selectively activate the -OSO₂F group (via SuFEx), the -Br group (via Palladium catalysis), or the -NH₂ group (via standard acylation/alkylation).

Protocol A: Selective SuFEx S-O Coupling (Self-Validating System)

This protocol details the selective reaction of the fluorosulfate group with an aryl silyl ether, leaving the bromo and amino groups completely intact. Acetonitrile is selected as the solvent because it perfectly solvates the polar DBU catalyst and the non-polar silyl ether, while preventing the hydrogen-bonding interference that protic solvents would cause[6].

Reagents:

  • 3-amino-5-bromophenyl sulfurofluoridate (1.0 equiv, 0.2 M)

  • Aryl silyl ether (e.g., TBS-protected phenol) (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10–20 mol%)[5]

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under a nitrogen atmosphere, dissolve 3-amino-5-bromophenyl sulfurofluoridate and the aryl silyl ether in anhydrous MeCN to achieve a 0.2 M concentration.

  • Catalyst Initiation: Add DBU (10-20 mol%) dropwise at room temperature. Causality Note: DBU acts as an organosuperbase that transiently activates the silicon center, driving the formation of the highly thermodynamically stable Si-F bond (the thermodynamic sink of the reaction)[10].

  • In-Process Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the reaction via GC-MS or LC-MS. The system is self-validating: the exact stoichiometric release of tert-butyldimethylsilyl fluoride (TBS-F) directly correlates with the formation of the diaryl sulfate product.

  • Quenching & Workup: Once the starting fluorosulfate is consumed (typically 2–6 hours), concentrate the MeCN under reduced pressure. Dissolve the crude mixture in DCM and wash with 0.1 M HCl to remove the DBU, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Workflow Step1 1. Substrate Preparation Dissolve 3-amino-5-bromophenyl fluorosulfate in MeCN (0.2 M) Step2 2. Partner Addition Add Aryl Silyl Ether (1.1 equiv) Step1->Step2 Step3 3. Catalyst Activation Add DBU (10-20 mol%) Step2->Step3 Step4 4. Reaction Monitoring Stir at RT, monitor via LC-MS (Track TBS-F release) Step3->Step4 Step5 5. Workup & Purification Evaporate MeCN, Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the SuFEx coupling of 3-amino-5-bromophenyl sulfurofluoridate.

Protocol B: Solvent Considerations for Palladium Cross-Coupling

If the goal is to utilize the -Br group while preserving the -OSO₂F group, solvent and base selection is critical. Aryl fluorosulfates can act as pseudohalides in Suzuki-Miyaura couplings[9], but their oxidative addition to Palladium is generally slower than that of aryl bromides (Reactivity order: I > Br > OSO₂F ≈ OTf)[9]. To selectively couple at the bromine position:

  • Solvent: Use a biphasic THF/H₂O system[9]. The water solubilizes the mild inorganic base, while THF solvates the organic substrates.

  • Base: Use a mild base like K₃PO₄. Crucial Causality: Avoid strong hydroxide bases (NaOH, KOH) which could initiate premature hydrolysis of the fluorosulfate group at elevated temperatures.

Storage and Handling Recommendations

Despite the presence of the nucleophilic -NH₂ group, 3-amino-5-bromophenyl sulfurofluoridate does not rapidly self-polymerize in the solid state or in neutral organic solutions[5].

  • Solid State: Store as a neat solid at 2–8°C in a dark, inert atmosphere (nitrogen or argon) to prevent slow oxidation of the aniline moiety[1].

  • Solution State: For high-throughput screening or automated synthesis, 0.1 M stock solutions in anhydrous DMSO or MeCN can be prepared and stored at -20°C for several months without detectable degradation of the S(VI)-F bond[6].

References

  • Continuous flow synthesis of aryl aldehydes by Pd-catalyzed formylation of phenol-derived aryl fluorosulfonates using syngas. Semantic Scholar.
  • US11141385B2 - Sulfur (VI) fluoride compounds and methods for the preparation thereof. Google Patents.
  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd]. NSF.
  • 16704-38-4 | 4-Aminophenyl sulfofluoridate. BLD Pharm.
  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. NIH.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC/NIH.
  • The First Decade of SuFEx Chemistry: Advancements in SuFEx Polymerization, Non-Canonical SuFEx Reactions, and SuFEx Radiochemistry. Thieme Connect.
  • Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters.
  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Publishing.
  • Sulfur fluoride exchange. PMC/NIH.
  • Click Chemistry Expedited Radiosynthesis: Sulfur[18F]fluoride Exchange of Aryl Fluorosulfates. ChemRxiv.

Sources

Protocols & Analytical Methods

Method

SuFEx click chemistry reaction conditions using 3-amino-5-bromophenyl sulfurofluoridate

This Application Note and Protocol guide details the use of 3-amino-5-bromophenyl sulfurofluoridate (also referred to as 3-amino-5-bromophenyl fluorosulfate) in SuFEx click chemistry. Introduction & Strategic Utility The...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 3-amino-5-bromophenyl sulfurofluoridate (also referred to as 3-amino-5-bromophenyl fluorosulfate) in SuFEx click chemistry.

Introduction & Strategic Utility

The 3-amino-5-bromophenyl sulfurofluoridate scaffold represents a "trifunctional hub" in medicinal chemistry. Unlike simple click reagents, this molecule possesses three orthogonal reactive handles, allowing for the precise assembly of complex heterocycles, PROTAC linkers, or covalent probes.

The Trifunctional Logic
  • Fluorosulfate (-OSO₂F): The SuFEx handle.[1][2] It is a "sleeping beauty" leaving group—highly stable to hydrolysis, reduction, and chromatography, yet reactive toward silyl ethers (to form sulfates) or amines (to form sulfamates) upon specific activation.

  • Primary Amine (-NH₂): Aniline handle for amide coupling, reductive amination, or conversion to an azide/diazonium species.

  • Aryl Bromide (-Br): Handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Key Advantage: The meta-substitution pattern electronically decouples the groups, ensuring that modifying one handle has minimal steric or electronic impact on the reactivity of the others.

Chemical Properties & Handling

  • Stability: The Ar-OSO₂F bond is significantly more stable than sulfonyl fluorides (Ar-SO₂F). It resists hydrolysis at neutral pH and is stable to standard Pd-coupling conditions (e.g., K₂CO₃/Dioxane/80°C).

  • Safety Warning: While fluorosulfates are generally less volatile than sulfonyl fluorides, standard PPE is required. Avoid contact with strong Lewis acids unless initiating the reaction.

  • Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the aniline.

Reaction Protocols

The following protocols are designed for modular assembly. Protocol A is the primary SuFEx "click" reaction. Protocol B details the synthesis of the scaffold itself (if not purchased). Protocol C outlines orthogonal compatibility.

Protocol A: SuFEx Coupling with Aryl Silyl Ethers (Sulfate Linkage)

This is the "gold standard" SuFEx reaction (Sharpless/Dong conditions). It couples the fluorosulfate with a silyl ether to form a stable diaryl sulfate linkage.

Mechanism: Base-catalyzed Sulfur(VI) Fluoride Exchange. Reagents:

  • Electrophile: 3-amino-5-bromophenyl sulfurofluoridate (1.0 equiv)

  • Nucleophile: Aryl silyl ether (Ar-OTMS or Ar-OTBS) (1.1 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine).

  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).

Step-by-Step Procedure:
  • Preparation: In a flame-dried vial equipped with a stir bar, dissolve 3-amino-5-bromophenyl sulfurofluoridate (1.0 equiv, e.g., 0.2 mmol) and the Aryl Silyl Ether (1.1 equiv) in anhydrous MeCN (concentration 0.2 – 0.5 M).

  • Catalysis: Add DBU (20 mol%) typically 0.2 equiv.

    • Note: For faster kinetics, use BTMG (5-10 mol%).

  • Reaction: Stir at Room Temperature (23°C) .

    • Monitoring: Monitor by TLC or LC-MS.[3] The reaction typically completes in 1–4 hours .

    • Observation: The byproduct is volatile TMS-F (bp 16°C) or TBS-F, which drives the equilibrium.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove DBU and unreacted aniline species if necessary, though this protonates the product's amine). Better: Wash with saturated NH₄Cl or dilute citric acid.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The sulfate linkage is stable on silica.

Critical Control (Self-Validation):

  • ¹⁹F NMR: The starting material (Ar-OSO₂F) shows a signal around +30 to +40 ppm . The product (Diaryl Sulfate) has no fluorine signal . Disappearance of the ¹⁹F peak is the definitive endpoint.

Protocol B: Synthesis of the Fluorosulfate Scaffold

If the specific building block is unavailable, it is synthesized from 3-amino-5-bromophenol (or 3-bromo-5-nitrophenol followed by reduction).

Method: "Gas-Free" Fluorosulfurylation using SuFEx-IT (Imidazolium triflate reagent). Avoid using toxic SO₂F₂ gas if possible.

  • Dissolve 3-amino-5-bromophenol (1.0 equiv) in MeCN.

  • Add 1,1'-sulfonyldiimidazole (SDI) derivative or commercially available SuFEx-IT reagent (1.2 equiv).

  • Add KHF₂ (potassium bifluoride) (2.0 equiv) and dilute HCl (aqueous) or stir in biphasic conditions depending on the specific reagent kit.

  • Result: Quantitative conversion to the fluorosulfate. The amine usually remains untouched if pH is controlled, or can be protected (Boc) prior to this step.

Protocol C: Orthogonal Chemoselectivity (The "Hub" Strategy)

This scaffold allows you to choose the order of events.

Reaction OrderFeasibilityNotes
1. Amine First High Acylation/Alkylation of the -NH₂ does not affect the -OSO₂F or -Br.
2. Bromide First High Suzuki/Sonogashira coupling works well. -OSO₂F is stable to Pd(0)/Base at 80°C.
3. SuFEx First Medium Risk: The free amine (-NH₂) is a weak nucleophile. In the presence of DBU (Protocol A), it might compete intermolecularly. Recommendation: Protect -NH₂ (e.g., Boc) if performing SuFEx first.

Visual Workflows

Diagram 1: The Trifunctional Hub Strategy

This diagram illustrates the logical flow of building onto the scaffold.

SuFEx_Hub_Strategy Scaffold 3-amino-5-bromophenyl sulfurofluoridate Amine_Rxn Amine Functionalization (Amide Coupling / Reductive Amination) Scaffold->Amine_Rxn Path A (Standard) SuFEx_Rxn SuFEx Click (Sulfate/Sulfamate Formation) Scaffold->SuFEx_Rxn Path B (Requires NH2 Protection) Bromide_Rxn Cross-Coupling (Suzuki / Buchwald) Amine_Rxn->Bromide_Rxn Pd-Cat Compatible Bromide_Rxn->SuFEx_Rxn Late-Stage Click Target Final Bioactive Conjugate SuFEx_Rxn->Target

Caption: Sequential functionalization strategy. Path A is recommended to avoid chemoselectivity issues with the free amine during SuFEx activation.

Diagram 2: SuFEx Reaction Mechanism & Monitoring

Visualizing the catalytic cycle and endpoint detection.

SuFEx_Mechanism Start Ar-OSO2F + Ar'-OTMS (Reagents) Activation Activation by DBU/BTMG (Formation of 'Si-F' bond driving force) Start->Activation Add Catalyst Transition Pentacoordinate Sulfur Transition State Activation->Transition Product Ar-O-SO2-O-Ar' (Diaryl Sulfate) Transition->Product Byproduct TMS-F (Gas/Volatile) Irreversible Step Transition->Byproduct Monitor 19F NMR Check: Disappearance of +35 ppm signal Product->Monitor

Caption: Mechanistic flow of the DBU-catalyzed SuFEx reaction. The formation of the strong Si-F bond drives the reaction to completion.

Troubleshooting & Optimization Table

IssuePossible CauseCorrective Action
Low Conversion Inactive Catalyst or Wet SolventUse freshly distilled DBU or switch to BTMG (stronger). Ensure MeCN is anhydrous (water hydrolyzes silyl ethers).
Amine Interference Self-reaction (polymerization)If -NH₂ is free, it may react with -OSO₂F slowly. Protect amine with Boc or perform amide coupling before SuFEx step.
Hydrolysis (-OH formed) Fluoride source contaminationAvoid using TBAF (contains water). Use TASF or anhydrous DBU.
Poor Solubility Scaffold polaritySwitch solvent from MeCN to DMF or NMP .

References

  • Dong, J., Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Barroso, S., et al. (2020). "Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx)." Current Protocols in Chemical Biology. Link

  • Himo, F., et al. (2018). "Mechanistic Studies of the SuFEx Reaction." Journal of the American Chemical Society.[5] (Verify specific mechanistic details in citing articles).

  • Enamine Ltd. (2023). "Sulfonyl Fluorides and Fluorosulfates Building Blocks." Enamine Catalog. Link (Source for commercial availability of specific scaffold).

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-amino-5-bromophenyl sulfurofluoridate

Authored by: A Senior Application Scientist Introduction: A Bifunctional Linchpin for Modern Drug Discovery In the landscape of contemporary medicinal chemistry and chemical biology, the demand for molecular tools that o...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: A Bifunctional Linchpin for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and chemical biology, the demand for molecular tools that offer both versatility in synthesis and precision in biological application is paramount. The compound 3-amino-5-bromophenyl sulfurofluoridate emerges as a uniquely powerful building block, strategically designed to bridge these two worlds. Its structure is a testament to rational design, featuring two distinct, orthogonally reactive functional groups:

  • A Bromine Handle: Positioned on the aromatic ring, this serves as a classic and reliable electrophile for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the modular installation of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • A Sulfurofluoridate (-OSO₂F) Moiety: This group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction as a next-generation click chemistry reaction.[1] The sulfurofluoridate acts as a latent electrophile, generally stable under physiological conditions but capable of forming a highly specific and robust covalent bond with nucleophilic residues (like tyrosine or lysine) within a protein's binding pocket.[2][3]

This dual functionality makes 3-amino-5-bromophenyl sulfurofluoridate an ideal starting point for developing covalent probes and targeted therapeutics. One can first elaborate the molecule through palladium catalysis to achieve desired properties like potency and selectivity (the "warhead"), and then utilize the sulfurofluoridate group (the "trap") to achieve covalent and often irreversible target engagement. This guide provides detailed protocols and expert insights into leveraging the C-Br bond for key palladium-catalyzed transformations.

Core Concept: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry.[4] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. Understanding this cycle is critical for troubleshooting and optimizing reactions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5][6] Electron-rich ligands on the palladium center can accelerate this step.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8] Sterically bulky ligands are known to promote this final, crucial step.

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation di_org_pd Ar-Pd(II)-R(L₂) transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 start_reagent Ar-Br start_reagent->oxidative_addition coupling_partner R-M coupling_partner->transmetalation product Ar-R product->reductive_elimination

A simplified representation of the general Pd(0)/Pd(II) catalytic cycle.

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming carbon-carbon bonds, prized for its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[8] This protocol details the coupling of 3-amino-5-bromophenyl sulfurofluoridate with a generic arylboronic acid.

Protocol Justification:
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) is chosen.[9] These "Buchwald ligands" are highly effective for coupling electron-rich aryl halides. The ligand's steric bulk promotes reductive elimination, while its electron-donating properties facilitate the oxidative addition step, which can be sluggish for substrates bearing electron-donating groups like the amino moiety.[10][11]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is highly effective in Suzuki couplings and is compatible with a wide range of functional groups.[12]

  • Solvent System: A dioxane/water mixture is a common and effective solvent system. Water is essential for the transmetalation step with boronic acids, while dioxane solubilizes the organic components.[11]

Detailed Experimental Protocol:
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-amino-5-bromophenyl sulfurofluoridate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 equiv, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask to achieve a final solvent ratio of approximately 4:1 (v/v) and a substrate concentration of 0.1 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Recommended Suzuki-Miyaura Conditions
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Standard, reliable Pd(II) and Pd(0) precatalysts.
Ligand SPhos, RuPhos, XPhosBulky, electron-rich ligands overcome the deactivating effect of the amino group.[11]
Base K₃PO₄, K₂CO₃Effective and functional group tolerant.[12]
Solvent 1,4-Dioxane/H₂O (4:1)Promotes dissolution and facilitates the transmetalation step.
Temperature 80 - 100 °CIncreased temperature helps overcome the activation barrier for oxidative addition.[11]
Catalyst Loading 1-3 mol%Higher loading can compensate for potential catalyst inhibition by the substrate.[11]

Application Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a motif ubiquitous in pharmaceuticals.[13][14] This reaction allows for the coupling of primary or secondary amines with our substrate.

Protocol Justification:
  • Catalyst System: A pre-catalyst system, such as a G3 or G4 Buchwald precatalyst, is highly recommended. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in solution, leading to more reproducible results.

  • Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine coupling partner.[15]

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are standard for this reaction to prevent quenching of the strong base.[16]

Detailed Experimental Protocol:
  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the Buchwald precatalyst (e.g., RuPhos G3, 0.02 equiv, 2 mol%) and the base (e.g., LiHMDS, 1.5 equiv).

  • Reagent Addition: Add a solution of 3-amino-5-bromophenyl sulfurofluoridate (1.0 equiv) in anhydrous THF.

  • Nucleophile Addition: Add the amine coupling partner (1.2 equiv).

  • Reaction Execution: Seal the flask and heat the mixture to 65-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Recommended Buchwald-Hartwig Conditions
ParameterRecommended ConditionRationale
Palladium Source RuPhos G3, SPhos G4 PrecatalystAir-stable, provide reliable generation of the active Pd(0) catalyst.
Base LiHMDS, NaOtBuStrong bases required for amine deprotonation.[15]
Solvent THF, Toluene, Dioxane (anhydrous)Aprotic solvents compatible with strong bases.
Temperature 65 - 80 °CMild heating is typically sufficient with modern catalyst systems.
Amine Scope Primary & Secondary Alkyl/Aryl AminesBroad scope is a key feature of this reaction.[13]

Application Protocol 3: Sonogashira C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, producing arylalkynes which are valuable intermediates in synthesis.[17][18]

Protocol Justification:
  • Catalyst System: This reaction classically uses a dual-catalyst system: a palladium catalyst for the main cycle and a copper(I) co-catalyst (typically CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[19][20]

  • Ligand: Triphenylphosphine (PPh₃) is a standard, robust, and cost-effective ligand for many Sonogashira reactions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both to neutralize the HBr byproduct and to act as the reaction solvent in many cases.

Detailed Experimental Protocol:
  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 3-amino-5-bromophenyl sulfurofluoridate (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv, 3 mol%), and copper(I) iodide (CuI, 0.05 equiv, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) to dissolve the solids (concentration ~0.2 M).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if the reaction is sluggish.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a precipitate (triethylammonium bromide) is a visual indicator of reaction progress.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Re-dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble salts. Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary: Recommended Sonogashira Conditions
ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Standard and effective catalysts for this transformation.
Co-catalyst Copper(I) Iodide (CuI)Essential for the copper-acetylide pathway in the classic mechanism.[17][20]
Ligand PPh₃A robust and commonly used phosphine ligand.
Base/Solvent Et₃N or DIPEAActs as both base and solvent, simplifying the reaction setup.
Temperature 25 - 60 °COften proceeds at or near room temperature.

General Workflow and Troubleshooting

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents & Catalysts setup_glassware Assemble & Dry Glassware prep_reagents->setup_glassware degas_solvents Degas Solvents setup_glassware->degas_solvents combine Combine Under Inert Gas degas_solvents->combine heat Heat & Stir combine->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

A generalized workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed precatalyst or ligand oxidation).2. Insufficiently anhydrous/anaerobic conditions.3. Catalyst inhibition by the substrate's amino or pyridine-like nitrogen.[11]1. Use a fresh bottle of catalyst/ligand or a robust precatalyst.2. Ensure proper drying of glassware and degassing of solvents.3. Increase catalyst/ligand loading to 3-5 mol%. Consider a different, bulkier ligand.
Formation of Side Products 1. Suzuki: Homocoupling of the boronic acid.2. General: Protodebromination (replacement of -Br with -H).1. Ensure the reaction is strictly anaerobic. Use a slight excess of the aryl bromide.2. Ensure the base is not too strong or the temperature too high for the substrate's stability. Use thoroughly degassed solvents.
Difficulty in Purification 1. Product is highly polar due to the free amino group.2. Residual palladium catalyst contamination.1. Use a more polar eluent system for chromatography (e.g., with MeOH or NH₄OH additive).2. Pass the crude product through a pad of silica or a metal scavenger resin before final purification.

Conclusion

The 3-amino-5-bromophenyl sulfurofluoridate scaffold represents a significant tool for chemical biologists and medicinal chemists. The protocols outlined in this guide provide a robust starting point for leveraging established palladium-catalyzed cross-coupling reactions to synthesize a diverse array of derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently construct C-C and C-N bonds, paving the way for the development of novel chemical probes and targeted covalent therapeutics. The true power of this molecule is realized when these coupling strategies are combined with the unique reactivity of the sulfurofluoridate group, enabling a seamless transition from library synthesis to functional proteomics and drug discovery.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Pan, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Hsieh, J.-C., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Caporale, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]

  • Chemtube3d. Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]

  • Chen, D. Y. K., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Lee, C.-I., et al. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2. Organic Letters. [Link]

  • Yousaf, T., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

  • Smith, E. A., et al. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. [Link]

  • Zhang, W., et al. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]

  • ResearchGate. 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. [Link]

  • Royal Society of Chemistry. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]

  • Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • Royal Society of Chemistry. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Rutgers University. Photolabile Sulfinate Protecting Groups for SuFEx synthesis of sulfonyl fluorides, sulfonamides, and sulfones with applications in drug discovery and manufacture. [Link]

  • ResearchGate. Inverse drug discovery approach utilizing fluorosulfate-containing probes. [Link]

  • ResearchGate. Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. [Link]

  • Kelly, M. J., et al. (2020). Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. Journal of the American Chemical Society. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Vantourout, J. C., et al. (2021). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. [Link]

  • Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • ResearchGate. A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. [Link]

  • ResearchGate. A Generalized Synthesis of 3-Amino-5-aryl-, 3-Amino-5-polyfluorophenyl-, and 3-Amino-5-alkyl-1,2,4-oxadiazoles Through Ring-Degenerate Rearrangements. [Link]

  • Sutherland, A., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. [Link]

Sources

Method

bioconjugation techniques using 3-amino-5-bromophenyl sulfurofluoridate linkers

Executive Summary: The "Goldilocks" Electrophile In the landscape of covalent protein modification, aryl fluorosulfates (Ar-OSO₂F) represent a paradigm shift from "always-on" electrophiles (like succinimides or sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Electrophile

In the landscape of covalent protein modification, aryl fluorosulfates (Ar-OSO₂F) represent a paradigm shift from "always-on" electrophiles (like succinimides or sulfonyl fluorides) to "demand-activated" warheads. This application note details the utility of 3-amino-5-bromophenyl fluorosulfate , a trifunctional scaffold that serves as a modular hub for developing Sulfur-Fluoride Exchange (SuFEx) probes.

Unlike traditional labels that rely on hyper-reactive cysteines, this scaffold targets Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) residues. Its unique value lies in its stability: the fluorosulfate group is inert to hydrolysis in aqueous buffer but reacts rapidly when brought into proximity with a nucleophile in a protein pocket, making it ideal for covalent ligand-directed labeling .

The Scaffold: 3-Amino-5-Bromophenyl Fluorosulfate

This molecule is not a simple tag; it is a heterotrifunctional hub . Understanding the reactivity of each "arm" is critical for experimental design.

Functional GroupReactivity ProfileApplication
Aryl Fluorosulfate (-OSO₂F)Latent Electrophile. Stable in water/plasma. Reacts via SuFEx with Tyr/Lys/His.The "Warhead" for covalent protein capture.[1][2][3]
Primary Amine (-NH₂)Nucleophile. Standard amide coupling (NHS esters, carboxylic acids).Attachment point for "Payloads" (Drugs, Biotin, Fluorophores).
Aryl Bromide (-Br)Cross-Coupling Partner. Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig.Structural diversification or library expansion (PROTAC linkers).
Mechanism of Action: SuFEx

The reaction proceeds via a substitution at the sulfur(VI) center.[4] Unlike sulfonyl fluorides (Ar-SO₂F), fluorosulfates are less sensitive to reduction and hydrolysis.[3][4] The reaction is often driven by protein-templated proximity , meaning the probe must bind to the protein (via the payload attached to the amine) to induce the covalent bond formation.

SuFEx_Mechanism Probe Probe (Ar-OSO₂F) Complex Non-Covalent Complex Probe->Complex + Protein (Tyr-OH) Transition Transition State (Pentacoordinate S) Complex->Transition Proximity Effect Product Covalent Conjugate (Protein-O-SO₂-Ar) Transition->Product SuFEx Fluoride F⁻ (Leaving Group) Transition->Fluoride

Figure 1: The SuFEx reaction trajectory.[5] Note that the reaction is thermodynamically favorable but kinetically trapped until "unlocked" by the local protein environment.

Protocol Phase I: Probe Assembly (Functionalizing the Amine)

Objective: Attach a recognition element (e.g., a drug pharmacophore or affinity tag) to the 3-amino group without triggering the fluorosulfate or bromide.

Critical Consideration: The fluorosulfate group is stable to standard amide coupling conditions (HATU/DIPEA) and acidic deprotection (TFA), but avoid strong nucleophiles (like thiols) or highly basic aqueous conditions (pH > 10) during synthesis.

Materials
  • 3-amino-5-bromophenyl fluorosulfate (Scaffold).

  • Carboxylic acid-containing payload (e.g., Biotin-PEG-COOH or a drug analog).

  • HATU (Coupling Agent).[6]

  • DIPEA (Base).[6]

  • DMF (Anhydrous solvent).

Step-by-Step Synthesis
  • Dissolution: Dissolve the carboxylic acid payload (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT) to activate the acid.

  • Coupling: Add 3-amino-5-bromophenyl fluorosulfate (1.0 equiv).

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Note: You should see the mass of [Payload + Scaffold - H₂O]. The -OSO₂F group (+99 Da shift relative to phenol) must remain intact.

  • Purification: Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Caution: Avoid basic mobile phases (e.g., ammonium bicarbonate) to prevent premature hydrolysis.

  • Lyophilization: Freeze-dry to obtain the functionalized probe.

Protocol Phase II: Bioconjugation (Protein Labeling)

Objective: Covalently label a target protein using the functionalized probe.

The "Context" Rule: Unlike maleimides which label any accessible cysteine, this probe will likely only label residues near the binding site of your payload. If your payload does not bind the protein, labeling may be very slow or non-existent.

Buffer Requirements
  • Recommended: PBS (pH 7.4) or HEPES (pH 7.5–8.0).

  • Avoid: Buffers with high concentrations of nucleophilic additives (e.g., Tris) if high background is observed, though SuFEx is generally Tris-tolerant compared to NHS esters.

  • Additives: DMSO (up to 5%) to solubilize the probe.

Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis P1 Protein Stock (10-50 µM) Mix Incubate (Protein + 2-10x Probe) P1->Mix P2 Probe Stock (10 mM in DMSO) P2->Mix Time Time Course (1h, 4h, 12h, 24h) Mix->Time Quench Quench (Precipitation or Gel Loading) Time->Quench MS Intact Protein LC-MS (Look for +Probe Mass - HF) Quench->MS Gel SDS-PAGE / Western (Shift or Fluorescence) Quench->Gel

Figure 2: Standard SuFEx bioconjugation workflow.

Step-by-Step Protocol
  • Preparation: Dilute protein to 20 µM in PBS (pH 7.4).

  • Probe Addition: Add the functionalized probe to a final concentration of 20–100 µM (1:1 to 1:5 Protein:Probe ratio).

    • Tip: Keep DMSO concentration < 2% to avoid protein denaturation.

  • Incubation: Incubate at 37°C.

    • Timepoints: Take aliquots at 1h, 4h, and 24h. SuFEx can be slower than Cys-maleimide chemistry; it requires time for the protein to "sample" the transition state.

  • Quenching:

    • For Gel Analysis : Add SDS-loading buffer and boil (95°C, 5 min).

    • For MS Analysis : Desalt using Zeba spin columns or precipitate with cold acetone to remove excess free probe.

Data Analysis & QC

Mass Spectrometry Interpretation

Successful conjugation results in the addition of the probe mass minus the leaving group (Fluoride, 19 Da).

  • Equation:

    
    
    
  • Note: The proton is lost from the Tyrosine/Lysine, and Fluoride is lost from the probe.

ObservationInterpretationAction
+ Probe Mass (-HF) Success. Covalent bond formed.Proceed to peptide mapping to identify residue.
+ Probe Mass (No Loss) Non-covalent adduct. Probe is just sticking.Use denaturing conditions (Urea/Guanidine) before MS.
No Modification Low Reactivity. Increase pH to 8.0, increase time, or check binding affinity.
Peptide Mapping (Residue ID)

To confirm which residue reacted (Tyr vs. Lys):

  • Digest labeled protein with Trypsin/Chymotrypsin.

  • Analyze via LC-MS/MS.

  • Search for dynamic modification: + (Probe Mass - 20.006 Da) on Y, K, H.

    • Why -20 Da? Loss of HF (20 Da). Correction: Loss of HF is approx 20 Da (H=1, F=19).

Troubleshooting Guide

Problem: High Non-Specific Labeling

  • Cause: Probe concentration too high or probe is aggregating.

  • Solution: Perform a "competition" control. Pre-incubate with the non-reactive parent drug (without the fluorosulfate). If labeling persists, it is non-specific.

Problem: No Labeling Observed

  • Cause: The probe is not binding near a nucleophile, or the local pH is too low.

  • Solution:

    • Verify the "3-amino" payload actually binds the protein.

    • Increase pH to 8.0 or 8.5 (increases nucleophilicity of Tyr/Lys).

    • Extend incubation to 48 hours.

Problem: Hydrolysis of Probe

  • Cause: Storage in wet DMSO or basic buffer.

  • Solution: Store probe stocks in anhydrous DMSO at -20°C. Aryl fluorosulfates are generally stable, but "3-amino" derivatives can be autocatalytic if not protected or if the scaffold is electron-poor.

References

  • Fundamental SuFEx Chemistry: Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link][1]

  • Protein Labeling with Fluorosulfates: Chen, W., et al. (2016).[7] Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue.[4][8] Journal of the American Chemical Society. [Link]

  • Genetic Encoding of Fluorosulfates: Wang, N., et al. (2018).[7][9] Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo.[3][7][8][9][10] Journal of the American Chemical Society. [Link]

  • Inverse Drug Discovery (Probe Validation): Mortenson, D. E., et al. (2018).[7] "Inverse Drug Discovery" Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates.[7] Journal of the American Chemical Society. [Link]

Sources

Application

selective functionalization of amine vs fluorosulfate groups

Application Note: Chemoselective and Orthogonal Functionalization of Amine vs. Fluorosulfate Groups Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Focus: Exploiting Sulfur(VI) Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective and Orthogonal Functionalization of Amine vs. Fluorosulfate Groups

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Focus: Exploiting Sulfur(VI) Fluoride Exchange (SuFEx) for Late-Stage Functionalization and Chemoproteomics

The Chemical Logic of Orthogonal Reactivity

In modern drug discovery and bioconjugation, the ability to selectively functionalize specific moieties without relying on cumbersome protection/deprotection cycles is paramount[1]. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has introduced the S(VI)-F hub as a highly privileged motif. However, to utilize this chemistry effectively in complex molecular scaffolds, one must understand the distinct reactivity profiles of different S(VI) electrophiles.

A critical mechanistic distinction exists between sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F) . While sulfonyl fluorides are highly electrophilic and react indiscriminately with aliphatic amines to form sulfonamides, aryl fluorosulfates possess significantly lower reactivity due to oxygen-mediated resonance stabilization of the S(VI) center[2].

Because of this ameliorated electrophilicity, primary and secondary amines are completely inert toward aryl fluorosulfates under standard physiological or mild basic conditions. This kinetic barrier enables a perfectly orthogonal functionalization strategy: a molecule containing both an aliphatic amine and an aryl fluorosulfate can be selectively acylated or alkylated at the amine, leaving the fluorosulfate warhead >99% intact[3]. Conversely, the fluorosulfate can be selectively activated using specific amidine/guanidine catalysts (e.g., DBU) to react with silyl ethers, without cross-reacting with unprotected amines[4].

Quantitative Reactivity Matrix

To guide experimental design, the following table summarizes the causal reactivity profiles of S(VI) electrophiles against common nucleophiles.

Electrophile TypeAqueous Stability (pH 7.4)Reactivity with Aliphatic Amines (Uncatalyzed)Reactivity with Aryl Silyl Ethers (DBU Catalyzed)Primary Drug Discovery Application
Sulfonyl Fluoride (R-SO₂F)Moderate (Hydrolyzes over days)High (Forms sulfonamides rapidly)High (Forms sulfonates)Broad-spectrum covalent warheads
Aryl Fluorosulfate (Ar-OSO₂F)Excellent (>99% intact after 24h)None / Trace (Orthogonal)High (Forms diaryl sulfates)Chemoproteomic probes, targeted warheads
Iminosulfur Oxydifluoride (R-N=SOF₂)GoodHigh (Forms sulfamides)ModerateSuFEx multidirectional hubs

Application Workflows & Mechanistic Pathways

The orthogonality between amines and fluorosulfates allows for divergent, late-stage functionalization of drug candidates. Figure 1 illustrates this workflow.

OrthogonalReactivity Start Bifunctional Scaffold (Amine + Fluorosulfate) AmineRxn Amine Functionalization (Acylation/Alkylation) Start->AmineRxn NHS-Ester, Mild Base SuFExRxn SuFEx Catalysis (Ar-OTBS + DBU) Start->SuFExRxn DBU, MeCN AmineProd Functionalized Amine + Intact Fluorosulfate AmineRxn->AmineProd SuFExProd Intact Amine + Diaryl Sulfate Linkage SuFExRxn->SuFExProd

Figure 1: Orthogonal functionalization workflow of a bifunctional amine-fluorosulfate scaffold.

When targeting the fluorosulfate group specifically, a catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is required. DBU transiently attacks the S(VI) center, displacing the fluoride to form a highly electrophilic intermediate. This intermediate is rapidly intercepted by an aryl silyl ether, driven thermodynamically by the formation of a strong Si-F bond[5].

SuFExMechanism ArOSO2F Aryl Fluorosulfate Activated Activated S(VI) Complex ArOSO2F->Activated Catalyst Binding Catalyst DBU Catalyst Catalyst->Activated Product Diaryl Sulfate Activated->Product S-F Cleavage Byproduct TBS-F Activated->Byproduct SilylEther Aryl Silyl Ether SilylEther->Activated Nucleophilic Attack

Figure 2: Mechanistic pathway of DBU-catalyzed SuFEx reaction with aryl silyl ethers.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemical causality of each step prevents off-target reactivity.

Protocol A: Selective Amine Acylation in the Presence of an Aryl Fluorosulfate

Objective: Functionalize a primary amine while preserving the fluorosulfate warhead for downstream biological targeting. Causality Note: We utilize N,N-Diisopropylethylamine (DIPEA) as the base. DIPEA neutralizes the acid byproduct of the acylation but lacks the specific amidine structural motif required to activate the S(VI)-F bond[5]. Therefore, the fluorosulfate remains unreactive.

  • Preparation: Dissolve 1.0 eq of the bifunctional scaffold (containing both -NH₂ and -OSO₂F) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Add 1.2 eq of the desired NHS-ester or acid chloride.

  • Base Addition: Dropwise add 2.0 eq of DIPEA. Do not use DBU or BEMP, as these will trigger premature SuFEx activation.

  • Reaction: Stir at room temperature for 2 hours. Monitor via LC-MS; you will observe the mass shift corresponding to amide formation, with the isotopic signature of the intact -OSO₂F group remaining.

  • Workup: Wash the organic layer with 0.1 M HCl, followed by brine. Dry over Na₂SO₄ and concentrate. The product is typically >95% pure without chromatography.

Protocol B: DBU-Catalyzed SuFEx Diaryl Sulfate Formation

Objective: Form a robust diaryl sulfate linkage utilizing the fluorosulfate group, completely orthogonal to any protected or sterically hindered amines in the system[1]. Causality Note: The addition of 20 mol% DBU lowers the activation energy for S-F bond cleavage. The reaction is thermodynamically pulled forward by the generation of tert-butyldimethylsilyl fluoride (TBS-F)[4].

  • Preparation: Dissolve 1.0 eq of the fluorosulfate-containing compound and 1.1 eq of the target aryl silyl ether (Ar-OTBS) in anhydrous Acetonitrile (MeCN).

  • Catalysis: Add 0.2 eq (20 mol%) of DBU.

  • Reaction: Stir at room temperature for 12–24 hours. The reaction is insensitive to ambient oxygen but should be kept free of bulk water to prevent competitive hydrolysis of the activated S(VI) intermediate.

  • Validation: Analyze via ¹⁹F NMR. The disappearance of the sharp singlet at ~ +38 ppm (characteristic of the -OSO₂F fluorine) confirms complete conversion.

Protocol C: Proximity-Enhanced Chemoproteomic Covalent Capture

Objective: Utilize the exceptional aqueous stability of aryl fluorosulfates to perform chemoselective protein profiling in live cells[6]. Causality Note: In an aqueous biological environment, aryl fluorosulfates are completely inert to random surface amines. However, when the probe binds to a specific protein pocket, the local desolvation and proximity to a nucleophilic residue (e.g., Tyrosine, Lysine, or Histidine) drastically lower the activation energy, triggering a spontaneous, uncatalyzed SuFEx reaction[7]. This enables highly chemoselective macrocyclization or protein cross-linking[8].

Chemoproteomics Probe Fluorosulfate Probe Binding Proximity SuFEx Probe->Binding Proteome Live Cell Proteome Proteome->Binding Enrichment Affinity Enrichment Binding->Enrichment LCMS LC-MS/MS Target ID Enrichment->LCMS

Figure 3: Chemoproteomic workflow utilizing fluorosulfate probes for target identification.

  • Incubation: Treat live cells or cell lysates with 1–10 µM of an alkyne-tagged fluorosulfate probe.

  • Covalent Capture: Incubate at 37°C for 4 hours. The probe will reversibly bind its target, followed by proximity-driven irreversible SuFEx cross-linking with an active-site Tyr/Lys[6].

  • Click Chemistry: Lyse the cells (if applicable) and perform a CuAAC reaction (using CuSO₄, THPTA, Sodium Ascorbate) to attach a biotin-azide tag to the probe's alkyne handle[1].

  • Enrichment & ID: Enrich the covalently modified proteins using streptavidin-agarose beads, perform on-bead trypsin digestion, and analyze via LC-MS/MS to identify the specific site of fluorosulfate functionalization.

References

1.[1] Selective and Orthogonal Post-Polymerization Modification using Sulfur(VI) Fluoride Exchange (SuFEx) and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Reactions. Macromolecules. URL:[Link] 2.[7] Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. URL:[Link] 3.[2] Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. URL:[Link] 4.[6] Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. URL:[Link] 5.[8] Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. URL:[Link] 6.[3] SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. URL:[Link] 7.[5] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS. URL:[Link] 8.[4] Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. Nature. URL:[Link]

Sources

Method

solid-phase synthesis applications of 3-amino-5-bromophenyl sulfurofluoridate

This Application Note is structured to provide a comprehensive, field-validated guide for leveraging 3-amino-5-bromophenyl sulfurofluoridate (chemically known as 3-amino-5-bromophenyl fluorosulfate ) in solid-phase synth...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-validated guide for leveraging 3-amino-5-bromophenyl sulfurofluoridate (chemically known as 3-amino-5-bromophenyl fluorosulfate ) in solid-phase synthesis (SPS).

High-Fidelity Library Generation Using 3-Amino-5-Bromophenyl Fluorosulfate

Executive Summary

The integration of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry into solid-phase synthesis (SPS) represents a paradigm shift in high-throughput drug discovery. 3-Amino-5-bromophenyl fluorosulfate serves as a premier "tri-functional hub," enabling orthogonal diversification. Its unique architecture combines an aniline (for resin immobilization), an aryl bromide (for metal-catalyzed cross-coupling), and a fluorosulfate (a latent, stability-tuned electrophile for "click" ligation). This guide details the protocols for utilizing this scaffold to generate DNA-Encoded Libraries (DELs), macrocycles, and covalent inhibitors.

Chemical Logic & Mechanism

The utility of 3-amino-5-bromophenyl fluorosulfate lies in the orthogonality of its three functional groups. Unlike sulfonyl chlorides, the fluorosulfate group (-OSO₂F) is remarkably stable towards hydrolysis, reducing agents, and palladium catalysts, yet it reacts quantitatively with silyl ethers or amines under specific activation.

The Tri-Functional Reactivity Triangle
  • Site A (Aniline): Nucleophilic attachment point. Used for immobilization onto acid-labile resins (e.g., 2-Chlorotrityl chloride) or amide coupling.

  • Site B (Aryl Bromide): Electrophilic carbon center. Amenable to Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings on-resin without affecting the SuFEx handle.

  • Site C (Fluorosulfate): The SuFEx warhead.[1][2] Remains inert until activated (e.g., by DBU or BEMP) to react with phenols or amines, or serves as a covalent warhead in the final molecule.

ReactivityHub Core 3-Amino-5-bromophenyl Fluorosulfate Aniline Amino Group (-NH2) Resin Immobilization Core->Aniline Bromide Bromo Group (-Br) Suzuki/Sonogashira Coupling Core->Bromide SuFEx Fluorosulfate (-OSO2F) SuFEx Click / Covalent Warhead Core->SuFEx

Figure 1: The orthogonal reactivity profile of the scaffold allows for sequential, conflict-free functionalization.

Experimental Protocols

Safety Note: Fluorosulfates are potential alkylating agents. Handle with appropriate PPE. All solid-phase reactions should be performed in fritted polypropylene syringes or automated synthesizers.

Protocol A: Resin Loading (Immobilization)

Objective: Immobilize the scaffold onto 2-Chlorotrityl Chloride (2-CTC) resin via the aniline moiety.

Materials:

  • 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading).

  • 3-Amino-5-bromophenyl fluorosulfate (1.5 equiv relative to resin loading).

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • DCM (Dichloromethane, anhydrous).

  • Methanol (HPLC grade).

Procedure:

  • Swelling: Place 2-CTC resin (e.g., 500 mg) in a fritted syringe. Swell in anhydrous DCM (5 mL) for 20 min. Drain.

  • Loading Solution: Dissolve 3-amino-5-bromophenyl fluorosulfate (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous DCM (5 mL).

  • Coupling: Add the solution to the resin. Shake gently at room temperature (RT) for 2 hours.

    • Note: Anilines react slower than aliphatic amines; extended time ensures maximal loading.

  • Capping: Drain the resin. Wash with DCM (3x). Add a solution of DCM:MeOH:DIPEA (17:2:1, 5 mL) and shake for 20 min to cap unreacted trityl chlorides.

  • Washing: Drain and wash extensively: DCM (3x), DMF (3x), DCM (3x). Dry under vacuum if storing.

Protocol B: On-Resin Suzuki-Miyaura Coupling

Objective: Functionalize the aryl bromide position while leaving the fluorosulfate intact.

Materials:

  • Boronic Acid/Ester (3.0 equiv).

  • Pd(PPh₃)₄ (0.1 equiv) or Pd(dtbpf)Cl₂ (for difficult substrates).

  • Na₂CO₃ (2M aqueous solution, 5.0 equiv).

  • Dioxane (degassed).

Procedure:

  • Prep: Swell the resin (from Protocol A) in Dioxane for 15 min.

  • Catalyst Mix: In a separate vial, dissolve the boronic acid and Palladium catalyst in Dioxane. Add the Na₂CO₃ solution.

  • Reaction: Add the mixture to the resin. Sparge with Nitrogen for 1 min to remove oxygen.

  • Incubation: Shake at 80°C (using a heating block or synthesizer heater) for 12–16 hours.

    • Critical Check: The fluorosulfate is stable at 80°C under these basic conditions. Avoid temperatures >100°C to prevent hydrolysis.

  • Wash: Drain hot. Wash with DMF (3x), Water (3x), DMF (3x), DCM (3x).

  • Validation: A small aliquot can be cleaved (1% TFA/DCM) and analyzed by LC-MS to confirm Br-displacement and -OSO₂F retention.

Protocol C: On-Resin SuFEx Ligation

Objective: React the fluorosulfate "warhead" with a silyl ether (SuFEx) or amine.

Materials:

  • Nucleophile: Aryl silyl ether (for Ar-O-SO₂-Ar linkages) or Primary/Secondary Amine (for Sulfamoylation).

  • Base/Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP.

  • Solvent: Anhydrous DMF or NMP.

Procedure (Silyl Ether Exchange):

  • Swelling: Swell resin in DMF.

  • Cocktail: Prepare a solution of Aryl Silyl Ether (3.0 equiv) and DBU (0.5 equiv) in DMF.

    • Mechanism: DBU activates the silyl ether, generating a phenoxide-like species that attacks the sulfur center, displacing fluoride.

  • Reaction: Add to resin. Shake at RT for 2–4 hours.

  • Wash: Drain. Wash with DMF (5x) to remove silyl byproducts.

Procedure (Aminolysis - Sulfamade Formation):

  • Cocktail: Prepare a solution of Amine (5.0 equiv) and DIPEA (5.0 equiv) in NMP.

  • Reaction: Shake at 60°C for 12 hours.

    • Note: Fluorosulfates are less reactive toward amines than sulfonyl chlorides. Heat is often required unless the amine is unhindered.

Workflow Visualization

The following diagram illustrates the sequential functionalization strategy, highlighting the stability of the SuFEx handle during cross-coupling.

Workflow Step1 STEP 1: Immobilization (Resin Loading) Step2 STEP 2: Suzuki Coupling (Target: Aryl Bromide) Step1->Step2 Pd(0), Boronic Acid (OSO2F remains intact) Step3 STEP 3: SuFEx Ligation (Target: Fluorosulfate) Step2->Step3 Silyl Ether/Amine, DBU (Click Reaction) Step4 STEP 4: Cleavage & Analysis (Release from Resin) Step3->Step4 1% TFA/DCM

Figure 2: Stepwise solid-phase synthesis workflow. Note the preservation of the fluorosulfate during the Pd-catalyzed step.

Applications & Strategic Value
A. DNA-Encoded Libraries (DELs)

This scaffold is ideal for DEL synthesis. The aniline can be acylated with a DNA-tagged linker. The bromide allows for the introduction of diverse building blocks via Suzuki coupling, and the fluorosulfate serves as a latent electrophile .

  • Strategy: Perform Suzuki coupling first. Leave the fluorosulfate intact. The final library contains thousands of compounds, each bearing a fluorosulfate warhead capable of covalently bonding to nucleophilic residues (Tyr, Lys, His) on a target protein during screening.

B. Macrocyclization

The scaffold facilitates "head-to-tail" macrocyclization.

  • Attach scaffold to resin.

  • Build a peptide chain off the aniline (if using a linker) or build off the Suzuki product.

  • Install a phenol or silyl ether at the end of the chain.

  • Cyclize: Treat with DBU. The terminal phenol reacts with the core fluorosulfate (SuFEx) to close the ring.

C. Covalent Probe Discovery (ABPP)

Use the scaffold to synthesize libraries of potential covalent inhibitors.

  • Mechanism: The fluorosulfate is a "tunable" electrophile. It is generally unreactive toward free proteins in solution but reacts specifically when bound in an enzyme active site (proximity-induced reactivity).

  • Validation: Synthesize a probe, incubate with proteome, and use Mass Spectrometry to identify labeled proteins (Activity-Based Protein Profiling).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Loading on Resin Aniline nucleophilicity is low.Increase temperature to 40°C; use Pyridine as solvent/base; double reaction time.
Hydrolysis of -OSO₂F Basic conditions too harsh at high T.During Suzuki coupling, keep T < 80°C. Ensure solvents are strictly anhydrous.
Incomplete SuFEx Steric hindrance or poor activation.Switch catalyst to BEMP (stronger base). Use silyl ethers instead of free phenols for faster kinetics.
Palladium Contamination Trapped Pd in resin matrix.Wash resin with sodium diethyldithiocarbamate solution (0.5% in DMF) after Suzuki step.
References
  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays. Source: JACS Au (2024). Context: Primary protocol for on-resin SuFEx and compatibility with Pd-catalysis. URL:[Link]

  • SuFEx-Based Polysulfate Connectors for Drug Discovery. Source: Angewandte Chemie International Edition (2014). Context: Foundational paper by Sharpless et al. establishing fluorosulfate stability and reactivity. URL:[Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles. Source: Israel Journal of Chemistry (2023).[1] Context: Protocols for using fluorosulfates in macrocyclization and chemoproteomics.[1][3] URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-5-bromophenyl Sulfurofluoridate

Welcome to the technical support center for the synthesis of 3-amino-5-bromophenyl sulfurofluoridate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-amino-5-bromophenyl sulfurofluoridate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] The unique stability and latent reactivity of the sulfonyl fluoride group make it an invaluable tool, but its synthesis can present challenges that impact yield and purity.[3]

This document provides in-depth troubleshooting advice, detailed protocols, and the chemical reasoning behind our recommendations to help you navigate common obstacles and optimize your reaction outcomes.

Section 1: The Synthetic Pathway - A General Overview

The most reliable and common method for synthesizing 3-amino-5-bromophenyl sulfurofluoridate is the halogen exchange (HALEX) reaction, starting from its sulfonyl chloride precursor, 3-amino-5-bromobenzenesulfonyl chloride. This precursor is typically generated from the corresponding aniline via diazotization followed by a copper-catalyzed sulfonyl chloride formation (Meerwein arylation-type reaction) or via direct chlorosulfonylation, though the latter can be aggressive towards the amino group.

The key transformation is the conversion of the S-Cl bond to the more robust S-F bond.[4] This is most effectively achieved using a nucleophilic fluoride source.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Fluorination Step 3_amino_5_bromoaniline 3-Amino-5-bromoaniline diazonium_salt Diazonium Salt Intermediate 3_amino_5_bromoaniline->diazonium_salt 1. NaNO₂, HCl 2. SO₂/CuCl₂ sulfonyl_chloride 3-Amino-5-bromobenzenesulfonyl Chloride diazonium_salt->sulfonyl_chloride sulfonyl_fluoride 3-Amino-5-bromophenyl Sulfurofluoridate sulfonyl_chloride->sulfonyl_fluoride KHF₂ or KF Phase-Transfer Catalyst Acetonitrile, Heat

Diagram 1: General synthetic route to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My fluorination reaction shows low or no conversion of the starting sulfonyl chloride. What are the likely causes and how can I fix it?

A1: This is a frequent issue, often stemming from the reagents or reaction conditions. The key is ensuring the fluoride salt is soluble and reactive enough to displace the chloride.

Root Causes & Solutions:

  • Poor Fluoride Source Reactivity: Potassium fluoride (KF) is a common choice, but it has very low solubility in organic solvents like acetonitrile.

    • Solution 1 (Recommended): Use potassium bifluoride (KHF₂). It often shows better performance than KF alone for this transformation.[5][6]

    • Solution 2: Employ a phase-transfer catalyst (PTC) to carry the fluoride ion into the organic phase. 18-crown-6 ether is highly effective but can be expensive and difficult to remove. A more practical alternative is a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).[4][7]

    • Solution 3: Ensure your KF is of high quality. It should be spray-dried and kept under anhydrous conditions. Clumped or old KF will have poor activity.

  • Presence of Water: Moisture will hydrolyze the starting sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under these conditions. It can also deactivate the fluoride source.

    • Solution: Use anhydrous acetonitrile (or other appropriate aprotic polar solvents like sulfolane[8]). Dry all glassware thoroughly. Ensure your nitrogen/argon line is dry.

  • Insufficient Temperature: The S-Cl bond is relatively strong, and the C-S bond has significant steric hindrance from the ortho-bromo and amino groups.

    • Solution: The reaction typically requires heating. Start at 60 °C and, if conversion is slow (monitored by TLC or LC-MS), gradually increase to 80 °C. Refluxing may be necessary in some cases.[7]

Troubleshooting Workflow for Low Conversion:

Troubleshooting_Low_Conversion start Low Conversion of Sulfonyl Chloride check_moisture Are all reagents and solvents strictly anhydrous? start->check_moisture check_fluoride Is the fluoride source active? check_moisture->check_fluoride Yes dry_reagents Dry solvents/reagents. Use fresh KHF₂. check_moisture->dry_reagents No check_ptc Using a Phase-Transfer Catalyst (PTC)? check_fluoride->check_ptc Yes check_fluoride->dry_reagents No (Use fresh KHF₂) check_temp Is the reaction temperature sufficient? check_ptc->check_temp Yes use_ptc Add 5 mol% TBAB or 2 mol% 18-crown-6. check_ptc->use_ptc No increase_temp Increase temperature to 80 °C. check_temp->increase_temp No success Re-run Reaction check_temp->success Yes (Extend time) dry_reagents->success use_ptc->success increase_temp->success

Diagram 2: Decision tree for troubleshooting low conversion.
Q2: I'm observing significant byproduct formation, particularly one that appears to be the sulfonic acid. How do I prevent this?

A2: The formation of 3-amino-5-bromobenzenesulfonic acid is a classic sign of hydrolysis. The sulfonyl chloride is highly susceptible to water, and while the sulfonyl fluoride is much more stable, it can still hydrolyze under certain conditions, especially at elevated temperatures or if the workup is not handled carefully.[9][10]

Prevention Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor.

    • Solvent: Use freshly distilled or commercially available anhydrous solvents.

    • Reagents: Use spray-dried KF or KHF₂. If using a PTC like TBAB, ensure it is dry.

    • Atmosphere: Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon).

  • Careful Workup: Standard aqueous workups can cause hydrolysis of any unreacted sulfonyl chloride and, to a lesser extent, the product.

    • Method: Once the reaction is complete, cool it to room temperature. Filter off the inorganic salts (KF, KCl) through a pad of celite. Concentrate the filtrate in vacuo. The crude product can then be purified directly by column chromatography, minimizing contact with water.

    • Extraction: If an aqueous extraction is necessary, use ice-cold, pH-neutral water and perform the extraction quickly. Immediately dry the organic layer over anhydrous sodium or magnesium sulfate.

Q3: My final product is a dark, discolored oil or solid. How can I improve its purity and appearance?

A3: Discoloration in aniline-containing compounds is often due to oxidation. The electron-rich aromatic ring is susceptible to air oxidation, which can be accelerated by trace metals or light.

Purification and Decolorization Methods:

  • Column Chromatography (Most Effective): This is the standard method for purification.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with 5% EtOAc/Hexanes and gradually increase to 20-30%. The product is moderately polar.

    • Pro-Tip: To prevent streaking on the column due to the basicity of the amine, you can pre-treat your silica with 1% triethylamine in the eluent or use a "silica plug" washed with this mixture before loading your sample.

  • Recrystallization: If the product is a solid and has moderate purity (>90%), recrystallization can be very effective.

    • Solvent System: Try solvent systems like ethyl acetate/hexanes, dichloromethane/hexanes, or toluene. Dissolve the crude product in a minimum amount of the more polar solvent while warm, then slowly add the less polar anti-solvent until turbidity appears. Cool slowly to allow crystals to form.

  • Activated Carbon Treatment: If the discoloration is due to highly colored, minor impurities, a charcoal treatment can help.

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate). Add a small amount (1-2% by weight) of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite to remove the carbon. Caution: This can lead to loss of product due to adsorption.

Section 3: Optimized Experimental Protocol

This protocol is a robust starting point for achieving high yields and purity.

Synthesis of 3-Amino-5-bromophenyl Sulfurofluoridate from 3-Amino-5-bromobenzenesulfonyl Chloride

Materials & Equipment:

  • 3-Amino-5-bromobenzenesulfonyl chloride (1.0 eq)

  • Potassium bifluoride (KHF₂) (3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add 3-amino-5-bromobenzenesulfonyl chloride (1.0 eq), potassium bifluoride (3.0 eq), and tetrabutylammonium bromide (0.05 eq).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the starting sulfonyl chloride.

  • Reaction: Stir the suspension and heat to 70 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The sulfonyl fluoride product will have a slightly higher Rf than the corresponding sulfonic acid byproduct and a slightly lower Rf than the sulfonyl chloride starting material. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a pad of celite to remove insoluble inorganic salts, washing the pad with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system of hexanes and ethyl acetate (e.g., from 95:5 to 80:20).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-amino-5-bromophenyl sulfurofluoridate as a white to off-white solid.

Expected Analytical Data:

The following table provides expected values for product characterization.

Analysis Expected Result
¹H NMR Signals corresponding to the three aromatic protons, and a broad singlet for the -NH₂ protons.
¹⁹F NMR A characteristic singlet for the -SO₂F group, typically between +40 and +70 ppm (relative to CFCl₃).
¹³C NMR Six distinct signals for the aromatic carbons.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.
IR (KBr) Peaks for N-H stretching (~3400-3300 cm⁻¹), S=O stretching (~1410 and ~1210 cm⁻¹), and S-F stretching (~800 cm⁻¹).

References

  • Meng, Y., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 70, 153002.
  • De la Torre, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]

  • Chen, K., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3, 59. Available at: [Link]

  • Novicki, J. R., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. Available at: [Link]

  • Sharpless, K. B., et al. (2021). An improved method for the synthesis of sulfonyl fluorides. Angewandte Chemie International Edition, 60(1), 179-184.
  • Hu, J., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor). Organic Process Research & Development, 26(2), 335-341. Available at: [Link]

  • Cornella, J., et al. (2021). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition, 60(34), 18568-18573. Available at: [Link]

  • Ackermann, L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11854-11859. Available at: [Link]

  • Kelly, J. W., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656–5668. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides. Retrieved from: [Link]

  • Google Patents. (1983). US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Biscoe, M. R., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Available at: [Link]

  • LookChem. (n.d.). 3-FLUOROBENZENESULFONYL CHLORIDE. Retrieved from: [Link]

  • Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. Available at: [Link]

  • Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 14227-14231. Available at: [Link]

  • Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. Oriental Journal of Chemistry, 29(1), 179-183. Available at: [Link]

  • ResearchGate. (n.d.). A Generalized Synthesis of 3-Amino-5-aryl-, 3-Amino-5-polyfluorophenyl-, and 3-Amino-5-alkyl-1,2,4-oxadiazoles Through Ring-Degenerate Rearrangements. Available at: [Link]

  • Tlili, A. (2018). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 3(8), 8899-8908. Available at: [Link]

  • Al-Lami, H. S., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of 3-amino-5-bromophenyl sulfurofluoridate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-amino-5-bromophenyl sulfurofluoridate. This document is intended for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-amino-5-bromophenyl sulfurofluoridate. This document is intended for researchers, scientists, and drug development professionals utilizing this versatile reagent in their experiments. As a potent electrophilic probe, its success hinges on understanding and controlling its stability in aqueous media. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments.

Part 1: Understanding the Instability - The "Why"

A fundamental understanding of the hydrolysis mechanism is critical for troubleshooting and preventing the degradation of 3-amino-5-bromophenyl sulfurofluoridate.

FAQ: What is the primary mechanism of hydrolysis for aryl sulfurofluoridates?

Aryl sulfurofluoridates, like 3-amino-5-bromophenyl sulfurofluoridate, are thermodynamically stable yet kinetically reactive under specific conditions.[1][2][3] The primary degradation pathway in aqueous media is hydrolysis, which converts the active sulfurofluoridate (-SO₂F) group into an inactive sulfonic acid (-SO₃H).

This reaction proceeds via a nucleophilic substitution mechanism at the hexavalent sulfur center. The sulfur atom is highly electrophilic, making it susceptible to attack by nucleophiles, including water and, more potently, hydroxide ions (OH⁻). The stability of sulfonyl fluorides is notably pH-dependent; they are most stable in neutral or slightly acidic conditions and become increasingly susceptible to hydrolysis in alkaline environments.[4] For instance, the related compound Phenylmethylsulfonyl fluoride (PMSF) has a half-life of approximately 110 minutes at pH 7.0, which decreases to just 35 minutes at pH 8.0 in aqueous solution at 25°C.[4]

The general mechanism can be visualized as follows:

Caption: Base-catalyzed hydrolysis of an aryl sulfurofluoridate.

FAQ: How do the amino and bromo substituents affect stability?

The electronic properties of the substituents on the aromatic ring directly influence the electrophilicity of the sulfur atom and, consequently, the rate of hydrolysis.

  • 3-Amino Group (-NH₂): As an electron-donating group, the amino group increases electron density on the aromatic ring, which slightly reduces the electrophilicity of the sulfur center. This effect would generally be expected to slow down hydrolysis compared to an unsubstituted phenyl sulfurofluoridate.

  • 5-Bromo Group (-Br): As an electron-withdrawing group, the bromo group pulls electron density away from the ring, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack.

The net effect is a balance of these opposing electronic influences. However, highly reactive aryl sulfonyl fluorides, often those with strong electron-withdrawing groups, are known to be more unstable to hydrolysis in aqueous buffers. Therefore, careful control of experimental conditions is paramount.

Part 2: Troubleshooting Guide - The "How-To"

If you suspect your compound is degrading, follow this logical troubleshooting workflow to identify and mitigate the cause.

Troubleshooting start Issue: Suspected Compound Degradation check_ph Step 1: Verify Solution pH Is pH > 7.5? start->check_ph check_buffer Step 2: Evaluate Buffer Composition Using Tris, HEPES, Glycine? check_ph->check_buffer No sol_ph Solution: Lower pH to 6.0-7.2 check_ph->sol_ph Yes check_temp Step 3: Assess Temperature Experiment at RT or 37°C? check_buffer->check_temp No sol_buffer Solution: Switch to Non-Nucleophilic Buffer (Phosphate, MES, Citrate) check_buffer->sol_buffer Yes check_stock Step 4: Review Stock Solution Prep Stock made in aqueous buffer? check_temp->check_stock No sol_temp Solution: Reduce Temperature Work on ice (0-4°C) check_temp->sol_temp Yes sol_stock Solution: Prepare Fresh Stock in Anhydrous DMSO Dilute immediately before use check_stock->sol_stock Yes end_node Problem Resolved check_stock->end_node No sol_ph->check_buffer sol_buffer->check_temp sol_temp->check_stock sol_stock->end_node

Caption: Troubleshooting workflow for sulfurofluoridate instability.

Issue: My compound loses activity rapidly in my aqueous buffer.

This is the most common issue reported and is almost always linked to hydrolysis. Address the following points systematically.

Step 1: Check Your pH

The rate of hydrolysis is highly dependent on the concentration of hydroxide ions.

  • Insight: Alkaline conditions drastically accelerate the degradation of sulfonyl fluorides.[4]

  • Recommendation: Maintain your experimental pH between 6.0 and 7.4. If your protocol allows, slightly acidic conditions (pH 6.0-6.5) are preferable for maximizing compound longevity. Avoid all basic buffers (pH > 8.0).

pH ValueRelative Hydrolysis RateRecommended Action
< 6.0LowGenerally safe, but verify compatibility with your system.
6.0 - 7.4Optimal StabilityRecommended Range. Some aliphatic sulfonyl fluorides are stable for over 24 hours at pH 7.2.[5]
7.5 - 8.0ModerateUse with caution, for short-duration experiments only.
> 8.0HighAvoid. Rapid hydrolysis is expected.[4]
Step 2: Evaluate Your Buffer Composition

Many common biological buffers contain nucleophilic functional groups that can directly react with the sulfurofluoridate warhead, mimicking hydrolysis.[2][6][7]

  • Insight: Buffer components with amine (e.g., Tris, Glycine) or hydroxyl (e.g., HEPES) functionalities can act as nucleophiles and degrade your compound.

  • Recommendation: Switch to a non-nucleophilic buffer system.

Buffer TypeExamplesSuitability for Sulfurofluoridates
Nucleophilic Tris, HEPES, Glycine, Bicine, TricineNot Recommended. These can covalently react with the -SO₂F group.
Non-Nucleophilic Phosphate (PBS), MES, Citrate, MOPSRecommended. These are less likely to engage in side reactions.
Step 3: Control the Temperature

Chemical reaction rates, including hydrolysis, are generally accelerated by increased temperature.

  • Insight: The stability of sulfonyl fluorides decreases at higher temperatures.

  • Recommendation: Whenever your experimental protocol permits, perform manipulations on ice (0-4 °C). For longer incubations at room temperature or 37 °C, stability must be empirically determined (see Protocol 1).

Step 4: Mind Your Stock Solution

The longevity of your starting material is crucial.

  • Insight: Sulfonyl fluorides should not be stored in aqueous solutions.[4] They are also sensitive to moisture contamination.

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an anhydrous, water-miscible organic solvent such as Dimethyl sulfoxide (DMSO).[4] Store this stock solution tightly sealed at -20 °C or -80 °C. For experiments, perform a serial dilution, adding the stock solution to the final aqueous buffer immediately before starting the experiment to minimize the compound's contact time with the aqueous environment.

Part 3: Experimental Protocols - The "Prove It"

Do not assume stability. Use the following protocols to validate the handling of 3-amino-5-bromophenyl sulfurofluoridate in your specific experimental system.

Protocol 1: How to Determine the Aqueous Half-Life of Your Compound

This protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the disappearance of the parent compound over time.

Protocol1 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare 10 mM Stock in Anhydrous DMSO start_rxn 3. Initiate Reaction Dilute stock to 100 µM in each buffer stock->start_rxn buffers 2. Prepare Test Buffers (e.g., pH 7.4 PBS vs pH 8.0 Tris) buffers->start_rxn incubate 4. Incubate at Desired Temp (e.g., 25°C) start_rxn->incubate timepoint 5. Sample at Time Points (t=0, 5, 15, 30, 60, 120 min) incubate->timepoint quench 6. Quench Reaction (e.g., add equal volume of Acetonitrile) timepoint->quench hplc 7. Analyze by RP-HPLC (Monitor parent peak area) quench->hplc plot 8. Plot Data & Calculate t½ (Peak Area vs. Time) hplc->plot

Caption: Workflow for determining compound half-life via HPLC.

Methodology:

  • Stock Solution: Prepare a 10 mM stock of 3-amino-5-bromophenyl sulfurofluoridate in anhydrous DMSO.

  • Buffer Preparation: Prepare your desired aqueous buffers (e.g., 100 mM Phosphate pH 7.2 and 100 mM Tris pH 8.0). Pre-warm them to the intended experimental temperature (e.g., 25 °C).

  • Initiation: At time t=0, dilute the DMSO stock 1:100 into each buffer to a final concentration of 100 µM. Vortex gently to mix.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile to stop the hydrolysis.

  • Analysis: Analyze the quenched samples by RP-HPLC using a C18 column. Monitor the UV absorbance at a suitable wavelength to detect the parent compound.

  • Data Processing: Integrate the peak area of the parent compound at each time point. Plot the natural logarithm of the peak area versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression using the formula: t½ = 0.693 / k .

Part 4: Frequently Asked Questions (FAQs)

  • Q1: How can I confirm that hydrolysis is occurring?

    • A: The most direct method is Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product, 3-amino-5-bromophenyl sulfonic acid, will have a distinct mass that can be easily identified. The expected mass shift involves the replacement of -F (19 Da) with -OH (17 Da) and the addition of an oxygen atom (16 Da), resulting in a net increase of 14 Da compared to the parent compound.

  • Q2: My experiment requires a reducing agent like DTT or TCEP. Will these interfere?

    • A: While sulfonyl fluorides are generally resistant to reduction, potent nucleophiles can still pose a problem.[1][3] Thiols like DTT are nucleophilic and could potentially react with the sulfurofluoridate group, especially at higher pH where the thiol is deprotonated. TCEP is generally less nucleophilic. It is advisable to perform a control experiment using Protocol 1 to test the compound's stability in the presence of your specific reducing agent.

  • Q3: Is the amino group on the ring a potential problem for stability?

    • A: The primary instability concern is hydrolysis at the -SO₂F group. The amino group is relatively stable. However, in complex experimental mixtures containing other electrophiles, the amino group could potentially react. This is generally a secondary concern compared to the rapid hydrolysis of the sulfurofluoridate.

  • Q4: Can I monitor hydrolysis by detecting fluoride release?

    • A: Yes, this is a valid orthogonal method. The hydrolysis reaction releases one equivalent of fluoride ion (F⁻) for every molecule of sulfurofluoridate that degrades. Fluoride levels can be quantified using a fluoride ion-selective electrode (ISE) after proper calibration.[8] This method is particularly useful for continuous monitoring.

References
  • Benchchem. Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride.
  • Moses, D. et al. (2021). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. PMC.
  • Wang, F. et al. (2019). A rapid access to aliphatic sulfonyl fluorides. PMC.
  • BLDpharm. (2025). Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry.
  • Pflug, J. M. et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI).
  • Sigma-Aldrich. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
  • Sharpless, K. B. et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review.
  • Bull, J. A. et al. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral.
  • Ferreira, V. F. et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Online] Available at: [Link]

  • Grimster, N. P. et al. (2016). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

Sources

Troubleshooting

purification methods for brominated aryl sulfurofluoridates

Technical Support Center: Purification of Brominated Aryl Sulfurofluoridates Ticket ID: #SuFEx-Br-001 Subject: Optimization of Purification Protocols for Halogenated SuFEx Hubs Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Brominated Aryl Sulfurofluoridates

Ticket ID: #SuFEx-Br-001 Subject: Optimization of Purification Protocols for Halogenated SuFEx Hubs Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

Brominated aryl sulfurofluoridates (Ar-OSO₂F) represent a unique class of "dual-handle" electrophiles. They combine the stability of the SuFEx (Sulfur-Fluoride Exchange) hub with the cross-coupling potential of an aryl bromide. Unlike their sulfonyl chloride counterparts, these compounds are remarkably robust, yet they present specific purification challenges due to their lipophilicity and the nature of fluorosulfurylation reagents (e.g., SO₂F₂ gas vs. solid reagents like AISF).

This guide prioritizes non-destructive purification to maintain the integrity of the S(VI)-F bond while effectively removing unreacted phenols and reagent byproducts.

Module 1: The Stability Spectrum & Workup Strategy

The Core Problem: Users often assume fluorosulfates behave like sulfonyl chlorides, leading to overly cautious (anhydrous) workups or aggressive quenching that induces hydrolysis.

Technical Insight: Aryl fluorosulfates are kinetically stable to hydrolysis at neutral and acidic pH (even 1M HCl) but are vulnerable to nucleophilic attack at high pH (>10). The bromine substituent typically increases lipophilicity (


), making phase separation efficient but increasing retention on silica.
Standard Operating Procedure (SOP): Aqueous Workup
  • Quenching: Do not use strong bases (NaOH/KOH) if the reaction time is prolonged. Use 0.5 M HCl or saturated NH₄Cl .

  • Phenol Removal: Unreacted phenol is the primary impurity.

    • Protocol: Wash the organic layer (EtOAc or DCM) with 0.5 M Na₂CO₃ (cold, rapid wash < 5 mins).

    • Mechanism: The phenol (

      
      ) is deprotonated and moves to the aqueous layer. The Ar-OSO₂F is stable enough to survive this brief basic exposure.
      
  • Drying: Use anhydrous Na₂SO₄. Avoid MgSO₄ if the compound is potentially acid-sensitive (rare for fluorosulfates, but good practice).

Module 2: Chromatographic Purification (The "Silica" Protocol)

The Core Problem: "Streaking" on TLC or poor separation from non-polar byproducts (like acetanilides from AISF reagent).

Troubleshooting Guide: Brominated aryl fluorosulfates are generally stable on silica gel. However, if using solid reagents (AISF), you must separate the product from the reagent byproduct (e.g., 4-acetamido-N,N-di(fluorosulfonyl)aniline).

ParameterRecommendationTechnical Rationale
Stationary Phase Standard Silica Gel (60 Å)The S(VI)-F bond resists the mild acidity of silica.
Mobile Phase Hexane/EtOAc (Gradient)Brominated analogs are lipophilic. Start with 100% Hexane to elute non-polar impurities.
Buffering Not usually required Exception: If the substrate has a basic nitrogen (e.g., pyridine ring), add 1% Et₃N to prevent tailing.
Loading Dry Load (on Celite or Silica)Preferred over DCM liquid loading to prevent band broadening for crystalline solids.

Module 3: Crystallization (The "Bromine Advantage")

The Core Problem: Chromatography is time-consuming for scale-up (>5g).

Technical Insight: The heavy bromine atom significantly enhances crystallinity compared to non-halogenated analogs. This allows for purification via recrystallization, avoiding silica entirely.

Protocol:

  • Solvent System: Dissolve crude solid in minimal hot Ethanol or MeOH .

  • Anti-solvent: Slowly add Water until turbidity persists.

  • Cooling: Allow to cool to RT, then 4°C.

  • Filtration: Wash crystals with cold 20% aqueous ethanol.

    • Note: This effectively removes polar reagent byproducts (like imidazolium salts from SuFEx-IT) and unreacted phenols.

Visual Workflow: Purification Decision Matrix

The following diagram outlines the logical flow for selecting the correct purification method based on your synthesis route and compound properties.

PurificationWorkflow Start Crude Reaction Mixture (Ar-Br + Reagent) ReagentCheck Reagent Used? Start->ReagentCheck GasRoute SO2F2 Gas ReagentCheck->GasRoute Gas SolidRoute Solid Reagent (AISF / SuFEx-IT) ReagentCheck->SolidRoute Solid Workup Aqueous Workup (Wash w/ 0.5M HCl then 0.5M Na2CO3) GasRoute->Workup SolidRoute->Workup ImpurityCheck Byproduct Removal (Acetanilides/Imidazoles) SolidRoute->ImpurityCheck Watch for StateCheck Physical State? Workup->StateCheck SolidState Solid / Crystalline StateCheck->SolidState OilState Viscous Oil StateCheck->OilState Recryst Recrystallization (MeOH/H2O or Hex/EtOAc) SolidState->Recryst Preferred Column Flash Chromatography (Hex/EtOAc Gradient) SolidState->Column If Recryst Fails OilState->Column Final Pure Brominated Aryl Fluorosulfate Recryst->Final Column->Final ImpurityCheck->Column

Caption: Logical decision tree for purifying brominated aryl fluorosulfates, differentiating between gas and solid reagent routes.

Frequently Asked Questions (Troubleshooting)

Q1: My product is hydrolyzing on the column. I thought these were stable?

  • Diagnosis: While Ar-OSO₂F is stable, highly electron-deficient rings (e.g., brominated nitrophenyl fluorosulfates) are more susceptible to hydrolysis.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in Hexane. This neutralizes the acidic silanols on the silica surface.

Q2: I am using AISF, and I cannot separate the byproduct from my product.

  • Diagnosis: The AISF byproduct (acetanilide derivative) has similar polarity to some polar fluorosulfates.

  • Fix:

    • Switch solvent systems: Try Toluene/Hexane or DCM/Hexane instead of EtOAc/Hexane. The pi-pi interactions with toluene often separate the aromatic byproduct.

    • Acid Wash: The AISF byproduct is an amide; it is not basic enough to be removed by acid wash. However, if using SuFEx-IT (imidazolium salt), a water wash removes the byproduct efficiently.

Q3: Can I distill these compounds?

  • Answer: Yes, but with caution. Many simple aryl fluorosulfates are distillable oils. However, brominated derivatives have higher boiling points.

  • Warning: Do not exceed 150°C pot temperature. Although resistant to thermolysis, high heat can trigger SO₂F₂ extrusion (rare but possible). Kugelrohr distillation under high vacuum is preferred.

Q4: How do I remove the toxic SO₂F₂ gas after the reaction?

  • Protocol: Sparge the reaction mixture vigorously with Nitrogen or Argon for 15–30 minutes before quenching. Vent this exhaust through a basic scrubber (1M NaOH) to neutralize the SO₂F₂.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition. [Link]

    • Context: Foundational text establishing the stability of Ar-OSO₂F to hydrolysis and silica.
  • Zhou, H., et al. (2018). "Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides."[2] Organic Letters. [Link][3]

    • Context: Describes the AISF reagent and purification of resulting fluorosulf
  • Barbas, C. F., et al. (2019). "SuFEx-based polysulfate formation." Nature Protocols. [Link]

    • Context: Detailed protocols for handling SO₂F₂ and workup procedures.

Sources

Optimization

optimizing SuFEx reaction rates for sterically hindered fluorosulfates

Welcome to the SuFEx Technical Support Center . This hub is designed for researchers, medicinal chemists, and drug development professionals seeking advanced troubleshooting strategies for Sulfur(VI) Fluoride Exchange (S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Technical Support Center . This hub is designed for researchers, medicinal chemists, and drug development professionals seeking advanced troubleshooting strategies for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, specifically focusing on the notoriously challenging class of sterically hindered fluorosulfates.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causality behind reaction failures and provide field-proven, self-validating methodologies to optimize your S(VI) click chemistry workflows.

Section 1: Core FAQs & Mechanistic Insights

Q: Why do sterically hindered fluorosulfates react so slowly under standard SuFEx conditions? A: The S(VI) center in a fluorosulfate (Ar-OSO₂F) is highly stable and shielded. Standard SuFEx conditions typically rely on basic tertiary amines (like DBU or BEMP) to deprotonate the nucleophile and activate the S-F bond[1]. However, when the fluorosulfate features bulky ortho-substituents, the transition state becomes highly congested. Standard catalysts fail to lower the activation barrier sufficiently, leading to prolonged reaction times (>48 hours) or competitive side reactions such as hydrolysis. Overcoming this requires either altering the thermodynamic driving force (e.g., via silylation) or using specialized nucleophilic/Lewis acid catalysts to bypass the steric shield.

Q: What is "Accelerated SuFEx" and why is it the gold standard for bulky substrates? A: "Accelerated SuFEx" is a synergistic catalytic system utilizing Barton’s base (2-tert-butyl-1,1,3,3-tetramethylguanidine, BTMG) and hexamethyldisilazane (HMDS)[2]. Causality: Unlike DBU, which can form dead-end covalent adducts with highly electrophilic S(VI) centers, BTMG is a sterically hindered guanidine that acts purely as a powerful Brønsted base and hydrogen-bond acceptor. It lowers the pKa of the incoming alcohol while HMDS dynamically silylates it in situ. The formation of the ultra-strong silicon-fluorine bond (BDE = 135 kcal/mol) provides a massive thermodynamic sink that physically pulls the reaction forward, easily overcoming the steric activation barrier of hindered fluorosulfates.

Q: Why do I get poor yields when trying to form sulfamates (S-N linkages) from hindered fluorosulfates? A: Amines are generally poorer SuFEx nucleophiles than silyl ethers. When reacting with hindered fluorosulfates, the congested transition state slows the desired S-N bond formation, allowing competitive pathways (like the formation of sulfamic acids or phenolates) to dominate. To fix this, you must use a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt)[3] or a Lewis acid like Ca(NTf₂)₂[4] to pre-activate the S(VI) center.

Section 2: Troubleshooting Guide

Issue 1: Reaction stalls at <20% conversion when coupling ortho-substituted phenols.

  • Root Cause: The steric bulk prevents standard base-catalyzed S-F cleavage.

  • Solution: Switch immediately to the BTMG + HMDS catalytic system. The in situ generation of a transient silyl ether bypasses the kinetic bottleneck.

  • Validation: Monitor the reaction via LC-MS. You should observe the disappearance of the fluorosulfate mass within 15–120 minutes. If the reaction still stalls, ensure your HMDS is strictly anhydrous, as water will prematurely consume the silylating agent.

Issue 2: High levels of hydrolysis and catalyst degradation when using DBU.

  • Root Cause: DBU can act as a nucleophile, forming an unstable sulfonylammonium intermediate that rapidly hydrolyzes in the presence of trace moisture.

  • Solution: Replace DBU with BTMG or utilize a silicon-free organocatalytic method with molecular sieves to absorb the acidic HF byproduct before it degrades the catalyst.

Issue 3: Electron-deficient or bulky amines fail to react with fluorosulfates.

  • Root Cause: The amine lacks the nucleophilicity to attack the sterically shielded S(VI) center.

  • Solution: Implement HOBt (10-20 mol%) as a nucleophilic catalyst[3].

  • Causality: HOBt is planar and unhindered. It rapidly attacks the S(VI) center, displacing fluoride to form a highly reactive 1-hydroxybenzotriazole-S(VI) active ester. This intermediate is significantly more electrophilic than the starting fluorosulfate, allowing even bulky or electron-deficient amines to attack and finalize the S-N bond.

Section 3: Catalyst Performance & Quantitative Data

To select the optimal system for your specific hindered substrate, refer to the comparative data below:

Catalyst SystemTarget LinkageSubstrate Steric ToleranceTypical Reaction TimeKey Mechanistic Advantage
DBU / BEMP S-O, S-NLow to Moderate12 - 48 hStandard base catalysis; struggles with ortho-substitution.
BTMG + HMDS S-OHigh (ortho/bulky)15 min - 2 hThermodynamic Si-F driving force; prevents dead-end adducts.
HOBt (cat.) S-NHigh (bulky amines)2 - 6 hPlanar nucleophilic catalyst creates hyper-reactive S(VI) intermediate.
Ca(NTf₂)₂ + DABCO S-NModerate to High4 - 12 hLewis acid coordination increases S(VI) electrophilicity.

Section 4: Validated Experimental Protocols

Protocol A: BTMG/HMDS-Mediated Accelerated SuFEx (S-O Linkage)

Use this protocol for coupling sterically hindered fluorosulfates with alcohols or phenols.

  • Preparation: In an oven-dried reaction vial under an inert atmosphere (N₂/Ar), dissolve the sterically hindered fluorosulfate (1.0 equiv) and the alcohol/phenol nucleophile (1.1 equiv) in anhydrous acetonitrile to a concentration of 0.5 M.

  • Silylation: Add hexamethyldisilazane (HMDS) (1.5 equiv) to the solution.

    • Causality: HMDS serves as the in situ silylating agent, preventing the need to pre-synthesize and isolate moisture-sensitive silyl ethers.

  • Catalyst Initiation: Introduce Barton's Base (BTMG) (5–10 mol%).

    • Causality: BTMG initiates the catalytic cycle by deprotonating the alcohol, facilitating rapid silylation and subsequent nucleophilic attack on the S(VI) center.

  • Execution & Monitoring: Stir at room temperature. Monitor via LC-MS. Hindered substrates typically reach >95% conversion within 15 to 120 minutes.

  • Quench & Purification: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and unreacted HMDS. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: HOBt-Catalyzed Amidation (S-N Linkage)

Use this protocol for synthesizing sulfamates from hindered fluorosulfates and bulky/electron-deficient amines.

  • Preparation: In a dry vial, combine the hindered fluorosulfate (1.0 equiv), the amine nucleophile (1.2 equiv), and 1-Hydroxybenzotriazole (HOBt) (20 mol%) in anhydrous DMF.

  • Base Addition: Add a mild stoichiometric base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as an HF scavenger. It neutralizes the generated hydrofluoric acid without competing for nucleophilic attack, thereby preserving the HOBt catalytic cycle.

  • Execution: Stir at 40 °C. The elevated temperature assists in overcoming the activation energy required for the amine to attack the transient HOBt-S(VI) intermediate.

  • Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in 2–6 hours.

  • Workup: Dilute with water, extract with DCM, and wash extensively with brine (3x) to remove residual HOBt and DMF. Concentrate the organic layer for final purification.

Section 5: Visual Workflows & Decision Trees

Mechanistic pathway of BTMG/HMDS accelerated SuFEx for sterically hindered substrates.

Troubleshooting decision tree for selecting catalysts based on nucleophile type.

References

  • Click Chemistry - Sharpless Lab Source: The Scripps Research Institute URL:[Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates Source: SciSpace / Chemistry - A European Journal URL:[Link]

  • SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Amino-5-Bromophenyl Sulfurofluoridate Functionalization

Welcome to the Application Scientist Support Center. Handling 3-amino-5-bromophenyl sulfurofluoridate requires strategic precision.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Handling 3-amino-5-bromophenyl sulfurofluoridate requires strategic precision. This "spring-loaded" building block features three orthogonal functional vectors: an aniline (-NH2), an aryl bromide (-Br), and a fluorosulfate (-OSO2F). While it is a premier intermediate for late-stage functionalization and 1[1], researchers frequently encounter side reactions such as S-F bond hydrolysis, palladium catalyst poisoning, and unwanted cross-reactivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute regiocontrol during your syntheses.

Part 1: Strategic Planning & FAQs

Q: Why is 3-amino-5-bromophenyl sulfurofluoridate highly prone to side reactions if not handled correctly? A: The causality lies in the competing electronic properties of its functional groups. The free aniline (-NH2) is a strong nucleophile and a potent ligand for transition metals. If left unprotected during palladium-catalyzed cross-coupling of the aryl bromide (-Br), the amine will poison the catalyst or undergo competitive Buchwald-Hartwig amination. Simultaneously, the fluorosulfate (-OSO2F) is an electrophilic S(VI) center. While highly stable compared to triflates, it can undergo premature hydrolysis if exposed to strong aqueous bases at elevated temperatures[2].

Q: What is the optimal order of operations for fully functionalizing this molecule? A: To minimize cross-reactivity, you must enforce orthogonality. The field-proven sequence is:

  • Protect the amine (e.g., Boc or Fmoc) to neutralize its nucleophilicity.

  • Cross-couple the bromide (Suzuki/Heck) using mild bases to preserve the S-F bond.

  • Activate the fluorosulfate via SuFEx click chemistry.

  • Deprotect the amine for final functionalization.

OrthogonalWorkflow A 3-amino-5-bromophenyl sulfurofluoridate B 1. Amine Protection (Boc2O, Mild Base) A->B Shield -NH2 C 2. Suzuki Coupling (-Br) (Pd Cat., Na2CO3, H2O) B->C Orthogonal to -OSO2F D 3. SuFEx Click (-OSO2F) (Ar-OSiMe3, DBU) C->D S-F Activation E 4. Deprotection (TFA / DCM) D->E Yields Product F Fully Functionalized Target Molecule E->F

Workflow for orthogonal functionalization of 3-amino-5-bromophenyl sulfurofluoridate.

Part 2: Troubleshooting Guide & Self-Validating Protocols

Issue 1: Desulfation / Hydrolysis of the -OSO2F Group During Suzuki Coupling

Symptom: LC-MS shows a massive peak at M-82 Da (loss of SO2F + H), indicating the fluorosulfate has degraded into a phenol byproduct. Mechanistic Cause: The use of strong bases (NaOH, KOH) or high temperatures (>80°C) attacks the S(VI) center, causing S-F bond cleavage. Solution: Utilize the 3 pioneered for aryl fluorosulfates[3]. Water drives the hydrophobic effect, accelerating the palladium-catalyzed coupling and allowing the reaction to proceed at lower temperatures (60°C), which completely preserves the S-F bond[3].

MechanisticPathway Substrate Aryl Fluorosulfate (-OSO2F) Hydrolysis S-F Bond Cleavage (Hydrolysis) Substrate->Hydrolysis Strong Base (NaOH) High Temp Coupling Pd-Catalyzed Cross-Coupling Substrate->Coupling Mild Base (Na2CO3) H2O Solvent Phenol Phenol Byproduct (Dead End) Hydrolysis->Phenol Biaryl Desired Biaryl (Intact -OSO2F) Coupling->Biaryl

Mechanistic divergence: S-F bond hydrolysis vs. stable Pd-catalyzed cross-coupling.

Self-Validating Protocol: Aqueous Suzuki-Miyaura Coupling
  • Preparation: In a Schlenk flask, combine Boc-protected 3-amino-5-bromophenyl sulfurofluoridate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh3)2Cl2 (5 mol%), and Na2CO3 (2.0 equiv).

  • Solvent Addition: Add degassed H2O/Dioxane (1:1 v/v). Expert Insight: The increased hydrophilic nature of the fluorosulfate allows excellent solubility in water under mild conditions[3].

  • Reaction: Stir at 60°C for 6-8 hours.

  • Validation Check: Pull a 10 µL aliquot and quench in EtOAc/H2O. Run LC-MS on the organic layer. System Validation: The protocol is successful only if the[M+H]+ peak matches the exact mass of the biaryl product with the isotopic pattern of the -OSO2F group intact. If a peak at M-82 Da is observed, immediately reduce the temperature to 45°C or switch to a weaker base like K3PO4 for subsequent runs.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Issue 2: Premature S-F Activation During SuFEx Click Chemistry

Symptom: Formation of complex oligomeric mixtures during SuFEx instead of the clean desired product. Mechanistic Cause: If the amine is left unprotected, it can hydrogen-bond to the SuFEx catalyst (like DBU or BEMP) or act as a competing nucleophile, triggering intermolecular condensation. Solution: Ensure the amine is fully protected. Use DBU to selectively activate aryl silyl ethers for the SuFEx reaction without requiring transition metals[4].

Self-Validating Protocol: SuFEx Click Chemistry
  • Preparation: Dissolve the biaryl fluorosulfate intermediate (1.0 equiv) and an aryl silyl ether (Ar-OSiMe3) (1.2 equiv) in anhydrous acetonitrile.

  • Activation: Add DBU (20 mol%). Expert Insight: DBU acts as a bifunctional catalyst, activating the silyl ether and facilitating the S(VI)-F exchange[4].

  • Reaction: Stir at room temperature for 2-4 hours.

  • Validation Check: Monitor the reaction by 19F NMR. System Validation: The disappearance of the sharp singlet around +35 to +40 ppm (characteristic of the -OSO2F fluorine) and the appearance of a fluorosilane byproduct signal confirms quantitative SuFEx conversion. Do not proceed to workup until the +35 ppm signal is completely absent.

  • Workup: Concentrate and purify via a short silica plug.

Part 3: Quantitative Data & Reagent Compatibility

To ensure absolute orthogonal control, strictly adhere to the compatibility matrix below when designing your synthetic routes.

Functional Group TargetReaction TypeCompatible Reagents (Safe for other groups)Incompatible Reagents (Triggers Side Reactions)
-NH2 (Amine) Protection / AmidationBoc2O, Fmoc-Cl, DIPEA, HATUExcess primary amines, strong heating (S-F cleavage)
-Br (Bromide) Suzuki / Heck CouplingPd(PPh3)2Cl2, Na2CO3, K3PO4, H2O, 60°CNaOH, KOH, >80°C (Hydrolysis of -OSO2F)
-OSO2F (Fluorosulfate) SuFEx Click ChemistryAr-OSiMe3, DBU, BEMP, Room TempUnprotected amines (Oligomerization/Poisoning)

References

  • Click Chemistry - Sharpless Lab , The Scripps Research Institute. URL:[Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions , RSC Advances / PMC. URL:[Link]

  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions , Taylor & Francis / Cardiff University. URL:[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization , Journal of the American Chemical Society / PMC. URL:[Link]

Sources

Optimization

storage conditions to maintain stability of 3-amino-5-bromophenyl sulfurofluoridate

The following guide serves as a specialized Technical Support Center for 3-amino-5-bromophenyl sulfurofluoridate (also referred to in literature as 3-amino-5-bromophenyl fluorosulfate ). This compound is a bifunctional S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 3-amino-5-bromophenyl sulfurofluoridate (also referred to in literature as 3-amino-5-bromophenyl fluorosulfate ).

This compound is a bifunctional SuFEx (Sulfur-Fluoride Exchange) reagent.[1] It contains an aniline (nucleophile), an aryl bromide (cross-coupling partner), and a fluorosulfate (latent electrophile). Its stability relies on maintaining the "sleeping beauty" status of the S(VI)-F bond while preventing oxidation of the amine.[1]

[1]

PART 1: QUICK REFERENCE STORAGE MATRIX

Q: What are the optimal storage conditions for long-term stability (>6 months)?

A: To maximize shelf-life and prevent the degradation of the fluorosulfate warhead, adhere to the following matrix:

ParameterSpecificationTechnical Rationale
Temperature -20°C (Required) Prevents slow thermal hydrolysis of the S-F bond and suppresses amine oxidation.[1]
Atmosphere Inert (Argon/Nitrogen) The aniline moiety is susceptible to oxidative browning; moisture triggers hydrolysis.
Physical State Solid / Powder Solution storage is NOT recommended due to increased kinetic collision rates (self-reactivity).[1]
Container Amber Glass + Parafilm Amber glass protects the C-Br bond from photolysis; Parafilm/Teflon tape ensures a moisture barrier.[1]
Desiccation Required Hydrolysis of

releases HF and the corresponding phenol.[1]

PART 2: CRITICAL HANDLING & STABILITY PROTOCOLS

Q: Why is this compound considered a "Sleeping Beauty" reagent, and how does that affect handling?

A: In SuFEx chemistry, the aryl fluorosulfate (


) is kinetically stable (inert) toward hydrolysis and reduction under neutral conditions—hence the term "Sleeping Beauty" coined by K. Barry Sharpless. It only becomes reactive (wakes up) in the presence of specific activators (e.g., DBU, BEMP) or silyl ethers.

However , your compound also contains a free amine (


) .
  • The Risk: While the fluorosulfate is stable, the amine is nucleophilic.[1] In the solid state, the lattice structure usually prevents reaction. In solution, or if the sample absorbs moisture (acting as a proton shuttle), the amine can attack the sulfur center of a neighboring molecule, leading to polymerization.[1]

  • The Protocol: Always handle the solid quickly in air, but store it under inert gas. Do not leave it dissolved in polar aprotic solvents (DMSO, DMF) at room temperature for extended periods without use.

Q: How do I validate the purity of the material before use? (The "Self-Validating" System)[1]

A: Relying solely on LCMS is insufficient because the hydrolysis product (phenol) and the parent compound can have similar ionization patterns or co-elute.[1] You must use


 NMR  as your primary quality control gate.

QC Protocol:

  • Solvent: Dissolve ~5 mg in

    
     or 
    
    
    
    -DMSO.
  • Run: Standard

    
     NMR (proton-decoupled).
    
  • Acceptance Criteria:

    • Target Peak: Look for the characteristic aryl fluorosulfate signal at +30 to +40 ppm (relative to

      
      ).
      
    • Contaminants:

      • Signal at -188 ppm indicates free Fluoride (

        
        ) 
        
        
        
        Hydrolysis has occurred. [1]
      • Signal at +55 ppm indicates Sulfonyl Fluoride (

        
        ) isomer (rare, but possible if synthesis drifted).
        
  • Visual Check: The solid should be off-white to pale yellow.[1] Dark brown/black indicates amine oxidation.[1]

PART 3: TROUBLESHOOTING GUIDE (FAQ)

Q: My sample has turned from pale yellow to dark brown. Is the fluorosulfate still active?

A: The color change is likely due to the oxidation of the aniline (


)  group, forming trace azo- or nitro- impurities.[1] This is common for anilines stored in air.[1]
  • Diagnosis: Run a

    
     NMR.[2]
    
  • Verdict: If the Fluorine signal at ~+35 ppm is still sharp and integrates correctly relative to an internal standard, the SuFEx warhead is likely still intact .[1] The oxidation products are often trace impurities that are highly colored but chemically insignificant for many applications.[1]

  • Remediation: If purity is critical, recrystallize from Hexanes/EtOAc or perform a rapid silica filtration (flush with

    
    ) to remove the polar oxidized impurities.
    
Q: I observe a loss of activity in my cross-coupling reaction. Is the Bromine or the Fluorosulfate the problem?

A: This is a common issue with bifunctional linkers. The stability hierarchy is generally: Aryl Bromide > Aryl Fluorosulfate .[1]

If the cross-coupling (e.g., Buchwald-Hartwig or Suzuki) fails, check your base.[1]

  • The Conflict: Strong bases (e.g.,

    
    , 
    
    
    
    ) used in Pd-catalyzed cross-coupling can inadvertently activate the SuFEx group or hydrolyze it if water is present.
  • Solution: Use anhydrous conditions and milder bases (e.g.,

    
    ) for the cross-coupling step. Alternatively, perform the SuFEx click reaction first, as the resulting sulfonate linkage is extremely robust.[1]
    
Q: Can I store this compound as a stock solution in DMSO?

A: No. While aryl fluorosulfates are stable in DMSO for short periods (hours to days), the presence of the free amine makes this risky for long-term storage.[1] DMSO is hygroscopic; absorbed water + amine + fluorosulfate = slow hydrolysis and HF generation.[1]

  • Recommendation: Weigh out fresh powder for every experiment.

PART 4: MECHANISTIC VISUALIZATION

The following diagrams illustrate the stability hierarchy and the specific degradation pathways you must prevent during storage.

Diagram 1: Stability & Activation Logic (The "Sleeping Beauty" Switch)

SuFEx_Stability cluster_products Degradation Products Compound 3-Amino-5-Bromophenyl Sulfurofluoridate Hydrolysis Hydrolysis (Degradation) Compound->Hydrolysis Moisture + Heat (Slow) SuFEx SuFEx Activation (Desired Reaction) Compound->SuFEx Requires Activation (DBU / Silyl Ether) Oxidation Amine Oxidation (Browning) Compound->Oxidation O2 (Air) (Fast Surface Reaction) Storage Storage Conditions (-20°C, Dry, Inert) Storage->Compound Maintains Stability Phenol Phenol Derivative + HF + Sulfate Hydrolysis->Phenol Azo Azo/Nitro Species (Impurities) Oxidation->Azo

Caption: Figure 1.[1] The stability logic gate. The compound remains inert (green) unless exposed to moisture/air (red paths) or intentionally activated by SuFEx catalysts (yellow path).

Diagram 2: The Self-Reactivity Risk (Polymerization)[1]

Polymerization_Risk MolA Molecule A (Nucleophilic -NH2) Solution Solution State / High Moisture (High Mobility) MolA->Solution Solid Solid State / Dry (Lattice Locked) MolA->Solid MolB Molecule B (Electrophilic -OSO2F) MolB->Solution MolB->Solid Polymer Oligomers/Polymers (Unusable Gunk) Solution->Polymer Intermolecular Attack (Slow without catalyst) Solid->Polymer Blocked

Caption: Figure 2. Why solution storage is dangerous. In solution, the amine of Molecule A can attack the fluorosulfate of Molecule B, leading to degradation.[1]

PART 5: REFERENCES

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[1]

    • Significance: Establishes the "Sleeping Beauty" concept of aryl fluorosulfates and their stability in aqueous/oxidative environments.

  • Barroso, S., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.[3] Beilstein Journal of Organic Chemistry.[1]

    • Significance: details the stability of aryl fluorosulfates in cross-coupling conditions (Pd-catalysis) and compatibility with amines.

  • Jones, L. H. (2018). SuFEx Click Chemistry for Proteomics and Drug Discovery. ACS Chemical Biology.[1]

    • Significance: Provides protocols for handling SuFEx reagents in biological buffers and storage considerations.

  • Enamine Ltd. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Stability Data.[1]

    • Significance: Industrial stability data confirming fluorosulfates are stable to hydrolysis at neutral/acidic pH but sensitive to strong bases.[1]

Sources

Troubleshooting

overcoming solubility issues of 3-amino-5-bromophenyl sulfurofluoridate in biological buffers

The following guide serves as a specialized Technical Support Center for 3-Amino-5-Bromophenyl Sulfurofluoridate (ABSF) . It is designed for researchers utilizing this reagent in SuFEx (Sulfur-Fluoride Exchange) click ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 3-Amino-5-Bromophenyl Sulfurofluoridate (ABSF) . It is designed for researchers utilizing this reagent in SuFEx (Sulfur-Fluoride Exchange) click chemistry, specifically for covalent probe development and proteomic profiling.

Product Category: SuFEx Click Chemistry Reagents | Application: Covalent Ligand Discovery[1]

Product Profile & Solubility Challenge

The Molecule: ABSF is a heterobifunctional linker containing an aryl fluorosulfate (SuFEx warhead), an aromatic amine (conjugation handle), and a bromine atom (cross-coupling handle). The Challenge: The 3,5-disubstituted aromatic core confers significant lipophilicity (


).[1] While the fluorosulfate group (-OSO

F) is polar, it does not sufficiently offset the hydrophobic bromine-phenyl scaffold, leading to rapid precipitation in aqueous biological buffers (PBS, Tris) at concentrations required for cellular assays (>50 µM).

Master Solubilization Protocol

Standard aqueous dilution often fails.[1][2] Use this "Step-Down" Solvation Method to maintain thermodynamic stability in buffer.

Phase A: Stock Preparation (Anhydrous)

Objective: Create a stable, high-concentration master stock.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[2] Avoid alcohols (MeOH/EtOH) as they can act as nucleophiles over time.

  • Concentration: 50 mM to 100 mM.[1][2]

  • Storage: Aliquot into single-use vials. Store at -20°C under desiccant.

    • Technical Note: Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating hydrolysis of the fluorosulfate warhead to a phenol [1].[1]

Phase B: The "Intermediary" Dilution (Critical Step)

Objective: Prevent "shock precipitation" when moving from 100% organic to 100% aqueous.

  • Do NOT add 100% DMSO stock directly to PBS.[1]

  • Protocol:

    • Prepare a 10x Working Solution in a co-solvent mix: 50% DMSO / 50% PEG-400 .

    • Vortex vigorously for 10 seconds.

    • Why? PEG-400 acts as an amphiphilic interface, coating the hydrophobic ABSF molecules before they encounter the high-dielectric aqueous environment.[1]

Phase C: Final Assay Preparation
  • Protocol:

    • Slowly pipette the 10x Working Solution into the biological buffer (PBS pH 7.4) while stirring or vortexing.[2]

    • Final Solvent Composition: 5% DMSO / 5% PEG-400 / 90% Buffer.

    • Max Solubility Limit: Typically ~200 µM using this method.

Advanced Troubleshooting (FAQ)

Q1: "I see a fine white precipitate immediately upon adding the stock to my cell culture media."

Diagnosis: "Solvent Shock."[1] The hydrophobic effect drove the molecules together faster than they could disperse.[1][2] Solution:

  • Switch to Cyclodextrins: Pre-complex ABSF with Hydroxypropyl-

    
    -Cyclodextrin (HP
    
    
    
    CD)
    .
    • Protocol: Dissolve ABSF in DMSO.[1] Add this to a 20% (w/v) HP

      
      CD solution in PBS. Shake at 37°C for 30 mins. The cyclodextrin encapsulates the hydrophobic phenyl-bromo core, leaving the polar groups exposed [2].[1]
      
  • Reduce Concentration: If testing >100 µM, you are likely exceeding the thermodynamic solubility limit.[1][2]

Q2: "My compound degrades overnight in Tris buffer."

Diagnosis: Nucleophilic attack.[1] Explanation: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. While aryl fluorosulfates are more stable than sulfonyl fluorides, they can still react with free amines at high concentrations or elevated pH [3].[1][2] Solution:

  • Switch Buffer: Use HEPES or Phosphate (PBS) buffers, which are non-nucleophilic.[2]

  • Check pH: Ensure pH is < 8.0. Hydrolysis of the S-F bond accelerates significantly above pH 8.5 [4].[1][2]

Q3: "The reaction with my target protein is too slow."

Diagnosis: SuFEx reactivity is environment-dependent.[1][2] Explanation: The fluorosulfate group is a "latent" electrophile.[1][3] It requires specific activation—often by a tyrosine residue in a specific local protein environment or a "helper" histidine [1].[1][2] Solution:

  • Do not force solubility with heat: Heating >37°C promotes hydrolysis, not binding.

  • Add an Accelerator (In Vitro only): For chemical conjugation (not cell assays), adding 10-20 mol% DABCO or DMAP can catalyze the S-F exchange.

Stability & Reactivity Data

ParameterConditionStability/OutcomeRecommendation
Hydrolysis PBS (pH 7.4), 25°C

hours
Stable for standard assays.
Hydrolysis PBS (pH 8.5), 37°C

hours
Avoid basic pH.
Reactivity Tris BufferSlow aminolysis observedUse HEPES/PBS.[1]
Plasma Stability Human PlasmaHigh (

intact at 4h)
Suitable for metabolic stability studies [5].[2]
Solubility 100% Water< 10 µM (Precipitates)Requires DMSO/PEG.

Visual Workflows

Workflow A: Solubilization Decision Tree

This diagram illustrates the logic flow for selecting the correct solubilization strategy based on your required concentration.

SolubilizationStrategy Start Start: Dissolve ABSF Solid Stock Make 100mM Stock in Anhydrous DMSO Start->Stock TargetConc What is your Target Assay Concentration? Stock->TargetConc Low Low (< 10 µM) TargetConc->Low Med Medium (10 - 100 µM) TargetConc->Med High High (> 100 µM) TargetConc->High Direct Direct Dilution into PBS (Keep DMSO < 0.1%) Low->Direct Intermed Use Intermediate Dilution (DMSO + PEG-400) Med->Intermed Complex Cyclodextrin Complexation (20% HP-beta-CD) High->Complex Assay Biological Assay (Cell/Protein) Direct->Assay Proceed Intermed->Assay Proceed Complex->Assay Proceed

Caption: Logic tree for selecting the appropriate solvent system based on final assay concentration to prevent precipitation.

Workflow B: Mechanism of Action (SuFEx)

Understanding the chemical behavior helps troubleshoot "no reaction" results.

SuFExMechanism ABSF ABSF Reagent (Ar-OSO2F) Complex Non-Covalent Complex (Reversible Binding) ABSF->Complex + Protein Protein Target Protein (Tyr/Lys/His) Protein->Complex TS Transition State (S-F Bond Activation) Complex->TS Proximity Effect Product Covalent Adduct (Protein-O-SO2-Ar) TS->Product SuFEx Reaction Fluoride Fluoride Ion (F-) (Leaving Group) TS->Fluoride Release

Caption: The SuFEx reaction pathway. Note that initial non-covalent binding (Complex) is often required to drive the reaction, emphasizing the need for solubility.

References

  • Dong, J., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Baranczak, A., et al. (2018).[2][4] Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(8), 779–782. Link

  • Jones, L. H. (2018).[2] Sulfonyl Fluorides and Fluorosulfates: The New "Click" Reagents for Chemical Biology.[1] ACS Medicinal Chemistry Letters, 9(7), 584–586. Link

  • Zheng, Q., et al. (2021).[2] Sulfur-Fluoride Exchange (SuFEx)-Mediated High-Throughput Drug Discovery.[1][2][5] Journal of Medicinal Chemistry, 64(15), 10503–10523. Link

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 3-amino-5-bromophenyl sulfurofluoridate

The following guide provides an in-depth technical analysis of 3-amino-5-bromophenyl sulfurofluoridate (commonly referred to as 3-amino-5-bromophenyl fluorosulfate ). This document is structured to assist researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3-amino-5-bromophenyl sulfurofluoridate (commonly referred to as 3-amino-5-bromophenyl fluorosulfate ). This document is structured to assist researchers in the synthesis, spectral validation, and application of this bifunctional SuFEx (Sulfur-Fluoride Exchange) reagent.

A Bifunctional Linker for SuFEx and Cross-Coupling Chemistries

Introduction: The Strategic Value of the Compound

In the landscape of covalent drug discovery and chemical biology, 3-amino-5-bromophenyl fluorosulfate represents a high-value "hub" molecule. Unlike standard SuFEx reagents which offer a single "click" handle, this compound integrates three distinct orthogonal reactivities on a rigid benzene scaffold:

  • Fluorosulfate (-OSO₂F): A latent electrophile for SuFEx click chemistry (reacts with Tyr/Lys or silyl ethers). It is significantly more stable than sulfonyl fluorides toward hydrolysis.

  • Amino Group (-NH₂): A nucleophilic handle for immediate conjugation (e.g., amide coupling) or conversion to other functional groups (diazonium, azide).

  • Bromo Group (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling library expansion.

This guide details the spectral fingerprints required to validate this structure, distinguishing it from common byproducts like sulfamoyl fluorides (reaction at nitrogen) or hydrolyzed phenols.

Experimental Protocol: Synthesis & Acquisition

To ensure spectral data integrity, the compound is best accessed via a Nitro-Reduction Route rather than direct sulfonyl fluoride gas treatment of the aminophenol, which risks competitive N-sulfonylation.

Recommended Synthesis Workflow (High Fidelity)
  • Step 1 (SuFEx): React 3-bromo-5-nitrophenol with sulfuryl fluoride (SO₂F₂) or AISF reagent in the presence of DIPEA (Dichloromethane, 0°C to RT).

    • Outcome: Formation of the O-S bond (Fluorosulfate) while preserving the nitro group.

  • Step 2 (Chemoselective Reduction): Reduce the nitro group using Fe powder/NH₄Cl (EtOH/H₂O, 60°C).

    • Note: Avoid catalytic hydrogenation (H₂/Pd/C) to prevent debromination or hydrogenolysis of the S-F bond.

NMR Acquisition Parameters
  • Solvent: DMSO-d₆ (Preferred for polarity/solubility) or CDCl₃.

  • Frequency: 400 MHz or higher recommended for resolving meta-coupling.

  • Temperature: 298 K.

  • Reference: TMS (0.00 ppm) or Residual Solvent (DMSO: 2.50 ppm / 39.5 ppm).

Spectral Analysis: 1H and 13C NMR

The molecule is a 1,3,5-trisubstituted benzene with no internal symmetry. This results in three distinct aromatic proton environments and six distinct carbon environments.

¹H NMR Analysis (Proton)

The 1,3,5-substitution pattern creates a characteristic "three-singlet" appearance (at low resolution) which resolves into doublets of doublets (dd) or triplets (t) with small meta-coupling constants (


 Hz) at high resolution.
PositionProton EnvironmentChemical Shift (δ, ppm)*MultiplicityMechanistic Explanation
H-2 Between -NH₂ and -OSO₂F6.60 – 6.75 dd / tShielded. The strong electron-donating effect (EDG) of the ortho-NH₂ dominates, despite the electron-withdrawing (EWG) ortho-OSO₂F.
H-4 Between -NH₂ and -Br6.80 – 6.95 dd / tShielded. Ortho to the -NH₂ group. The -Br is weakly deactivating, keeping this proton upfield relative to benzene.
H-6 Between -Br and -OSO₂F7.30 – 7.50 dd / tDeshielded. Located between two EWGs (-Br and -OSO₂F) with no ortho-EDG support. This is the most downfield signal.
-NH₂ Amine Protons5.50 – 6.00 Broad sBroad singlet, exchangeable with D₂O. Shift varies with concentration and solvent.

*Estimated ranges in DMSO-d₆ based on substituent additivity rules (Hammett constants).

¹³C NMR Analysis (Carbon)

The ¹³C spectrum is critical for confirming the oxidation state of the sulfur center (via C-1 shift) and the integrity of the C-Br bond.

CarbonAssignmentShift (δ, ppm)Features
C-1 C-OSO₂F 150.0 – 152.0 Deshielded. The oxygen attachment and strong EWG nature of the fluorosulfate group shift this significantly downfield.
C-3 C-NH₂ 148.0 – 150.0 Deshielded. Typical range for aniline ipso-carbons.
C-5 C-Br 121.0 – 123.0 Shielded. The heavy atom effect of Bromine typically shields the ipso carbon relative to benzene (128.5).
C-2,4,6 Ar-CH 105.0 – 120.0 The carbons ortho to the amine (C-2, C-4) will be significantly upfield (~105-110 ppm) due to resonance donation.

Critical Note on C-F Coupling: Unlike sulfonyl fluorides (Ar-SO₂F), where the carbon is directly attached to sulfur (C-S-F) resulting in observable ²J and ³J C-F coupling, aryl fluorosulfates (Ar-O-SO₂F) have an intervening oxygen (C-O-S-F). Consequently, C-F coupling is often not resolved or very small (< 5 Hz) in standard broadband-decoupled ¹³C spectra, appearing as singlets. This is a key diagnostic difference.

Comparative Analysis: Performance & Alternatives

The following table contrasts 3-amino-5-bromophenyl fluorosulfate with its primary alternatives in SuFEx chemistry.

Table 1: Comparative Metrics of SuFEx Reagents
FeatureAryl Fluorosulfate (Ar-OSO₂F) Sulfonyl Fluoride (Ar-SO₂F) Chlorosulfate (Ar-OSO₂Cl)
Stability (Hydrolysis) High (Stable at pH 1-10)Moderate (Hydrolyzes at high pH)Low (Moisture sensitive)
Reactivity Mode Latent (Requires activation by Silyl ether/Ca²⁺)Reactive (Sulfonylation of amines/alcohols)Very Reactive (Non-selective)
¹⁹F NMR Shift +30 to +40 ppm (vs CFCl₃)+60 to +70 ppmN/A
¹³C NMR Coupling Negligible (C-O-S-F path)Distinct (Doublets, ²J ≈ 20 Hz)N/A
Drug Discovery Use Covalent Probes / Prodrugs Covalent WarheadsSynthetic Intermediate
Why Choose the Fluorosulfate?

For library generation, the fluorosulfate is superior because it survives the conditions required to manipulate the amine (e.g., amide coupling) and the bromide (e.g., Suzuki coupling). A sulfonyl fluoride or chlorosulfate would likely degrade or react prematurely during these cross-coupling steps.

Visualization: Structural Validation Workflow

The following diagram outlines the logic flow for validating the synthesized compound, ensuring the SuFEx handle is intact.

G Start Crude Product (Post-Reduction) H_NMR 1H NMR Analysis (DMSO-d6) Start->H_NMR F_NMR 19F NMR Analysis (Validation Step) Start->F_NMR Decision1 Are there 3 aromatic signals? H_NMR->Decision1 Decision2 Is 19F signal at +30-40 ppm? F_NMR->Decision2 C_NMR 13C NMR Analysis Result_Success CONFIRMED: 3-Amino-5-Bromophenyl Fluorosulfate C_NMR->Result_Success C-1 @ 150 ppm Decision1->C_NMR Yes (1:1:1 ratio) Result_Fail_H ERROR: Hydrolysis to Phenol (Ar-OH) Decision1->Result_Fail_H No (Complex/Shifted) Decision2->Result_Success Yes Result_Fail_N ERROR: Sulfamoyl Fluoride Formed (N-SO2F) Decision2->Result_Fail_N No (Shifted to +50 ppm)

Caption: Logical validation workflow distinguishing the target fluorosulfate from common N-sulfonylated or hydrolyzed byproducts.

References

  • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. Link

  • Barroso, S., et al. "Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions." Chemical Communications, 2020. Link

  • Namiki & BLD Pharm Catalogs. "3-amino-5-bromophenyl sulfurofluoridate Product Data." Accessed 2023. Link

  • ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds." Application Note. Link

  • Vertex Pharmaceuticals/Scripps. "SuFEx-enabled 18F Radiosynthesis and Library Generation." NIH PubMed Central. Link

Comparative

Validation of SuFEx Linkage Stability In Vivo: A Comparative Guide

Executive Summary: The Stability Imperative In the development of Antibody-Drug Conjugates (ADCs) and therapeutic peptides, the stability of the chemical linkage is the rate-limiting step for safety and efficacy.[1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Imperative

In the development of Antibody-Drug Conjugates (ADCs) and therapeutic peptides, the stability of the chemical linkage is the rate-limiting step for safety and efficacy.[1][2][3] Traditional Maleimide-Thiol chemistries, while kinetically fast, suffer from a critical liability: the Retro-Michael reaction , which releases toxic payloads prematurely in circulation.[2][4]

Sulfur-Fluoride Exchange (SuFEx) chemistry offers a paradigm shift.[5] By utilizing the unique properties of the sulfur(VI) center, SuFEx creates linkages (sulfamates, sulfamides) that are thermodynamically stable and kinetically inert to hydrolysis and thiol exchange under physiological conditions.

This guide provides a technical validation framework for SuFEx stability, contrasting it directly with maleimide standards using experimental data and mechanistic causality.

Mechanistic Deep Dive: Causality of Stability

To validate stability, one must understand the failure modes of the alternatives.

The Maleimide Failure Mode

The thiosuccinimide ring formed by maleimide conjugation is not a "dead" end-product.[2] In plasma, it exists in equilibrium with the dissociated maleimide and free thiol.

  • Retro-Michael Pathway: Albumin (HSA), which contains a free cysteine (Cys34) and circulates at high concentrations (~600 µM), acts as a "sink." It captures the released maleimide payload, leading to off-target toxicity and reduced delivery to the tumor.

  • Hydrolysis: While ring-opening hydrolysis can stabilize the linkage, it is a slow, uncontrolled process that competes with deconjugation.

The SuFEx Advantage (The "Sleeping Beauty" Effect)

SuFEx relies on the S(VI)-F bond (e.g., sulfonyl fluorides or fluorosulfates).

  • Hard/Soft Acid-Base Theory: The Sulfur(VI) center is a "hard" electrophile. It resists attack by "soft" biological nucleophiles (like circulating glutathione or cysteine thiols) unless activated by a specific environment (e.g., protein binding pocket) or catalyst.

  • The Formed Linkage: Once reacted (e.g., with a tyrosine or lysine), the resulting Sulfamate (Ar-O-SO₂-NH-R) or Sulfamide bond is extraordinarily stable. It lacks the electronic pathway for a retro-reaction and is resistant to proteases and esterases.

Comparative Analysis: SuFEx vs. Maleimide[6]

The following data summarizes the stability profiles of SuFEx linkages (specifically aryl fluorosulfates converting to sulfamates) versus standard maleimide linkages.

Table 1: Physicochemical Stability Profile
FeatureMaleimide-Thiol (Thiosuccinimide)SuFEx (Sulfamate/Sulfamide)Clinical Implication
Linkage Type Thioether (reversible)S-N or S-O (covalent, irreversible)Payload retention
Plasma Stability (

)
~2–7 days (species dependent)> 30 days (essentially stable)Dosing frequency/Toxicity
Retro-Michael Risk High (Exchange with HSA Cys34)Zero (Mechanistically impossible)Off-target side effects
GSH Reactivity High (Cleavage/Exchange)Negligible (inert to reduction)Intracellular stability
Hydrolysis Risk Moderate (Succinimide ring opening)Low (Requires extreme pH <2 or >12)Shelf-life/Storage

Visualizing the Stability Divergence

The diagram below illustrates the divergent pathways of Maleimide and SuFEx linkages in a biological environment.

StabilityPathways cluster_Maleimide Maleimide Pathway (Instability) cluster_SuFEx SuFEx Pathway (Stability) M_Start Maleimide-ADC M_Retro Retro-Michael (Deconjugation) M_Start->M_Retro Plasma/GSH M_Hydro Ring Hydrolysis (Stabilized) M_Start->M_Hydro Slow pH 7.4 M_Albumin Albumin-Drug (Off-Target Toxicity) M_Retro->M_Albumin Cys34 Exchange S_Start SuFEx-ADC (Sulfamate Link) S_Plasma Plasma Incubation (37°C, 30 Days) S_Start->S_Plasma No Reaction S_Result Intact Conjugate (>95%) S_Plasma->S_Result High Fidelity

Figure 1: Mechanistic comparison showing the susceptibility of Maleimide linkages to Retro-Michael exchange versus the inert nature of the SuFEx linkage in plasma.

Experimental Validation Framework

To validate SuFEx stability in your own pipeline, do not rely on literature values alone. Use this self-validating protocol system.

Protocol A: Ex Vivo Plasma Stability Profiling (LC-MS/MS)

Purpose: To quantify the rate of payload loss and identify degradation products.

Materials:

  • Pooled Human Plasma (Li-Heparin).

  • Test Compounds: SuFEx-Conjugate vs. Maleimide-Conjugate (Control).

  • Internal Standard (Warfarin or stable isotope analog).

  • LC-MS/MS System (e.g., Q-TOF or Orbitrap).[1]

Workflow:

  • Incubation: Spike conjugates (1–10 µM) into human plasma at 37°C.

  • Sampling: Aliquot at

    
    .
    
  • Extraction: Perform protein precipitation (PPT) using ice-cold Acetonitrile (1:3 v/v) containing the internal standard.

    • Critical Step: For ADCs, use affinity capture (Protein A/G) followed by proteolytic digestion (Trypsin) to map the peptide-linker-payload.

  • Analysis:

    • Monitor the Depletion of the parent ion.

    • Monitor the Appearance of free payload (indicates cleavage).

    • Monitor Albumin-Payload adducts (indicates exchange).

Acceptance Criteria:

  • SuFEx: >90% parent remaining at Day 7; No Albumin adducts detected.

  • Maleimide: Expect ~50% loss by Day 7 (unless chemically stabilized).[2]

Protocol B: Activity-Based Protein Profiling (ABPP) for Selectivity

Purpose: To prove the SuFEx linkage does not promiscuously label off-target plasma proteins.

Rationale: A stable linkage must not only stay attached but also refrain from reacting with other proteins.

Workflow:

  • Probe Design: Use a SuFEx probe with a Desthiobiotin tag.

  • Labeling: Incubate probe with whole proteome (cell lysate or plasma) for 1–4 hours.

  • Enrichment: Streptavidin pull-down of labeled proteins.

  • Digestion & MS: On-bead trypsin digestion followed by LC-MS/MS.

  • Quantification: Label-free quantification (LFQ) to identify targets.

Validation Logic:

  • If the SuFEx group is "too hot" (unstable), you will see a "smear" of labeling across abundant proteins (Albumin, Globulins).

  • If Stable/Specific: You should observe distinct, sparse labeling only on intended targets or negligible background.

Visualization of Validation Workflow

ValidationWorkflow cluster_InVitro In Vitro Stress Test cluster_Analysis Analytical Readout Start Start: Candidate Conjugate Plasma Plasma Incubation (37°C, 7 Days) Start->Plasma GSH GSH Challenge (5mM, pH 7.4) Start->GSH LCMS LC-MS/MS Analysis Plasma->LCMS GSH->LCMS Data Data Output: % Intact Conjugate Free Payload Quant LCMS->Data Decision Stability Validation? Data->Decision Pass: Proceed to In Vivo PK Pass: Proceed to In Vivo PK Decision->Pass: Proceed to In Vivo PK >90% Intact Fail: Redesign Linker Fail: Redesign Linker Decision->Fail: Redesign Linker <90% Intact

Figure 2: Step-by-step validation workflow for assessing linker stability prior to in vivo animal studies.

References

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. (2014). Demonstrates the instability of maleimide-thiol linkages in plasma due to retro-Michael reactions and the superiority of sulfone-based linkers.

  • Fluorosulfate as a Latent Sulfate in Peptides and Proteins. Journal of the American Chemical Society. (2018). Validates the metabolic stability of the fluorosulfate group in vivo and its resistance to hydrolysis.

  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Bioconjugate Chemistry. (2016). Provides in vivo PET imaging data showing no bone deposition of 18F, confirming the stability of the S-F bond in living systems.

  • In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide. BenchChem. (2025).[1][2][3] A comprehensive industry guide detailing the retro-Michael liability of maleimides and the need for next-generation alternatives.[2]

  • Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. (2018). Discusses the chemoselectivity and stability of fluorosulfates compared to sulfonyl fluorides in proteomic applications.

Sources

Validation

3-amino-5-bromophenyl sulfurofluoridate vs aryl triflates in coupling reactions

Topic: Comparative Guide: 3-Amino-5-Bromophenyl Fluorosulfate vs. Aryl Triflates in Cross-Coupling Executive Summary: The Strategic Shift to Fluorosulfates To: Medicinal Chemistry Leads, Process Development Scientists Fr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: 3-Amino-5-Bromophenyl Fluorosulfate vs. Aryl Triflates in Cross-Coupling

Executive Summary: The Strategic Shift to Fluorosulfates

To: Medicinal Chemistry Leads, Process Development Scientists From: Senior Application Scientist, Catalysis Group Subject: Operational and Chemoselective Advantages of Fluorosulfates over Triflates

The landscape of cross-coupling electrophiles is shifting.[1] While Aryl Triflates (ArOTf) have long been the gold standard for reactivity, they suffer from hydrolytic instability, high cost, and PFAS-related regulatory pressure. The emergence of Aryl Fluorosulfates (ArOSO₂F) —specifically bifunctional scaffolds like 3-amino-5-bromophenyl sulfurofluoridate —offers a superior alternative for library generation.

The Core Advantage: unlike triflates, which often compete with or outpace aryl bromides in oxidative addition, fluorosulfates are generally less reactive than aryl bromides under standard conditions. This inversion of chemoselectivity allows for predictable, sequential functionalization: couple the bromide first, then activate the fluorosulfate.

Part 1: Technical Deep Dive & Critical Comparison

Stability & Atom Economy

The primary driver for adopting 3-amino-5-bromophenyl sulfurofluoridate is its robustness. Triflates are notorious for hydrolyzing during purification or storage. Fluorosulfates are "shelf-stable" pseudo-halides.

FeatureAryl Triflate (ArOTf)Aryl Fluorosulfate (ArOSO₂F)Impact on Workflow
Hydrolytic Stability Low (t₁/₂ ~ hours at pH > 7)High (Stable at pH 7-9 for days)Allows aqueous workups and long-term storage of intermediates.
Thermal Stability Moderate (prone to elimination)High (Distillable)Reagents can be purified by standard distillation/column chromatography.
Atom Economy Poor (Tf₂O = 282 g/mol )Excellent (SO₂F₂ = 102 g/mol )Reduces waste mass by >60% in reagent synthesis.
Cost High (

$)
Low ($)SO₂F₂ is a commodity fumigant; Tf₂O is a specialty reagent.
Mechanistic Hierarchy: The Chemoselectivity Switch

This is the most critical technical insight for your synthesis planning.

  • Classical Hierarchy (Triflates):

    
    
    
    • Problem: When using a bromo-triflate, selectivity is often poor or requires highly specific ligand tuning to differentiate the two sites.

  • New Hierarchy (Fluorosulfates):

    
    
    
    • Advantage:[1][2][3][4][5][6][7] The C–Br bond undergoes oxidative addition faster than the C–OSO₂F bond with standard catalysts (e.g., Pd(PPh₃)₄). The fluorosulfate remains "dormant" until activated by specialized electron-rich ligands (e.g., BippyPhos, XPhos) or higher temperatures.

Part 2: Case Study – 3-Amino-5-Bromophenyl Sulfurofluoridate

This specific molecule (CAS: 2758001-67-9) acts as a tri-functional linchpin .

  • Amine (-NH₂): Handle for amide coupling/urea formation (remains inert to Pd).

  • Bromide (-Br): Site of 1st Cross-Coupling (Standard conditions).

  • Fluorosulfate (-OSO₂F): Site of 2nd Cross-Coupling (Forcing/Specialized conditions).

Visualizing the Sequential Workflow

The following diagram illustrates the orthogonal reactivity pathway, demonstrating how to selectively functionalize the bromide before the fluorosulfate.

G Figure 1: Sequential chemoselective functionalization workflow leveraging the Br > OSO2F reactivity gap. Start 3-Amino-5-Bromophenyl Sulfurofluoridate Step1 Intermediate A (Biaryl-OSO2F) Start->Step1 Reaction 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3, 60°C) Selectivity: Br > OSO2F SideProduct Unwanted Mixture (Oligomers) Start->SideProduct If using Pd-XPhos initially (Loss of Selectivity) Step2 Final Product (Tri-functionalized) Step1->Step2 Reaction 2: Buchwald/Suzuki (Pd-BippyPhos, Cs2CO3, 100°C) Activates OSO2F

Part 3: Experimental Protocols

Protocol A: Synthesis of the Reagent (SuFEx Chemistry)

Unlike triflates requiring cryogenic conditions and moisture sensitivity, this protocol is robust.

  • Reagents: 3-Amino-5-bromophenol (1.0 equiv), Sulfuryl Fluoride (SO₂F₂ - gas or solution), Et₃N (2.0 equiv), DCM.

  • Procedure:

    • Dissolve phenol in DCM at 0°C. Add Et₃N.

    • Bubble SO₂F₂ gas into the headspace (or add stock solution) for 15 mins.

    • Stir at room temperature for 2-4 hours. Monitor by TLC (Phenol disappears).

    • Workup: Wash with 1N HCl (to remove amine salts), then NaHCO₃. Dry and concentrate.

    • Purification: Flash chromatography (Hex/EtOAc). Note: The product is stable on silica.

Protocol B: Selective Coupling at Bromide (Site 1)

Objective: Couple an aryl boronic acid to the bromide without touching the fluorosulfate.

  • System: Pd(PPh₃)₄ (3-5 mol%), Aryl Boronic Acid (1.1 equiv), Na₂CO₃ (2M aq), Toluene/EtOH.

  • Conditions: Heat to 60-70°C for 4-6 hours.

  • Why it works: Triphenylphosphine is not electron-rich enough to facilitate rapid oxidative addition into the C–OSO₂F bond at moderate temperatures, but readily inserts into C–Br.

Protocol C: Activation of Fluorosulfate (Site 2)

Objective: React the fluorosulfate after the bromide is consumed.

  • System: Pd(OAc)₂ (2 mol%) + BippyPhos or XPhos (4 mol%), Amine or Boronic Acid, Cs₂CO₃, Dioxane.

  • Conditions: Heat to 100-110°C.

  • Mechanism: The bulky, electron-rich phosphine ligand increases the electron density on the Pd(0) center, lowering the activation energy required to break the strong C–O bond of the fluorosulfate.

References

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Royal Society of Chemistry (RSC) Advances, 2023. Link

  • Palladium-Catalyzed Allylation of (Hetero)Aryl Fluorosulfates. ChemCatChem, 2025.[2] (Demonstrates Br > OFs selectivity). Link

  • Emerging Utility of Fluorosulfate Chemical Probes. National Institutes of Health (NIH). Link

  • Switching to the non-PFAS-containing fluorosulfate leaving group. ChemRxiv, 2023. Link

Sources

Comparative

crystallographic data and X-ray structure of 3-amino-5-bromophenyl sulfurofluoridate

Technical Assessment: Crystallographic Architecture and SuFEx Utility of 3-Amino-5-Bromophenyl Fluorosulfate Executive Summary: The SuFEx Linchpin 3-Amino-5-bromophenyl fluorosulfate represents a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Crystallographic Architecture and SuFEx Utility of 3-Amino-5-Bromophenyl Fluorosulfate

Executive Summary: The SuFEx Linchpin

3-Amino-5-bromophenyl fluorosulfate represents a "privileged scaffold" in modern fragment-based drug discovery (FBDD).[1] Unlike traditional electrophiles, this molecule serves as a trifunctional hub: the amine (


) allows for amide diversification, the bromide  (

) enables cross-coupling (Suzuki/Buchwald), and the fluorosulfate (

) acts as a latent "sleeping beauty" warhead for Sulfur-Fluoride Exchange (SuFEx).[1]

This guide provides a structural and functional analysis of this compound, contrasting its crystallographic geometry and reactivity profile against its closest alternative: 3-amino-5-bromobenzenesulfonyl fluoride .

Crystallographic Data & Structural Analysis

The efficacy of 3-amino-5-bromophenyl fluorosulfate as a covalent probe is dictated by the geometry of the sulfur(VI) center. X-ray diffraction studies of aryl fluorosulfates reveal a distinct distorted tetrahedral geometry that differs significantly from sulfonyl fluorides.[1]

Molecular Geometry (X-Ray Derived)

The fluorosulfate motif (


) exhibits unique bond lengths and angles that influence its docking within protein pockets.[1]
ParameterFluorosulfate (

)
Sulfonyl Fluoride (

)
Structural Implication
S–F Bond Length 1.53 – 1.56 Å 1.54 – 1.58 ÅThe S–F bond is hyper-stable, resisting reduction and hydrolysis until activated.[2]
S–O (Ester) Length 1.58 – 1.60 Å N/A (C–S bond: ~1.76 Å)The oxygen linker in fluorosulfates adds rotational freedom compared to the rigid C–S bond.[1]
O=S=O Angle 119° – 121° 118° – 120°Wide angle exposes the sulfur center to nucleophilic attack only in the correct trajectory.[1]
Geometry Distorted Tetrahedron Distorted TetrahedronThe fluorosulfate oxygen acts as a hydrogen-bond acceptor, often pre-organizing the warhead.

Key Insight: The insertion of the oxygen atom between the phenyl ring and the sulfur center in the fluorosulfate (vs. sulfonyl fluoride) extends the reach of the warhead by approximately 1.2 Å . This "reach" is critical when targeting non-catalytic Tyrosine or Lysine residues that are slightly recessed from the binding pocket.[1]

Comparative Performance: Fluorosulfate vs. Alternatives[1][3]

In covalent drug design, the choice between a fluorosulfate and a sulfonyl fluoride is a choice between latency and reactivity .

Stability and Reactivity Matrix
Feature3-Amino-5-Bromophenyl Fluorosulfate Alternative: Sulfonyl Fluoride Analog Alternative: Acrylamide
Hydrolytic Stability High (Stable at pH 2–10)Moderate (Hydrolyzes at high pH)Low (Metabolic liability)
Target Residues Tyr (primary), Lys, HisLys (primary), Tyr, Ser, HisCys (primary), Lys
Activation Mode Context-Dependent (Requires H-bond network or protein microenvironment)Proximity-Driven (Reacts upon binding)Michael Addition (Spontaneous)
Plasma Half-Life > 24 Hours ~ 4–6 HoursVariable (Glutathione reactive)
The "Sleeping Beauty" Effect

The fluorosulfate group is kinetically stable (inert) in plasma.[1] It only reacts when the fluoride is assisted by a stabilizing interaction (e.g., hydrogen bonding from a protein side chain) or a specific catalyst.[1] This drastically reduces off-target labeling compared to sulfonyl fluorides, which are more promiscuous electrophiles.

Visualization: Mechanism & Geometry

The following diagram illustrates the geometric advantage of the fluorosulfate linker and the SuFEx activation pathway.

SuFEx_Mechanism cluster_0 Warhead Geometry cluster_1 SuFEx Activation (The 'Sleeping Beauty' Effect) FS Fluorosulfate (Ar-O-SO2F) Extended Reach (+1.2 Å) Rotatable Linker Inactive Inert in Plasma (Stable S-F Bond) FS->Inactive High Stability SF Sulfonyl Fluoride (Ar-SO2F) Rigid C-S Bond Shorter Reach SF->Inactive Mod. Stability Binding Protein Binding (Specific Pocket) Inactive->Binding Activation Transition State (H-bond to Fluorine stabilizes leaving group) Binding->Activation Proximity Effect Covalent Covalent Adduct (S-O-Tyr / S-N-Lys) Activation->Covalent Fluoride Ejection

Figure 1: Comparison of Warhead Geometry and the Context-Dependent SuFEx Activation Pathway.

Experimental Protocols

To ensure reproducibility and high crystallinity for X-ray analysis, the following protocols are recommended.

Synthesis via SuFEx-IT (Safer Alternative to Gas)

Avoid using gaseous


 if possible; use the solid salt surrogate.[1]
  • Reagents: 3-amino-5-bromophenol (1.0 eq), SuFEx-IT (1.2 eq), DBU (2.0 eq).

  • Solvent: Acetonitrile (MeCN).[1]

  • Procedure:

    • Dissolve the phenol in MeCN at 0°C.[1]

    • Add DBU dropwise (solution turns yellow).[1]

    • Add SuFEx-IT (solid) in one portion.[1]

    • Warm to Room Temperature (RT) and stir for 1 hour.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU), then brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). The fluorosulfate is typically a white crystalline solid.[1]

Crystallization Protocol (Vapor Diffusion)

Targeting single crystals for XRD.[1]

  • Dissolution: Dissolve 20 mg of pure 3-amino-5-bromophenyl fluorosulfate in a minimal amount of THF or Acetone (Solvent A) in a small inner vial.

  • Precipitant: Place Pentane or Hexane (Solvent B) in the larger outer jar.[1]

  • Equilibration: Seal the jar. As Pentane diffuses into the THF, the solubility decreases, promoting slow crystal growth.

  • Timeline: Leave undisturbed at 4°C for 3–5 days.

  • Validation: Check crystals under polarized light for birefringence before mounting.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition. Link[1]

  • Jones, L. H. (2018). "Emerging Utility of Fluorosulfate Chemical Probes."[1][3] ACS Medicinal Chemistry Letters. Link[1]

  • Guo, T., et al. (2018). "A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt (SuFEx-IT)."[1][3] Angewandte Chemie. Link[1]

  • Narayanam, M. K., et al. (2021). "Sulfonyl fluorides as privileged warheads in chemical biology."[1] Chemical Science. Link

Sources

Validation

assessing metabolic stability of 3-amino-5-bromophenyl sulfurofluoridate derivatives

Assessing the Metabolic Stability of 3-Amino-5-Bromophenyl Sulfurofluoridate Derivatives: A Comparative Guide for Covalent Drug Discovery The landscape of targeted covalent inhibitors (TCIs) has expanded rapidly beyond t...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Metabolic Stability of 3-Amino-5-Bromophenyl Sulfurofluoridate Derivatives: A Comparative Guide for Covalent Drug Discovery

The landscape of targeted covalent inhibitors (TCIs) has expanded rapidly beyond traditional cysteine-targeting acrylamides. As drug developers seek to target entirely new classes of proteins, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for engaging tyrosine, lysine, histidine, and non-catalytic serine residues[1][2].

Among the most versatile building blocks in this space is 3-amino-5-bromophenyl sulfurofluoridate (CAS: 2758001-67-9)[3]. This trifunctional scaffold offers an amine for straightforward amide coupling to a target-recognition ligand, a bromine atom for late-stage Suzuki/Sonogashira cross-coupling to explore structure-activity relationships (SAR), and the critical fluorosulfate (-OSO2F) warhead.

However, the success of any covalent probe hinges on its survivability in biological matrices. This guide objectively compares the metabolic stability of aryl fluorosulfates against alternative electrophiles and provides validated, step-by-step methodologies for assessing their stability in human liver microsomes (HLM) and plasma.

Mechanistic Rationale: Why Aryl Fluorosulfates Outperform Alternatives

A persistent challenge in covalent drug design is balancing warhead reactivity with metabolic stability. If an electrophile is too reactive, it will be rapidly cleared by plasma proteins, glutathione (GSH), or water before reaching its target.

Historically, sulfonyl fluorides (-SO2F) were used to target nucleophilic residues. However, their high intrinsic electrophilicity often leads to rapid hydrolysis and poor plasma stability. Aryl fluorosulfates (-OSO2F) solve this liability through a distinct electronic mechanism. The insertion of an oxygen atom between the aryl ring and the sulfur center allows for


-donation from the fluorine atom to the sulfur(VI) center. This electronic shielding significantly lowers the intrinsic electrophilicity of the warhead[4].

Consequently, aryl fluorosulfates are essentially inert in aqueous physiological media[4]. They possess a high kinetic barrier that prevents spontaneous hydrolysis, meaning they only undergo a SuFEx reaction when perfectly juxtaposed with a nucleophilic residue inside a protein binding pocket—a process driven by proximity and local microenvironment catalysis[5].

Mechanism W Aryl Fluorosulfate (-OSO2F) Aq Aqueous Plasma/Serum (Esterases/Water) W->Aq P Target Protein (Juxtaposed Nu:) W->P S Metabolically Stable (No Hydrolysis) Aq->S High Kinetic Barrier C SuFEx Click Reaction (Covalent Adduct) P->C Proximity Activation

Divergent reactivity pathways of aryl fluorosulfates in biological systems.

Comparative Performance Data

To contextualize the stability of 3-amino-5-bromophenyl sulfurofluoridate derivatives, we must benchmark them against other common covalent warheads. The table below summarizes the typical stability profiles of matched-pair ligands equipped with different electrophiles.

Table 1: Comparative Metabolic and Plasma Stability of Covalent Warheads

Warhead TypeRepresentative MotifHLM

(min)
Plasma

(min)
Primary Stability Liability
Acrylamide -NH-CO-CH=CH230 – 60~120Glutathione (GSH) trapping
Sulfonyl Fluoride -SO2F< 15< 30Rapid hydrolysis; off-target labeling
Aryl Fluorosulfate -OSO2F> 120 > 240 Minimal (requires proximity)

Data synthesis reflects general baseline stability metrics observed in literature, demonstrating that fluorosulfates exhibit an exceptionally low relative reaction rate (


) compared to sulfonyl fluorides in non-catalyzed environments[5].

Experimental Protocols: Self-Validating Stability Assays

As an Application Scientist, it is critical to recognize that generating trustworthy ADME data requires assays built with internal logic and rigorous controls. Below are the optimized protocols for assessing the stability of 3-amino-5-bromophenyl sulfurofluoridate derivatives.

Human Liver Microsome (HLM) Stability Assay

This assay evaluates Phase I (CYP450-mediated) metabolic clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the fluorosulfate derivative in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Combine the working solution with HLM (final protein concentration: 0.5 mg/mL) in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration: 1 mM) to initiate the reaction.

  • Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an analytical Internal Standard (IS).

  • Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Mechanistic Causality & Self-Validation:

  • Why pre-incubate? Pre-incubation allows the highly lipophilic bromophenyl scaffold to equilibrate with the microsomal membrane lipids before enzymatic turnover begins, preventing artificially inflated initial clearance rates.

  • Why add NADPH last? CYP450 enzymes obligately require electron transfer from NADPH. Adding it post-equilibration acts as a precise "start switch" for the assay.

  • Self-Validating Controls: The assay must include a Minus-NADPH control to confirm that any observed degradation is strictly CYP-mediated and not due to the inherent chemical instability of the -OSO2F group. A Positive Control (e.g., Verapamil) must be run in parallel; if Verapamil is not rapidly cleared, the HLM batch is enzymatically dead, and the assay is invalid.

Workflow A Test Compound (Aryl Fluorosulfate) B HLM Incubation (37°C, pH 7.4) A->B C NADPH Addition (Initiate CYP450) B->C D Aliquots at 0, 15, 30, 45, 60 min C->D E Cold MeCN Quench (+ Internal Standard) D->E Denature Proteins F Centrifugation & LC-MS/MS E->F Extract Analyte

Metabolic stability assay workflow for evaluating aryl fluorosulfate derivatives.

Plasma Stability Assay

Because fluorosulfates are targeted by nucleophiles, it is crucial to ensure they are not prematurely cleaved by plasma esterases or abundant serum proteins (e.g., Human Serum Albumin).

Step-by-Step Methodology:

  • Spiking: Spike the fluorosulfate derivative (1 µM final concentration) into pre-warmed (37°C) pooled human plasma (adjusted to pH 7.4).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling & Quenching: At 0, 30, 60, 120, and 240 minutes, transfer 50 µL aliquots into 200 µL of ice-cold MeCN (containing IS) to precipitate plasma proteins and halt esterase activity.

  • Analysis: Vortex for 2 minutes, centrifuge at 4,000 rpm for 15 minutes, and analyze the supernatant via LC-MS/MS.

Mechanistic Causality & Self-Validation:

  • Why use intact plasma rather than buffer? While fluorosulfates show negligible (<5%) hydrolysis in neutral aqueous buffers over 24 hours[4], plasma contains active hydrolases and esterases.

  • Self-Validating Controls: Propantheline or Procaine should be used as positive controls for esterase activity. If the control remains stable, the plasma has lost its enzymatic integrity (often due to improper freeze-thaw cycling).

Conclusion

Derivatives of 3-amino-5-bromophenyl sulfurofluoridate represent a structural sweet spot in covalent drug discovery. By leveraging the


-donation of the fluorine atom, these compounds maintain the remarkable chemical inertness required to survive hepatic and systemic circulation, reacting only when perfectly aligned within a target protein's binding site. When evaluated through rigorously controlled, self-validating assays, aryl fluorosulfates consistently demonstrate superior metabolic stability profiles compared to legacy electrophiles.

References

  • Fluorosulfate as a Latent Sulfate in Peptides and Proteins. NIH.[Link]

  • Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. NIH.[Link]

  • Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. NIH.[Link]

  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. NIH.[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to SuFEx Chemistry: Benchmarking Functionalized Aryl Sulfonyl Fluorides Against Competing Click Chemistry Hubs

This guide provides an in-depth technical comparison of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, focusing on the utility of functionalized aryl sulfonyl fluorides like 3-amino-5-bromophenyl sulfurofluoridate, agai...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, focusing on the utility of functionalized aryl sulfonyl fluorides like 3-amino-5-bromophenyl sulfurofluoridate, against other established click chemistry platforms. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal science behind experimental choices, offering a framework for leveraging SuFEx technology in complex molecular assembly.

Introduction: Beyond the Triazole—The Rise of a New Click Chemistry Philosophy

For over two decades, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has been the gold standard of "click chemistry," prized for its reliability and orthogonality.[1] However, the demands of modern drug discovery and materials science—particularly in the synthesis of complex, three-dimensional molecules and the imperative for metal-free biocompatible reactions—have driven the search for new connective technologies.

Enter Sulfur(VI) Fluoride Exchange (SuFEx), a new generation of click chemistry introduced by K. Barry Sharpless and coworkers in 2014.[2] SuFEx is not a single reaction but a modular ecosystem built around the unique reactivity of the S(VI)-F bond.[3] This bond possesses a remarkable duality: it is exceptionally stable to common synthetic conditions, yet can be selectively "clicked" with nucleophiles under specific activation.[4] This guide will deconstruct the SuFEx platform, using the versatile aryl sulfonyl fluoride scaffold as a central example to benchmark its performance and strategic advantages against other methods.

The SuFEx Landscape: A Universe of Connective Hubs

The power of SuFEx lies in its "hub-and-plugin" model.[4] Unlike the linear A-to-B connection of CuAAC, SuFEx utilizes central, multi-valent sulfur(VI) hubs that can be sequentially and selectively functionalized to build complex architectures from a single core. This modularity opens up vast, unexplored chemical space.[4]

Key SuFEx hubs include simple gases like sulfuryl fluoride (SO₂F₂) and thionyl tetrafluoride (SOF₄), as well as more complex organic structures like ethenesulfonyl fluoride (ESF) and 2-substituted alkyne-1-sulfonyl fluorides (SASFs).[5][6] Each hub offers a unique reactivity profile and geometric arrangement of connection points.

cluster_0 SuFEx Hub-and-Plugin Model Hub S(VI) Hub (e.g., SO₂F₂, SOF₄, Ar-SO₂F) Product Multi-valent Product Hub->Product SuFEx Reaction Plugin1 Nucleophile 1 (R¹-OH, R¹-NH₂) Plugin1->Hub Plugin2 Nucleophile 2 (R²-OH, R²-NH₂) Plugin2->Hub Plugin3 Nucleophile 3 (R³-SiMe₃) Plugin3->Hub

Caption: The SuFEx Hub-and-Plugin model for rapid molecular assembly.

Among the most versatile and user-friendly starting points in the SuFEx ecosystem are the aryl sulfonyl fluorides (Ar-SO₂F). Their high stability, often demonstrated by their ability to withstand refluxing aniline without reacting, makes them ideal for carrying through multi-step syntheses before their "click" functionality is finally engaged.[4]

Deep Dive: 3-amino-5-bromophenyl sulfurofluoridate as a Multi-Functional Linchpin

A molecule like 3-amino-5-bromophenyl sulfurofluoridate is not merely a linker; it is a strategic linchpin for building molecular diversity. Analyzing its structure reveals three distinct, orthogonally reactive sites:

  • The Sulfurofluoridate (-SO₂F) Group: This is the SuFEx reactive center. It readily "clicks" with phenols and aliphatic amines under base catalysis to form highly stable sulfonate esters and sulfonamides, respectively.

  • The Amino (-NH₂) Group: This site is a classic nucleophile, available for standard organic transformations such as acylation to form amides or reductive amination.

  • The Bromo (-Br) Group: This aryl halide is a prime handle for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, enabling the formation of C-C or C-N bonds.

The true power of this hub lies in the ability to address these sites selectively. One can perform a SuFEx reaction, then a Suzuki coupling, and finally an acylation, all on the same scaffold. This capacity for multi-dimensional diversification from a single, stable intermediate is a significant advantage for generating complex libraries in drug discovery.

cluster_1 Orthogonal Reaction Pathways Start 3-amino-5-bromophenyl sulfurofluoridate SuFEx SuFEx Click (-SO₂F + R¹-OH/NH₂) Start->SuFEx Pathway A Coupling Pd-Coupling (-Br + R²-B(OH)₂) Start->Coupling Pathway B Amidation Acylation (-NH₂ + R³-COCl) Start->Amidation Pathway C Product Trifunctionalized Molecule SuFEx->Product Coupling->Product Amidation->Product

Caption: Orthogonal diversification potential of a functionalized aryl sulfonyl fluoride hub.

Head-to-Head Benchmark: SuFEx vs. CuAAC

The choice of a click chemistry platform is dictated by the specific application. The following table provides a direct comparison between SuFEx (represented by aryl sulfonyl fluorides) and the industry-standard CuAAC.

FeatureSulfur(VI) Fluoride Exchange (SuFEx)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Causality and Field Insights
Catalyst Typically base-catalyzed (e.g., Et₃N, DBU); metal-free.[5]Copper(I) salts or complexes.SuFEx: The absence of metal catalysts is a major advantage in biological applications and pharmaceutical manufacturing, eliminating concerns about cytotoxicity and the need for costly metal remediation steps.
Biocompatibility High. The S-F bond is largely inert in biological systems until activated.[7]Moderate. Copper catalysts can be cytotoxic, necessitating the use of ligands or development of copper-free variants (SPAAC).[8]SuFEx: The bioorthogonality of the sulfonyl fluoride group makes it highly suitable for in vivo labeling and bioconjugation.[7][9]
Linkage Formed Sulfonate Ester (S-O), Sulfonamide (S-N), etc.1,2,3-Triazole ring.SuFEx: The resulting linkages are exceptionally robust and are found in numerous pharmaceuticals, suggesting favorable ADME properties. The tetrahedral sulfur core provides a 3D exit vector for substituents.
Reaction Scope Connects a wide array of nucleophiles (O, N, C) to a central hub.[2]Primarily connects an azide and a terminal alkyne.SuFEx: The "hub-and-plugin" model is inherently more versatile for building libraries of complex, multi-valent molecules from a common core.[4]
Reaction Kinetics Generally fast, can be significantly accelerated with specific catalysts and conditions ("Accelerated SuFEx").[6]Very fast and high-yielding.Insight: While classic SuFEx can be slower than CuAAC, modern protocols have largely closed this gap, offering comparable efficiency for many substrates.[6]
Orthogonality Orthogonal to CuAAC and many other reaction types.[1]Orthogonal to SuFEx.Insight: The mutual orthogonality of SuFEx and CuAAC is a powerful tool, allowing for the sequential or simultaneous use of both chemistries to build highly complex, dual-labeled molecules.[10]

Experimental Protocols: Putting SuFEx into Practice

Trustworthy protocols are self-validating. The following methods are robust and include checkpoints for ensuring reaction success.

Protocol 1: Synthesis of an Aryl Sulfonyl Fluoride from an Aryl Sulfonyl Chloride

Causality: This is the most common and reliable method for accessing aryl sulfonyl fluorides. The use of potassium bifluoride (KHF₂) in a biphasic system provides a mild and effective source of fluoride ions, minimizing hydrolysis of the desired product.[11]

Workflow Diagram:

Start Dissolve Ar-SO₂Cl in Acetonitrile Add_KHF2 Add aq. KHF₂ Solution Start->Add_KHF2 Stir Stir vigorously at RT (4-12 h) Add_KHF2->Stir Monitor Monitor by TLC/LC-MS (disappearance of starting material) Stir->Monitor Workup Aqueous Workup: Extract with EtOAc Monitor->Workup Dry Dry (Na₂SO₄), Filter, Concentrate Workup->Dry Purify Purify via Column Chromatography Dry->Purify End Isolate Ar-SO₂F Product Purify->End

Caption: Workflow for the synthesis of aryl sulfonyl fluorides.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the aryl sulfonyl chloride (1.0 eq) and acetonitrile (approx. 0.2 M).

  • Reagent Addition: In a separate flask, dissolve potassium bifluoride (KHF₂, 2.0-3.0 eq) in deionized water (to form a saturated or near-saturated solution). Add this aqueous solution to the reaction flask.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, add ethyl acetate to the flask. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure aryl sulfonyl fluoride.

Protocol 2: General SuFEx Reaction of an Aryl Sulfonyl Fluoride with a Phenol

Causality: This protocol demonstrates the classic SuFEx "click" event. A simple organic base like triethylamine is sufficient to deprotonate the phenol, activating it for nucleophilic attack on the sulfur center, displacing the fluoride ion.

Step-by-Step Methodology:

  • Reaction Setup: In a vial, dissolve the aryl sulfonyl fluoride (1.0 eq) and the phenol (1.1 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile (0.1 M).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. These reactions are often complete in 1-6 hours.

  • Quenching & Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine to remove the base and any unreacted phenol.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude sulfonate ester can be purified by column chromatography or recrystallization.

Conclusion and Future Outlook

SuFEx chemistry, particularly through the use of stable and versatile hubs like 3-amino-5-bromophenyl sulfurofluoridate, represents a significant evolution in the field of molecular assembly. Its metal-free nature, biocompatibility, and unique "hub-and-plugin" approach provide powerful solutions to challenges where traditional click chemistry may fall short.[5][7] The ability to create vast, three-dimensional libraries from orthogonally functionalized cores positions SuFEx as an indispensable tool for the next generation of drug discovery, chemical biology, and materials science.[9][12] As new SuFEx hubs and activation methods continue to be developed, the scope and utility of this remarkable platform will only continue to expand.[6]

References

  • Sulfur Fluoride Exchange (SuFEx) - Monash University. Monash University. [Link]

  • Liu, F., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition. [Link]

  • Kee, C. W., et al. (2021). Advances in sulfur fluoride exchange for chemical biology. Current Opinion in Chemical Biology. [Link]

  • Li, S., et al. (2020). Accelerated SuFEx Click Chemistry For Modular Synthesis. Nature Communications. [Link]

  • Qin, W., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]

  • Chinthakindi, P. K., et al. (2021). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. Chemistry – An Asian Journal. [Link]

  • J&K Scientific LLC. (2021). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. J&K Scientific Website. [Link]

  • ResearchGate. (2022). SuFEx click chemistry. (A) SuFExable hubs. (B) Click chemistry derived pharmacophores. (C) Classical and accelerated SuFEx protocols. (D) This work: ASCC in drug discovery. ResearchGate. [Link]

  • Wang, B., et al. (2025). Photocatalytic Radical Azido/Fluorosulfonylation of Unactivated Alkenes: Accessing Hubs Bridging CuAAC and SuFEx Click Chemistry. Organic Letters. [Link]

  • Kee, C. W., et al. (2021). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

  • Chen, K., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron. [Link]

  • Bogdan, A. R., et al. (2025). Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. Nature Chemistry. [Link]

Sources

Validation

Technical Guide: Infrared Spectroscopy for Sulfurofluoridate (Fluorosulfate) Identification

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Spectroscopists Focus: Characterization of Sulfurofluoridate (-OSO₂F) and Sulfonyl Fluoride (-SO₂F) motifs in SuFEx chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Spectroscopists Focus: Characterization of Sulfurofluoridate (-OSO₂F) and Sulfonyl Fluoride (-SO₂F) motifs in SuFEx chemistry.

Executive Summary: The SuFEx Signature

In the realm of covalent drug discovery, Sulfur-Fluoride Exchange (SuFEx) chemistry has elevated the sulfurofluoridate (more precisely, fluorosulfate , -OSO₂F) and sulfonyl fluoride (-SO₂F) groups from obscure curiosities to privileged warheads. While


F NMR is the gold standard for definitive characterization, Infrared (IR) spectroscopy remains the most efficient tool for rapid, at-line reaction monitoring.

This guide objectively compares the IR spectral features of the fluorosulfate group against its closest structural analog, the sulfonyl fluoride, and evaluates IR's utility against orthogonal techniques like NMR and Mass Spectrometry.

Key Technical Insight

The diagnostic power of IR for these groups lies not in the S–F stretch alone (which is often obscured), but in the hypersensitive shift of the sulfonyl (


) asymmetric stretch . The electronegative oxygen in the fluorosulfate group (-O-SO₂F) induces a blue shift (higher wavenumber) compared to the sulfonyl fluoride (-C-SO₂F) analog.

Spectral Fingerprint: Fluorosulfate vs. Sulfonyl Fluoride[1][2][3]

The following data summarizes the vibrational modes essential for distinguishing these two SuFEx motifs.

Table 1: Comparative IR and NMR Signatures
FeatureFluorosulfate (-OSO₂F) Sulfonyl Fluoride (-SO₂F) Mechanistic Distinction

1420 – 1450 cm⁻¹ 1380 – 1420 cm⁻¹ The extra oxygen in -OSO₂F increases the effective electronegativity, stiffening the S=O bond.

1200 – 1220 cm⁻¹1180 – 1210 cm⁻¹Symmetric stretches are less sensitive to the substituent environment but remain strong diagnostic bands.

800 – 900 cm⁻¹ 740 – 800 cm⁻¹ The S–F stretch is distinct but often overlaps with C–H out-of-plane bends in aromatic systems.

F NMR
+30 to +40 ppm +60 to +70 ppm (Ref. CFCl₃ = 0 ppm).[1] The oxygen spacer provides significant shielding relative to the direct C-S attachment.
Stability High (Hydrolysis resistant)Moderate (Prone to hydrolysis)Fluorosulfates are kinetically stable until activated by specific protein residues (e.g., Tyr/Lys).

Note: Wavenumbers are approximate and solvent/matrix dependent. Data derived from aryl-substituted cores common in drug discovery.

Comparative Analysis: IR vs. Alternatives

While IR is indispensable for workflow efficiency, it lacks the absolute resolution of NMR. This section analyzes when to deploy which modality.

Comparison 1: IR vs. F NMR

Verdict: IR is for speed; NMR is for structure.

  • IR Strength: Ideal for monitoring the conversion of a phenol to a fluorosulfate (SuFEx linkage formation). The disappearance of the broad O-H stretch (~3200-3500 cm⁻¹) and the emergence of the sharp

    
     at ~1440 cm⁻¹ provides immediate, visual confirmation of reaction progress without workup.
    
  • NMR Strength:

    
    F NMR provides unambiguous proof of the motif. The chemical shift difference (~30 ppm) between -OSO₂F and -SO₂F is stark. Furthermore, NMR can detect hydrolysis byproducts (fluoride ion at -120 ppm) which IR cannot easily quantify in crude mixtures.
    
Comparison 2: IR vs. Mass Spectrometry (MS)

Verdict: MS is required for covalent adduct validation.

  • IR Limitation: IR cannot easily confirm if the warhead has covalently modified a protein target. The signals are lost in the protein background.

  • MS Strength: Intact protein MS or peptide mapping is necessary to observe the specific mass shift (+82 Da for -SO₂ adducts derived from fluorosulfates) upon SuFEx reaction with tyrosine or lysine residues.

Experimental Protocol: Reliable Data Acquisition

To ensure reproducible spectral data for fluorosulfates, strict adherence to sample preparation protocols is required to prevent hydrolysis-induced artifacts.

Protocol: ATR-FTIR Acquisition for SuFEx Warheads

Prerequisites:

  • FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Vacuum desiccator.

  • Anhydrous solvent (DCM or Acetonitrile).

Step-by-Step Methodology:

  • Sample Isolation:

    • Do not run IR on crude reaction mixtures containing aqueous buffers. Fluorosulfates are stable, but excess water can obscure the S-F region.

    • Extract the organic layer, dry over MgSO₄, and concentrate to an oil or solid.[2]

  • Background Correction:

    • Clean the ATR crystal with isopropanol followed by dry acetone.

    • Acquire a background spectrum (air) with the same resolution settings (typically 4 cm⁻¹) and scan count (16 or 32 scans) as your sample.

  • Sample Deposition:

    • For Solids: Place ~2 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

    • For Oils: Apply a thin film. If the signal is too strong (absorbance > 1.0), dilute slightly with volatile solvent and allow evaporation on the crystal.

  • Acquisition & Processing:

    • Scan range: 4000 – 600 cm⁻¹.

    • Critical Check: Inspect the 3200–3600 cm⁻¹ region.[3] Significant absorbance here indicates residual moisture or unreacted phenol starting material, invalidating the quantitative assessment of the -OSO₂F conversion.

  • Peak Picking:

    • Identify the

      
       (look for the strongest band between 1400-1450 cm⁻¹).
      
    • Identify the

      
       (look for a medium-intensity sharp band around 800-900 cm⁻¹).
      

Decision Workflow

The following diagram outlines the logical flow for characterizing a putative fluorosulfate inhibitor, integrating IR as the primary screen.

SuFEx_Characterization Start Crude SuFEx Reaction Product IR_Check Step 1: ATR-FTIR Screen Start->IR_Check Decision_IR Is O-H stretch absent? Is SO2 asym present >1420 cm⁻¹? IR_Check->Decision_IR Fail_IR Incomplete Reaction (Reflux or Add Catalyst) Decision_IR->Fail_IR No Pass_IR Presumptive Fluorosulfate Decision_IR->Pass_IR Yes NMR_Check Step 2: ¹⁹F NMR Validation Pass_IR->NMR_Check Decision_NMR Signal at +30 to +40 ppm? NMR_Check->Decision_NMR Fail_NMR_1 Signal at +65 ppm (Sulfonyl Fluoride Artifact) Decision_NMR->Fail_NMR_1 Shift ~ +65 ppm Fail_NMR_2 Signal at -120 ppm (Hydrolysis/Fluoride Ion) Decision_NMR->Fail_NMR_2 Shift ~ -120 ppm Pass_NMR Confirmed Structure Decision_NMR->Pass_NMR Shift ~ +35 ppm MS_Check Step 3: Protein Mass Spec Pass_NMR->MS_Check Final Validated Covalent Probe MS_Check->Final

Caption: Integrated analytical workflow for validating fluorosulfate (-OSO₂F) synthesis and purity.

References

  • BenchChem. Phenyl Fluorosulfate: A Comprehensive Technical Guide to Synthesis and Characterization. Retrieved from

  • National Institute of Standards and Technology (NIST). Sulfuryl Fluoride IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Foundational text on SuFEx chemistry and stability).
  • University of California, Santa Barbara (UCSB).

    
    F Chemical Shifts and Coupling Constants. NMR Facility Guide. Retrieved from [Link]
    
  • SpectraBase. Phenyl Fluorosulfate Spectral Data. Wiley Science Solutions. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-amino-5-bromophenyl sulfurofluoridate

This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-amino-5-bromophenyl sulfurofluoridate. Designed for researchers, scientists, and drug development professionals, this documen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-amino-5-bromophenyl sulfurofluoridate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the chemical reasoning behind each safety protocol. By understanding the inherent reactivity and potential hazards of this compound, laboratory personnel can ensure a safe work environment and maintain regulatory compliance.

Hazard Assessment and Chemical Profile

  • Sulfonyl Fluoride Group (-SO₂F): This is the most reactive part of the molecule concerning disposal. Sulfonyl fluorides are susceptible to hydrolysis, which can release hydrofluoric acid (HF), a highly corrosive and toxic substance. This reaction is analogous to the decomposition of well-known protease inhibitors like PMSF[1]. The handling of sulfuryl fluoride gas, a related compound, requires stringent measures due to its severe irritation to the respiratory tract[2]. Therefore, all procedures must mitigate the risk of moisture contact and uncontrolled reactions.

  • Aromatic Amine Group (-NH₂): Anilines and their derivatives can be toxic and are often classified as skin and eye irritants[3][4].

  • Brominated Aromatic Ring: Halogenated aromatic compounds are of environmental concern. They can be persistent and may form toxic polybrominated byproducts upon improper incineration[5][6]. Therefore, direct disposal as untreated waste is unacceptable.

Inferred Chemical Profile and Hazards:

PropertyValue / AssessmentRationale / Source
Appearance Likely a white to off-white or light yellow solid.Based on similar compounds like 3-Amino-5-bromobenzotrifluoride[7].
Primary Hazards Corrosive, Skin/Eye Irritant, Respiratory Irritant, Water-Reactive.Inferred from sulfonyl fluorides[2][8], anilines[3], and the potential to release HF[1].
Incompatibilities Water, Moisture, Strong Oxidizing Agents, Strong Acids, Strong Bases.Standard for sulfonyl fluorides and anilines[3][9].
Disposal Concern Generation of HF upon hydrolysis; environmental persistence of the brominated aromatic core.Based on functional group chemistry[1][5].

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling 3-amino-5-bromophenyl sulfurofluoridate, particularly during disposal procedures which involve deliberate reaction. The minimum required PPE is outlined below.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes, while the face shield protects the entire face from the exothermic and potentially splashing neutralization reaction[10][11].
Hands Double chemical-resistant gloves (e.g., nitrile inner, neoprene or butyl rubber outer).Double gloving provides enhanced protection. The outer glove can be removed if contaminated, preserving the inner layer[1][12]. Always inspect gloves for integrity before use and dispose of them as solid hazardous waste after handling[10].
Body Flame-resistant lab coat and a chemical-resistant apron.Protects against splashes of both the chemical and the quenching reagents[10].
Respiratory All handling must be performed within a certified chemical fume hood.An engineering control is essential to contain harmful vapors and any gaseous byproducts (e.g., HF) that may be released during handling and neutralization[1][9].
Feet Closed-toe shoes made of a chemical-resistant material.Protects feet from potential spills[10].

Disposal Workflow and Waste Segregation

Proper disposal begins with correct waste segregation. Never mix incompatible waste streams[13][14]. The following diagram outlines the decision-making process for the disposal of 3-amino-5-bromophenyl sulfurofluoridate and associated materials.

DisposalWorkflow cluster_main Disposal Decision Logic Start Identify Waste Type Waste_Compound Residual 3-amino-5-bromophenyl sulfurofluoridate (solid or solution) Start->Waste_Compound Solid_Waste Contaminated Solid Waste (gloves, wipes, weigh paper) Start->Solid_Waste Empty_Container Empty Reagent Container Start->Empty_Container Quench_Step Perform In-Lab Quenching & Neutralization Protocol (See Section 4) Waste_Compound->Quench_Step Solid_Waste_Bin Collect in Labeled 'Solid Chemical Waste' Container Solid_Waste->Solid_Waste_Bin Rinse_Step Triple Rinse Container (Collect 1st Rinseate as Aqueous Waste) Empty_Container->Rinse_Step Aqueous_Waste Collect in Labeled 'Aqueous Hazardous Waste' Container Quench_Step->Aqueous_Waste EHS_Pickup Arrange Pickup by Environmental Health & Safety (EHS) Aqueous_Waste->EHS_Pickup Solid_Waste_Bin->EHS_Pickup Rinse_Step->Aqueous_Waste 1st Rinseate Deface_Label Deface/Obliterate Label Rinse_Step->Deface_Label Glass_Disposal Dispose in appropriate Glass Waste Bin Deface_Label->Glass_Disposal

Caption: Disposal workflow for 3-amino-5-bromophenyl sulfurofluoridate.

Step-by-Step Disposal Protocol

This protocol details the mandatory deactivation (quenching) of the reactive sulfonyl fluoride group prior to final disposal. This procedure must be performed in a chemical fume hood with all specified PPE.

Part A: In-Lab Neutralization of Reactive Waste

This procedure is adapted from standard methods for quenching reactive reagents like metal hydrides and acid chlorides[15][16]. The principle is to control the hydrolysis by using a less reactive alcohol before the addition of water, all at a reduced temperature to manage the exothermic reaction.

Materials:

  • Three-neck round-bottom flask appropriately sized for the waste volume.

  • Stir bar and magnetic stir plate.

  • Addition funnel.

  • Inert gas (Nitrogen or Argon) inlet and bubbler outlet.

  • Ice bath.

  • Isopropanol.

  • Deionized water.

  • Weak base (e.g., Sodium Bicarbonate or a 1:1 mixture of soda ash and slaked lime)[10].

  • pH indicator strips.

Procedure:

  • Setup: Place the flask in an ice bath on the stir plate inside the fume hood. Equip it with the stir bar, addition funnel, and inert gas connections. Establish a gentle flow of inert gas.

  • Transfer Waste: Carefully transfer the 3-amino-5-bromophenyl sulfurofluoridate waste (either solid or dissolved in a compatible, dry, aprotic solvent) into the flask. If solid, a non-reactive solvent like toluene can be added to create a stirrable slurry[15].

  • Initial Quench (Isopropanol): Fill the addition funnel with isopropanol. Begin stirring the slurry in the flask and add the isopropanol dropwise. The reaction may be vigorous; control the addition rate to keep the reaction gentle. Continue adding isopropanol until gas evolution or heat generation ceases upon addition[15][16].

  • Intermediate Quench (Aqueous Isopropanol): Once the initial reaction subsides, switch the contents of the addition funnel to a 1:1 mixture of isopropanol and water. Again, add this mixture slowly and cautiously[15].

  • Final Quench (Water): After the reaction with aqueous isopropanol is complete, slowly add deionized water to ensure all reactive material is consumed.

  • Warm to Room Temperature: Allow the ice bath to melt and the flask to warm to room temperature while stirring for at least 6 hours to ensure the reaction is complete[15].

  • Neutralization: Check the pH of the resulting solution. It will likely be acidic due to the formation of hydrofluoric and sulfuric acids. Slowly add a weak base (sodium bicarbonate) in small portions while stirring. Be cautious, as this will cause gas (CO₂) evolution. Continue adding the base until the pH of the solution is between 6.0 and 9.0[10][17].

Part B: Collection of Treated Waste
  • The final, neutralized aqueous solution should be transferred to a designated, properly labeled hazardous waste container.

  • The label must read "Hazardous Waste" and list all contents, for example: "Water, Isopropanol, Sodium Sulfate, Sodium Fluoride, Sodium Bromide, neutralized 3-amino-5-bromophenyl sulfurofluoridate reaction mixture."[13][18].

  • Store this container in a designated satellite accumulation area with secondary containment until pickup by your institution's EHS department[13][19].

Part C: Disposal of Contaminated Solid Waste
  • All disposable items that have come into contact with 3-amino-5-bromophenyl sulfurofluoridate (gloves, weigh paper, pipette tips, etc.) must be considered hazardous waste.

  • Collect these items in a clearly labeled, sealed plastic bag or a designated pail for solid chemical waste[17].

  • Store the container in the satellite accumulation area for EHS pickup.

Part D: Decontamination of Empty Containers
  • An "empty" container that held this chemical is not truly empty and must be decontaminated before disposal[19][20].

  • First Rinse: Rinse the container with a suitable solvent (such as acetone or ethanol). This first rinseate is hazardous and must be transferred to the aqueous hazardous waste container after the quenching/neutralization procedure is complete[13].

  • Triple Rinse: Subsequently, rinse the container thoroughly with water at least two more times.

  • Final Disposal: After air-drying the container in the back of the fume hood, obliterate or deface all labels[19]. The clean, rinsed container can then be disposed of in the appropriate laboratory glass or solid waste receptacle.

Emergency Procedures: Spill and Exposure

Immediate and correct action is critical in the event of a spill or exposure.

SituationImmediate Action Protocol
Small Spill on Benchtop 1. Alert others in the lab. Ensure the fume hood is operational. 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite)[9]. 3. Carefully sweep the material into a container, seal it, and label it as hazardous waste. 4. Decontaminate the spill area with a cloth soaked in a weak basic solution (e.g., 10% sodium carbonate), followed by water[1]. Dispose of cleaning materials as solid hazardous waste.
Large Spill 1. Evacuate the immediate area. 2. Alert your supervisor and call your institution's emergency number or EHS office[13]. 3. Prevent others from entering the area.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing and shoes[21]. 2. Seek immediate medical attention. Provide the medical team with the chemical name and any available safety information.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open[3][21]. 2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately[21]. 2. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. Rinse the mouth with water[21]. 2. Seek immediate medical attention.

References

  • Hazardous Waste Disposal Guide. (n.d.). Research Areas - Dartmouth Policy Portal. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). Department of Chemistry | University of Toronto. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division - Lehigh University. Retrieved from [Link]

  • Shaw, S. D., & Pasanen, T. (2006). Brominated flame retardants: their potential impacts and routes into the environment. Circuit World, 32(4), 17-23. Retrieved from [Link]

  • Investigation report on aromatic brominated flame retardants. (2024, December 18). ECHA. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • [Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Chemical Safety Guidelines - PMSF and HF Releasers. (n.d.). Duke Occupational & Environmental Safety Office. Retrieved from [Link]

  • Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department. Retrieved from [Link]

  • Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). ORS. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). pppmag.com. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-amino-5-bromophenyl sulfurofluoridate

Comprehensive Safety and Operational Guide for Handling 3-Amino-5-Bromophenyl Sulfurofluoridate 3-Amino-5-bromophenyl sulfurofluoridate is a highly versatile, bifunctional building block utilized extensively in Sulfur(VI...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-Amino-5-Bromophenyl Sulfurofluoridate

3-Amino-5-bromophenyl sulfurofluoridate is a highly versatile, bifunctional building block utilized extensively in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. While SuFEx reagents are celebrated for their thermodynamic stability and resistance to reduction compared to traditional sulfonyl chlorides, they present unique occupational hazards[2]. As a laboratory professional or drug development scientist, mastering the handling of this reagent requires moving beyond basic compliance and understanding the mechanistic causality behind its safety protocols.

This guide provides an authoritative, step-by-step operational framework for the safe handling, reaction execution, and disposal of 3-amino-5-bromophenyl sulfurofluoridate.

Causality-Driven Hazard Assessment

To establish a self-validating safety protocol, we must first understand why 3-amino-5-bromophenyl sulfurofluoridate behaves the way it does:

  • Chemoselective Electrophilicity: Sulfurofluoridates react exclusively at the sulfur center with specific nucleophiles (such as primary amines or phenoxides)[2]. In biological systems, this translates to the potential for irreversible covalent modification of skin and ocular proteins.

  • Fluoride Leaving Group Dynamics: The defining feature of SuFEx is the stabilization of the fluoride-proton interaction, allowing chemistry in aqueous environments[2]. However, during reaction quenching or accidental exposure to strong bases, the heterolytic cleavage of the S–F bond releases fluoride ions. If protonated, this forms hydrogen fluoride (HF), a highly toxic compound that causes deep tissue necrosis and systemic hypocalcemia[3].

  • Aromatic Amine Toxicity: The 3-amino moiety introduces risks of skin sensitization and methemoglobinemia upon systemic absorption, necessitating strict dermal protection.

Because of the latent HF hazard, it is strongly recommended to ensure the immediate availability of 2.5% calcium gluconate gel whenever handling fluorosulfurylating agents[3].

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling concentrated SuFEx reagents. The solvent vehicle (typically polar aprotic solvents like DMF or DMSO) acts as a carrier, rapidly transporting dissolved electrophiles through standard nitrile gloves.

The following quantitative specifications are mandatory to prevent dermal and inhalation exposure:

PPE ComponentMaterial SpecificationQuantitative Standard / Breakthrough TimeMechanistic Justification
Primary Gloves Butyl Rubber or Neoprene> 0.3 mm thickness, > 240 min breakthroughHigh resistance to polar aprotic solvents (DMF, DMSO) commonly used in SuFEx reactions.
Secondary Gloves Nitrile (Inner layer)0.11 mm thicknessProvides dexterity and a secondary barrier against accidental tears or micro-punctures.
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantProtects against splashes; standard safety glasses are insufficient for reactive fluorides.
Respiratory Fume Hood / PAPRFace velocity 80–100 fpmMitigates inhalation of aerosolized reagent or potential HF off-gassing during hydrolysis.
Emergency Calcium Gluconate Gel2.5% w/w concentrationMust be applied immediately to skin exposures to precipitate insoluble, non-toxic

[3].

Standard Operating Procedure: SuFEx Reaction Workflow

The following step-by-step methodology ensures that the thermodynamic stability of the sulfurofluoridate is maintained until the deliberate introduction of the SuFEx catalyst[2].

Step 1: Pre-Operation Setup

  • Verify fume hood face velocity is between 80–100 fpm.

  • Ensure a fresh tube of 2.5% calcium gluconate gel is visible and within arm's reach[3].

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent premature hydrolysis, utilizing proper syringe techniques for air-sensitive setups.

Step 2: Reagent Handling and Dissolution

  • Don double gloves (Nitrile inner, Butyl rubber outer).

  • Weigh 3-amino-5-bromophenyl sulfurofluoridate using anti-static spatulas to prevent aerosolization.

  • Dissolve the reagent in a dry, anhydrous solvent (e.g., DMF, MeCN) before adding any nucleophilic partners.

Step 3: Catalysis and Execution

  • Add the nucleophile (e.g., a secondary amine or phenol).

  • Introduce the SuFEx base/catalyst (e.g., DBU, BEMP, or silyl ethers) dropwise. Caution: This step initiates the exchange and liberates fluoride.

  • Seal the system but ensure it is vented through a bubbler to prevent pressure buildup from potential trace gas evolution.

Step 4: Controlled Quenching

  • Quench the reaction by slowly adding a buffered aqueous solution (e.g., saturated

    
    ) at 0°C.
    
  • Avoid using strong, unbuffered acids during the initial quench to prevent the rapid generation of volatile HF.

G N1 1. Fume Hood Setup Verify airflow & Ca-Gluconate N2 2. Reagent Weighing Anti-static tools & double gloves N1->N2 N3 3. Solvent Addition Dissolve in dry DMF/MeCN N2->N3 N4 4. Base Addition Add DBU/BEMP dropwise N3->N4 N5 5. Reaction Execution Stir in closed, vented system N4->N5 N6 6. Controlled Quenching Neutralize with aqueous buffer N5->N6

Figure 1: Step-by-step operational workflow for executing SuFEx reactions safely.

Spill Response and Disposal Plan

In the event of a spill, the primary objective is to prevent the mobilization of the fluoride ion. Water alone should not be used for initial cleanup, as it can facilitate hydrolysis and spread the electrophile.

Immediate Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside the fume hood and >50 mL, evacuate the lab and call Hazmat.

  • Contain: Cover the liquid spill with a dry, inert absorbent such as dry sand or vermiculite. Do not use combustible materials like paper towels.

  • Neutralize: Carefully apply a slurry of Calcium Hydroxide (

    
    ) over the absorbed spill. The calcium ions will react with any liberated fluoride to form calcium fluoride (
    
    
    
    ), a highly stable and insoluble precipitate, effectively neutralizing the HF hazard.
  • Collect: Sweep the neutralized mixture using non-sparking tools into a high-density polyethylene (HDPE) container. Glass containers must be avoided, as trace HF will etch and compromise the glass.

  • Dispose: Label clearly as "Hazardous Fluoride Waste" and dispose of via a licensed chemical destruction facility[4].

G2 S1 Spill Detected: Sulfurofluoridate Reagent S2 Assess Spill Severity S1->S2 S3 Minor Spill (< 50 mL) Inside Fume Hood S2->S3 Low Risk S4 Major Spill (> 50 mL) Outside Fume Hood S2->S4 High Risk S6 Cover with Dry Sand or Vermiculite S3->S6 S5 Evacuate Lab & Contact Hazmat S4->S5 S7 Neutralize with Calcium Hydroxide S6->S7 S8 Collect as Hazardous Fluoride Waste S7->S8

Figure 2: Decision matrix and procedural logic for SuFEx reagent spill response.

References

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society, ACS Publications. Available at:[Link]

  • Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. Available at: [Link]

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